Diosbulbin B
説明
特性
IUPAC Name |
(1S,3R,5S,6R,8R,11R,12S,13S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-18-6-13(9-2-3-22-8-9)25-19(18)7-14(24-17(19)21)15-11-4-10(5-12(15)18)23-16(11)20/h2-3,8,10-15H,4-7H2,1H3/t10-,11+,12+,13+,14-,15+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEANLIISUSNNDX-YHPVUIEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC13CC(C4C2CC5CC4C(=O)O5)OC3=O)C6=COC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](O[C@@]13C[C@@H]([C@H]4[C@H]2C[C@@H]5C[C@H]4C(=O)O5)OC3=O)C6=COC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Diosbulbin B: A Multifaceted Approach to Combating Cancer
An In-depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diosbulbin B, a bioactive diterpenoid lactone isolated from the tubers of Dioscorea bulbifera, has emerged as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-neoplastic activity of this compound. It delves into its multifaceted effects on cancer cells, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved, to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical structures and diverse mechanisms of action. This compound is one such compound that has garnered significant attention for its potent cytotoxic effects against various cancer cell lines. This guide aims to provide a detailed technical understanding of how this compound exerts its anti-cancer effects at the molecular level.
Core Mechanisms of Action
This compound employs a multi-pronged attack on cancer cells, primarily through the induction of apoptosis and cell cycle arrest. These effects are orchestrated by its ability to modulate critical signaling pathways that govern cell survival and proliferation.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of the intrinsic apoptotic pathway, characterized by changes in the expression of the Bcl-2 family of proteins.
Key Molecular Events:
-
Upregulation of Bax: this compound treatment leads to a significant increase in the expression of the pro-apoptotic protein Bax.
-
Downregulation of Bcl-2: Concurrently, the expression of the anti-apoptotic protein Bcl-2 is markedly reduced.
-
Increased Bax/Bcl-2 Ratio: This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis, as it leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c.
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis.
Cell Cycle Arrest at G0/G1 Phase
A hallmark of this compound's anti-cancer activity is its ability to halt the cell cycle at the G0/G1 checkpoint, thereby preventing cancer cell proliferation. This is primarily mediated through its influence on the Yin Yang 1 (YY1)/p53 signaling axis.[1]
Key Molecular Events:
-
Inhibition of YY1: this compound has been shown to directly interact with and inhibit the expression of the transcription factor YY1.[1]
-
Activation of p53: The inhibition of YY1 leads to the activation of the tumor suppressor protein p53.[1]
-
Downregulation of Cell Cycle Regulators: Activated p53 then transcriptionally represses the expression of key proteins required for G1 to S phase transition, including:
-
Cyclins: Cyclin A2 and Cyclin B2
-
Cyclin-Dependent Kinases (CDKs): CDK1, CDK2, and CDK4[1]
-
Key Signaling Pathways Modulated by this compound
The pro-apoptotic and cell cycle inhibitory effects of this compound are a consequence of its ability to interfere with specific signaling pathways crucial for cancer cell survival and progression.
The YY1/p53 Signaling Pathway
The YY1/p53 pathway is a central target of this compound in non-small cell lung cancer (NSCLC) cells.[1] YY1 is an oncogenic transcription factor that is often overexpressed in various cancers and is known to negatively regulate p53. By inhibiting YY1, this compound effectively removes the brakes on p53, allowing it to exert its tumor-suppressive functions, namely inducing cell cycle arrest and apoptosis.[1]
The PD-L1/NLRP3 Pyroptosis Pathway
In the context of cisplatin-resistant gastric cancer, this compound has been shown to induce a form of inflammatory cell death called pyroptosis by modulating the PD-L1/NLRP3 pathway.[2][3][4]
Key Molecular Events:
-
Downregulation of PD-L1: Low-dose this compound downregulates the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells.[2][3][4]
-
Activation of NLRP3 Inflammasome: The decrease in PD-L1 leads to the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[2][3][4]
-
Induction of Pyroptosis: The activated NLRP3 inflammasome triggers a caspase-1-dependent pyroptotic cell death, contributing to the sensitization of resistant cancer cells to cisplatin.[2]
Potential Involvement of PI3K/Akt and STAT3 Pathways
While direct evidence for the modulation of the PI3K/Akt and STAT3 signaling pathways by this compound is still emerging, studies on related compounds such as Dioscin and Diosbulbin C suggest a potential role. Dioscin has been shown to inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways. Further research is warranted to elucidate the direct effects of this compound on these crucial cancer-related pathways.
Quantitative Data on the Effects of this compound
The anti-cancer efficacy of this compound has been quantified in various cancer cell lines.
Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | NSCLC | 44.61 |
| PC-9 | NSCLC | 22.78 |
Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| A549 | Control | Data not available | Data not available | Data not available |
| This compound (Concentration) | Increased | Decreased | Decreased | |
| PC-9 | Control | Data not available | Data not available | Data not available |
| This compound (Concentration) | Increased | Decreased | Decreased | |
| H1299 | Control | Data not available | Data not available | Data not available |
| This compound (Concentration) | Increased | Decreased | Decreased |
Note: Specific percentage values for cell cycle distribution were not available in the searched literature. The table reflects the qualitative changes observed.
Table 3: Effect of this compound on the Expression of Key Regulatory Proteins
| Protein | Function | Effect of this compound |
| YY1 | Transcription Factor (Oncogene) | Downregulated |
| p53 | Tumor Suppressor | Upregulated |
| Cyclin A2/B2 | Cell Cycle Progression | Downregulated |
| CDK1/2/4 | Cell Cycle Progression | Downregulated |
| Bcl-2 | Anti-apoptotic | Downregulated |
| Bax | Pro-apoptotic | Upregulated |
| PD-L1 | Immune Checkpoint | Downregulated |
| NLRP3 | Inflammasome Component | Activated |
Note: This table represents the qualitative changes in protein expression. Quantitative fold-change data from densitometry analysis were not consistently available in the searched literature.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a series of concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)
This method is used to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Workflow:
Protocol:
-
Treatment: Treat cancer cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.
-
Staining: Add propidium iodide (PI) solution (e.g., 50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.
Workflow:
Protocol:
-
Lysate Preparation: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-YY1, anti-p53, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent, primarily by inducing apoptosis and G0/G1 cell cycle arrest through the modulation of the YY1/p53 signaling pathway. Its ability to induce pyroptosis via the PD-L1/NLRP3 pathway in chemoresistant cells highlights its potential for combination therapies.
Future research should focus on:
-
Quantitative Analysis: Obtaining more precise quantitative data on the dose- and time-dependent effects of this compound on cell cycle distribution and protein expression in a wider range of cancer cell lines.
-
PI3K/Akt and STAT3 Pathways: Elucidating the direct effects of this compound on the PI3K/Akt and STAT3 signaling pathways to gain a more complete understanding of its mechanism of action.
-
In Vivo Studies: Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models.
-
Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents and targeted therapies.
This in-depth technical guide provides a solid foundation for further investigation into the therapeutic potential of this compound, with the ultimate goal of translating these promising preclinical findings into effective clinical applications for the treatment of cancer.
References
- 1. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth arrest and apoptosis via caspase activation of dioscoreanone in human non-small-cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolation and characterization of Diosbulbin B from Dioscorea bulbifera
An In-depth Technical Guide on the Isolation and Characterization of Diosbulbin B from Dioscorea bulbifera
Introduction
Dioscorea bulbifera, commonly known as the air potato, is a perennial vine that has been used in traditional medicine for treating various conditions, including goiter, inflammation, and tumors.[1][2] The therapeutic potential of this plant is largely attributed to its rich phytochemical composition, particularly diterpene lactones. Among these, this compound stands out as a major bioactive and toxic constituent.[3][4] It is a furanoid norditerpenoid that has demonstrated significant biological activities, including anticancer effects, but is also known for inducing hepatotoxicity, which limits its clinical application.[5][6]
This technical guide provides a comprehensive overview of the methodologies for isolating and characterizing this compound from D. bulbifera. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual workflows to facilitate further research and development.
Isolation and Purification of this compound
The isolation of this compound from the tubers of D. bulbifera is a multi-step process involving extraction and chromatographic purification. The selection of solvents and chromatographic techniques is critical for achieving high yield and purity.
Experimental Protocol 1: Solvent Extraction and Column Chromatography
This protocol is a widely cited method for obtaining this compound.
-
Preparation of Plant Material :
-
Extraction :
-
Macerate the powdered tuber material (e.g., 500 g) in 95% ethanol (B145695) (e.g., 2 L) at room temperature for 72 hours.[2] Alternatively, perform reflux extraction with acetone (B3395972) for two cycles.[7]
-
Filter the mixture to separate the extract from the solid plant residue.
-
Combine the liquid extracts and concentrate them under reduced pressure using a rotary evaporator until the solvent is fully removed, yielding a crude extract.[7]
-
-
Purification by Column Chromatography :
-
Prepare a silica (B1680970) gel slurry and pack it into a glass column. The mass ratio of the crude extract to silica gel should be approximately 1:1.[7]
-
Adsorb the crude extract onto a small amount of silica gel to create a dry sample.
-
Load the sample onto the top of the packed silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with solvents like chloroform (B151607) and ethyl acetate.[2][7]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions rich in this compound and concentrate them to yield the purified compound.
-
Experimental Workflow: Isolation and Purification
The following diagram illustrates the general workflow for isolating this compound.
Caption: Workflow for the isolation and purification of this compound.
Spectroscopic Characterization of this compound
Once isolated, the chemical structure of this compound must be confirmed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for unambiguous structural elucidation.[8][9]
Experimental Protocol 2: NMR Spectroscopy
-
Sample Preparation : Dissolve a small amount (5-10 mg) of the purified this compound in a suitable deuterated solvent, such as DMSO-d₆ or pyridine-d₅.[10]
-
Data Acquisition : Acquire a series of NMR spectra, including:
-
¹H NMR : To determine the number and environment of protons.
-
¹³C NMR : To determine the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC) : To establish connectivity between protons (¹H-¹H COSY) and between protons and carbons (HSQC for direct ¹J C-H coupling, HMBC for long-range ²⁻³J C-H coupling), which is crucial for assembling the complete molecular structure.[8]
-
-
Data Analysis : Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and confirm the known structure of this compound.
Experimental Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the purified compound in a suitable solvent like acetonitrile (B52724) or methanol.[1]
-
Instrumentation : Use a high-resolution mass spectrometer, such as a QE-Orbitrap or a Q-TOF system, coupled with a liquid chromatography system (UPLC or HPLC).[1][10]
-
Data Acquisition :
-
Inject the sample into the LC-MS system.
-
Use an electrospray ionization (ESI) source, typically in positive ion mode.[1]
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 70–1050 m/z).[1]
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which aid in structural confirmation.
-
-
Data Analysis :
-
Determine the exact mass of the molecular ion ([M+H]⁺).
-
Use the exact mass to calculate the elemental composition.
-
Analyze the fragmentation pattern to confirm the presence of key structural motifs of the this compound molecule.
-
Table 1: Key Physicochemical and Spectroscopic Data for this compound
| Parameter | Description | Reference |
| Molecular Formula | C₁₉H₂₀O₆ | [10] |
| Molecular Weight | 344.36 g/mol | [10] |
| Appearance | Diterpene lactone | [11] |
| ¹H and ¹³C NMR | Specific chemical shifts and coupling constants confirm the furanonorditerpenoid structure. 2D NMR (COSY, HSQC, HMBC) is used for full assignment. | [8] |
| HRMS (ESI+) | Provides the exact mass of the protonated molecule [M+H]⁺ at m/z 345.13326, confirming the elemental composition. | [1] |
Biological Activity and Mechanistic Pathways
This compound exhibits potent biological activities, most notably its anticancer effects.[11] However, its utility is hampered by significant hepatotoxicity.[4] Understanding the molecular mechanisms and signaling pathways it modulates is crucial for drug development.
Quantitative Data on Biological Activity
The following table summarizes key quantitative data regarding the biological effects of this compound from various studies.
Table 2: Summary of Quantitative Biological Data for this compound
| Activity | Model System | Parameter | Value | Reference |
| Anticancer | A549 NSCLC Cells | IC₅₀ (72h) | 44.61 µM | [11] |
| PC-9 NSCLC Cells | IC₅₀ (72h) | 22.78 µM | [11] | |
| A549 & PC-9 Cells | Apoptosis Induction | 12.5-100 µM (48h) | [11] | |
| A549 Xenograft Mice | Tumor Growth Inhibition | 5-15 mg/kg (i.p., daily) | [11] | |
| Hepatotoxicity | L-02 Hepatocytes | Autophagy/Apoptosis | 50-200 µM (48h) | [3][11] |
| ICR Mice | Liver Injury Induction | 16-64 mg/kg (i.g., daily) | [11] |
Signaling Pathways Modulated by this compound
This compound influences several critical cellular signaling pathways, leading to its observed biological effects.
1. Apoptosis and Autophagy in Cancer and Liver Cells
This compound can induce both apoptosis (programmed cell death) and autophagy. In cancer cells, this leads to an antitumor effect.[11] In hepatocytes, however, these same pathways contribute to liver injury.[3] The process often involves mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[3]
Caption: this compound-induced apoptosis and autophagy signaling.
2. PD-L1/NLRP3 Pathway in Gastric Cancer
In certain cancer types, such as cisplatin-resistant gastric cancer, low-dose this compound can enhance treatment sensitivity by activating pyroptotic cell death. It achieves this by modulating the intrinsic PD-L1/NLRP3 signaling pathway.[12]
Caption: this compound modulation of the PD-L1/NLRP3 pathway.
Conclusion
This compound is a pharmacologically significant but toxic compound isolated from Dioscorea bulbifera. Its isolation relies on standard phytochemical techniques involving solvent extraction and silica gel chromatography. Definitive characterization is achieved through a combination of NMR spectroscopy and high-resolution mass spectrometry. While its potent anticancer activity, mediated through the induction of apoptosis and modulation of pathways like PD-L1/NLRP3, makes it a compound of interest for drug development, its associated hepatotoxicity remains a major obstacle.[4][11][12] Future research should focus on optimizing extraction processes, exploring structural modifications to reduce toxicity while preserving efficacy, and further elucidating its complex mechanisms of action to unlock its full therapeutic potential.
References
- 1. Metabonomic approaches investigate this compound-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Frontiers | this compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 4. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN102070646A - Extraction method of this compound - Google Patents [patents.google.com]
- 8. Diosbulbin-B from the Leaves and Stems of Dioscorea bulbifera: 1H-1H and 13C-1H COSY NMR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometric and NMR characterization of metabolites of roxifiban, a potent and selective antagonist of the platelet glycoprotein IIb/IIIa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Diosbulbin B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin B is a furanoid norditerpene lactone and a major constituent of Dioscorea bulbifera, a plant used in traditional medicine. While it has shown potential antineoplastic activity, its utility is hampered by significant hepatotoxicity. A thorough understanding of the pharmacokinetics (PK) and metabolism of this compound is crucial for assessing its therapeutic potential and toxicity profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily investigated in rats. The compound exhibits notable gender-specific differences in its absorption and disposition.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats After a Single Oral Administration [1][2][3]
| Parameter | Male Rats (32 mg/kg) | Female Rats (32 mg/kg) |
| Tmax (h) | 1.88 ± 0.22 | - |
| Cmax (ng/mL) | 18.0 ± 3.1 | - |
| t1/2 (h) | 6.89 ± 1.0 | - |
| Ke (L/h) | 0.103 ± 0.01 | - |
| AUC(0-t) (ng·h/mL) | - | - |
| AUC(0-∞) (ng·h/mL) | - | - |
| Absolute Bioavailability (%) | 0.3 | 2.0 |
Table 2: Pharmacokinetic Parameters of this compound in Rats After a Single Intravenous Administration (0.5 mg/kg)
| Parameter | Male Rats | Female Rats |
| t1/2 (h) | - | Longer than males |
| MRT (h) | - | Longer than males |
| Vd (L/kg) | - | Larger than males |
| CL (L/h/kg) | - | Higher than males |
Note: Specific values for female rats after oral administration and for some parameters after intravenous administration were not available in the reviewed literature.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
A representative experimental design for an in vivo pharmacokinetic study of this compound in rats is outlined below.
In vivo pharmacokinetic study workflow for this compound in rats.
Animals: Male and female Sprague-Dawley rats are typically used. Animals are acclimatized for a week before the experiment and fasted overnight with free access to water prior to drug administration.
Drug Administration:
-
Oral: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.
-
Intravenous: this compound is dissolved in a vehicle suitable for injection (e.g., a mixture of ethanol, propylene (B89431) glycol, and saline) and administered via the tail vein.
Sample Collection:
-
Blood: Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time points into heparinized tubes. Plasma is separated by centrifugation.
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a specified period.
Sample Preparation and Analysis:
-
Extraction: this compound is extracted from plasma, urine, or homogenized feces using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.
-
LC-MS/MS Analysis: The concentration of this compound in the processed samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][3]
Metabolism
The metabolism of this compound is a critical factor in its hepatotoxicity. It undergoes metabolic activation primarily in the liver, leading to the formation of reactive metabolites.
Metabolic Pathway
The primary metabolic pathway of this compound involves the oxidation of its furan (B31954) ring by cytochrome P450 enzymes, predominantly CYP3A4.[4][5][6][7] This leads to the formation of a reactive cis-enedial intermediate. This electrophilic metabolite can then be detoxified by conjugation with glutathione (B108866) (GSH) or can covalently bind to cellular macromolecules, such as proteins, contributing to cellular damage and toxicity.
Metabolic activation pathway of this compound.
In Vitro Metabolism Studies
In vitro metabolism studies are essential for identifying the enzymes and pathways involved in the biotransformation of a drug candidate.
-
Incubation Mixture Preparation: A typical incubation mixture contains:
-
Liver microsomes (from human or rat)
-
This compound (dissolved in a suitable solvent like methanol (B129727) or DMSO)
-
NADPH-generating system (or NADPH) as a cofactor
-
Phosphate buffer (pH 7.4)
-
-
Incubation: The mixture is pre-incubated at 37°C before initiating the reaction by adding the NADPH-generating system. The reaction is allowed to proceed for a specific time.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected.
-
Metabolite Identification: The supernatant is analyzed by LC-MS/MS to identify and characterize the metabolites formed.[4][7]
Distribution
The distribution of a drug into various tissues determines its site of action and potential for organ-specific toxicity.
Tissue Distribution
While detailed quantitative data on the tissue distribution of this compound are limited, it is known to distribute to various organs. Studies in mice have shown that this compound can accumulate in the lungs.[7]
Plasma Protein Binding
Equilibrium dialysis is considered the gold standard for determining the extent of drug binding to plasma proteins.
-
Apparatus Setup: A dialysis cell is used, which is divided into two chambers by a semi-permeable membrane that allows the passage of small molecules like this compound but retains large protein molecules.
-
Sample and Buffer Addition: One chamber is filled with plasma containing a known concentration of this compound, and the other chamber is filled with a protein-free buffer.
-
Equilibration: The dialysis unit is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
Sample Analysis: After equilibration, the concentration of this compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation: The percentage of protein-bound drug is calculated from the difference in drug concentration between the two chambers.
Excretion
The primary routes of excretion for this compound and its metabolites are through urine and feces. In a study with rats, a very small percentage (0.89%) of the administered oral dose of this compound was excreted unchanged in the urine over 60 hours, suggesting extensive metabolism or other routes of elimination.[1][2][3]
Signaling Pathways in this compound-Induced Toxicity
This compound is known to induce hepatotoxicity through mechanisms involving apoptosis and autophagy.
This compound-Induced Apoptosis and Autophagy
This compound can induce an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction. This, in turn, can trigger the intrinsic apoptosis pathway, characterized by the activation of caspases. Simultaneously, this compound can induce autophagy, a cellular self-degradation process. The interplay between apoptosis and autophagy in this compound-induced cell death is complex and an area of ongoing research.
References
- 1. Determination of this compound in rat plasma and urine by LC-MS/MS and its application in pharmacokinetic and urinary excretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mttlab.eu [mttlab.eu]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of this compound in vitro and in vivo in rats: formation of reactive metabolites and human enzymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabonomic approaches investigate this compound-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Diosbulbin B: A Deep Dive into its Structure-Activity Relationship for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin B, a furanonorditerpenoid extracted from the tubers of Dioscorea bulbifera, has garnered significant attention in the scientific community for its potent biological activities. Exhibiting a complex and intriguing chemical architecture, this compound has demonstrated both promising anticancer properties and significant hepatotoxicity. This dual nature necessitates a thorough understanding of its structure-activity relationship (SAR) to guide the development of safer and more efficacious therapeutic agents. This technical guide provides a comprehensive overview of the SAR of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates.
Core Structure and Biological Activity
This compound is characterized by a compact tetracyclic core with a furan (B31954) ring, a lactone moiety, and several stereocenters. Its biological effects are multifaceted, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in cancer progression. However, the metabolic activation of the furan ring by cytochrome P450 enzymes, particularly CYP3A4, leads to the formation of reactive metabolites responsible for its pronounced liver toxicity.[1][2]
Quantitative Analysis of Biological Activity
The cytotoxic and antiproliferative effects of this compound and its naturally occurring analogue, Diosbulbin C, have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a crucial metric for quantifying their potency.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | A549 (Non-small cell lung cancer) | MTT | 44.61 | [3] |
| PC-9 (Non-small cell lung cancer) | MTT | 22.78 | [3] | |
| Diosbulbin C | A549 (Non-small cell lung cancer) | CCK-8 | 100.2 | [4] |
| NCI-H1299 (Non-small cell lung cancer) | CCK-8 | 141.9 | [4] | |
| HELF (Normal lung fibroblast) | CCK-8 | 228.6 | [4] |
Structure-Activity Relationship Insights
While comprehensive SAR studies involving a wide array of synthetic this compound derivatives are limited in the public domain, a comparative analysis of this compound and C provides initial insights:
-
The Furan Moiety: The furan ring is a critical structural feature for both the anticancer activity and the hepatotoxicity of this compound. Its metabolic oxidation is a key step in the bioactivation that leads to toxic reactive intermediates.[1]
-
Substitutions on the Core Structure: The structural differences between this compound and C, though subtle, result in a noticeable variation in their cytotoxic potency. This compound generally exhibits lower IC50 values, suggesting it is a more potent cytotoxic agent than Diosbulbin C in the tested lung cancer cell lines.[3][4] This highlights the sensitivity of the biological activity to minor structural modifications. Further research into a broader range of analogs is necessary to delineate the specific contributions of each functional group to the observed effects.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key assays used in the evaluation of this compound and its analogs.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Clonogenic Assay
This assay assesses the long-term proliferative capacity of single cells after treatment.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with the compound for a specified period.
-
Colony Formation: Replace the medium with fresh, compound-free medium and allow the cells to grow for 10-14 days until visible colonies are formed.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
Caption: Mitochondrial-Dependent Apoptosis Pathway Induced by this compound.
Caption: this compound-Induced G1 Cell Cycle Arrest via the YY1/p53 Axis.[3]
Caption: Metabolic Activation and Hepatotoxicity Pathway of this compound.[1]
Conclusion and Future Directions
This compound represents a promising but challenging scaffold for the development of novel anticancer drugs. Its potent cytotoxic effects are unfortunately coupled with significant hepatotoxicity, which is primarily driven by the metabolic activation of its furan moiety. The initial SAR insights gleaned from comparing this compound and C underscore the potential for medicinal chemistry to modulate this activity-toxicity profile.
Future research should focus on the synthesis and biological evaluation of a diverse library of this compound analogs. Key areas of exploration should include:
-
Modification of the Furan Ring: To mitigate metabolic activation and reduce hepatotoxicity.
-
Derivatization at Various Positions: To enhance anticancer potency and selectivity.
-
Elucidation of Novel Targets: To better understand the full spectrum of its mechanism of action.
A systematic approach to SAR will be instrumental in unlocking the therapeutic potential of the diosbulbin scaffold, paving the way for the development of next-generation anticancer agents with improved safety and efficacy. This technical guide serves as a foundational resource to inform and guide these future drug discovery and development efforts.
References
- 1. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycyrrhizin protects against this compound-induced hepatotoxicity by inhibiting the metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vivo Antitumor Effects of Diosbulbin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo antitumor effects of Diosbulbin B (DB), a diterpene lactone isolated from Dioscorea bulbifera L. The document synthesizes findings from multiple preclinical studies, focusing on quantitative efficacy data, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Summary of In Vivo Antitumor Efficacy
This compound has demonstrated significant antitumor activity in various preclinical cancer models. Its efficacy is often dose-dependent and can be enhanced when used in combination with conventional chemotherapeutic agents. The following tables summarize the key quantitative data from in vivo studies.
Table 1: Antitumor Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Gastric Cancer (Cisplatin-Resistant) | Xenograft tumor-bearing mice | SGC7901/CDDP & BGC823/CDDP | DB + Cisplatin (B142131) | DB: Low-dose (unspecified) | Significantly inhibited tumor weight and volume | Low-dose DB sensitizes cisplatin-resistant gastric cancer cells to cisplatin by inducing pyroptosis. | [1][2] |
| Non-Small Cell Lung Cancer (NSCLC) | Subcutaneous tumors in nude mice | A549, PC-9, H1299 | This compound (DIOB) | Not specified | Notably inhibited tumor growth | DIOB induces G0/G1 phase arrest and apoptosis by targeting the YY1/p53 signaling pathway. | [3] |
| Sarcoma | S180 sarcoma transplanted mice | S180 | This compound | 2, 4, 8, 16 mg/kg | 45.76, 65.91, 77.61, 86.08 | DB demonstrates dose-dependent antitumor effects without significant toxicity. | [4] |
| Hepatocellular Carcinoma | H22 tumor-bearing mice | H22 | Ethanol and ethyl acetate (B1210297) extracts of D. bulbifera | Not specified | Decreased tumor weight | The extracts, containing this compound, showed antitumor effects. | [4] |
Table 2: Effects of this compound on Molecular Markers in Tumor Tissues
| Cancer Type | Animal Model | Treatment | Biomarker | Change | Method of Analysis | Reference |
| Gastric Cancer (Cisplatin-Resistant) | Xenograft mice | DB + Cisplatin | Cyclin D1, CDK2, Ki67 | Decreased | Immunohistochemistry (IHC) | [1][2] |
| Gastric Cancer (Cisplatin-Resistant) | Xenograft mice | DB + Cisplatin | Caspase-3, Bax | Increased | IHC | [1] |
| Gastric Cancer (Cisplatin-Resistant) | Xenograft mice | PD-L1 knockdown | Cyclin D1, CDK2, Ki67 | Inhibited | Western Blot, IHC | [1] |
| Gastric Cancer (Cisplatin-Resistant) | Xenograft mice | PD-L1 knockdown | Caspase-3, Bax | Promoted | Western Blot, IHC | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | Nude mice | DIOB | YY1 | Inhibited | Not specified | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | Nude mice | DIOB | p53 | Triggered | Not specified | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | Nude mice | DIOB | Cyclin A2, B2, CDK1, CDK2, CDK4, BCL-2 | Inhibited | Not specified | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | Nude mice | DIOB | BAX | Induced | Not specified | [3] |
Detailed Experimental Protocols
This section outlines the methodologies employed in the key in vivo studies to evaluate the antitumor effects of this compound.
2.1. Xenograft Tumor-Bearing Mice Models
-
Animal Strain: Nude mice or other immunocompromised strains are typically used.[3][4]
-
Cell Lines and Implantation:
-
For gastric cancer studies, cisplatin-resistant human gastric cancer cell lines (e.g., SGC7901/CDDP, BGC823/CDDP) are used.[1]
-
For non-small cell lung cancer studies, cell lines such as A549, PC-9, and H1299 are utilized.[3]
-
For sarcoma models, S180 cells are transplanted.[4]
-
Cells are typically injected subcutaneously into the flank of the mice.
-
-
Treatment Regimen:
-
This compound Administration: DB is administered via routes such as intragastric gavage or intraperitoneal injection. Dosages vary between studies, for example, ranging from 2 to 16 mg/kg in sarcoma models.[4]
-
Combination Therapy: In studies evaluating synergistic effects, DB is co-administered with other chemotherapeutic agents like cisplatin.[1]
-
Control Groups: Control groups typically receive the vehicle used to dissolve the compounds (e.g., 5% polyethylene (B3416737) glycol 400 in saline).[5]
-
-
Monitoring and Endpoint:
-
Tumor volume and weight are monitored regularly throughout the experiment.
-
Animal body weight and general health are also observed to assess toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis.
-
2.2. Immunohistochemistry (IHC)
-
Tissue Preparation: Excised tumor tissues are fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Tissue sections are incubated with primary antibodies against target proteins (e.g., Ki67, Caspase-3, Bax, Cyclin D1, CDK2).[1] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate to visualize the protein expression.
-
Analysis: The expression and localization of the target proteins within the tumor tissue are examined under a microscope.
2.3. Western Blot Analysis
-
Protein Extraction: Proteins are extracted from homogenized tumor tissues.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against the proteins of interest, followed by a secondary antibody.
-
Detection: Protein bands are visualized using a chemiluminescence detection system. This method is used to quantify the expression levels of key proteins in signaling pathways.[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its antitumor effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and drug resistance.
3.1. PD-L1/NLRP3-Mediated Pyroptosis in Gastric Cancer
In cisplatin-resistant gastric cancer, low-dose this compound downregulates PD-L1, which in turn activates NLRP3-mediated pyroptosis, a form of inflammatory cell death.[1][2] This process sensitizes the cancer cells to cisplatin. The induction of pyroptosis also leads to subsequent apoptosis.[1]
References
- 1. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabonomic approaches investigate this compound-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Diosbulbin B and Oxidative Stress in Liver Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diosbulbin B (DB), a diterpene lactone found in the tuber of Dioscorea bulbifera L., has been identified as a significant hepatotoxic compound.[1] Its use in traditional medicine is overshadowed by numerous clinical reports of liver injury.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced hepatotoxicity, with a primary focus on its role in inducing oxidative stress in liver cells. We will explore the intricate signaling pathways, present key quantitative data from relevant studies, and detail the experimental protocols used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.
Introduction
Dioscorea bulbifera L. has a history of use in traditional Chinese medicine for treating various ailments, including thyroid disease.[1] However, its clinical application is limited by significant hepatotoxicity, with this compound being a major toxic ingredient.[1][2] The furan (B31954) moiety in the structure of this compound is believed to be responsible for the formation of electrophilic species that lead to liver damage.[1][3] A central mechanism of DB-induced hepatotoxicity is the induction of oxidative stress, which triggers a cascade of cellular events, including mitochondrial dysfunction, autophagy, and apoptosis.[1][4] Understanding these mechanisms is crucial for developing strategies to mitigate its toxicity and for the safety evaluation of herbal medicines.
Quantitative Data on this compound-Induced Hepatotoxicity
The following tables summarize the quantitative data from studies investigating the effects of this compound on liver cells. These data highlight the dose-dependent nature of DB's toxicity.
Table 1: Effect of this compound on L-02 Hepatocyte Viability
| Treatment Duration | DB Concentration (µM) | Cell Viability (%) |
| 48h | 50 | Significantly Decreased |
| 48h | 100 | Significantly Decreased |
| 48h | 200 | Significantly Decreased |
Data extracted from studies on L-02 hepatocytes.[1][5]
Table 2: Effect of this compound on Markers of Liver Injury and Apoptosis in L-02 Hepatocytes (48h treatment)
| Parameter | DB Concentration (µM) | Observation |
| ALT Activity | 50, 100, 200 | Increased |
| AST Activity | 50, 100, 200 | Increased |
| LDH Leakage | 50, 100, 200 | Increased |
| Caspase-3 Activity | 50, 100, 200 | Increased |
| Caspase-9 Activity | 50, 100, 200 | Increased |
| Bax/Bcl-2 Ratio | 50, 100, 200 | Up-regulated |
ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; LDH: Lactate (B86563) dehydrogenase. Data compiled from in vitro studies.[1][4]
Table 3: Effect of this compound on Oxidative Stress and Mitochondrial Function in L-02 Hepatocytes (48h treatment)
| Parameter | DB Concentration (µM) | Observation |
| Intracellular ROS | 50, 100, 200 | Increased |
| MMP (ΔΨm) | 50, 100, 200 | Decreased |
| ATP Production | 50, 100, 200 | Decreased |
| MDA Content | 50, 100, 200 | Increased |
| SOD Activity | 50, 100, 200 | Reduced |
ROS: Reactive Oxygen Species; MMP: Mitochondrial Membrane Potential; ATP: Adenosine Triphosphate; MDA: Malondialdehyde; SOD: Superoxide (B77818) Dismutase.[1][4]
Table 4: Effect of this compound on Autophagy Markers in L-02 Hepatocytes (48h treatment)
| Protein | DB Concentration (µM) | Expression Level |
| LC3 II/I Ratio | 50, 100, 200 | Increased (dose-dependent) |
| Beclin-1 | 50, 100, 200 | Increased (dose-dependent) |
| p62 | 50, 100, 200 | Decreased |
Data indicates the activation of autophagy in response to DB treatment.[1][6]
Core Signaling Pathways in this compound-Induced Hepatotoxicity
The hepatotoxicity of this compound is orchestrated by a complex interplay of signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS).
ROS-Mediated Mitochondrial Dysfunction and Apoptosis
This compound treatment leads to a significant increase in intracellular ROS levels in hepatocytes.[1][4] This oxidative stress directly targets mitochondria, which are central to cellular energy metabolism and redox homeostasis.[1] The accumulation of ROS leads to:
-
Decreased Mitochondrial Membrane Potential (MMP): A hallmark of mitochondrial damage, indicating compromised mitochondrial integrity.[1][4]
-
Reduced ATP Production: Impaired mitochondrial function leads to a deficit in cellular energy supply.[1][4]
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): This event further disrupts mitochondrial function and can lead to the release of pro-apoptotic factors.[1][4]
This cascade of mitochondrial dysfunction culminates in the activation of the intrinsic apoptosis pathway, characterized by the up-regulation of the Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3.[1]
Caption: ROS-mediated mitochondrial apoptosis pathway induced by this compound.
Autophagy in Response to this compound
Autophagy, a cellular self-digestion process for removing damaged organelles, is also activated in response to this compound-induced stress.[1] This is evidenced by the increased expression of LC3 II/I and Beclin-1, and the degradation of p62.[1] Interestingly, autophagy appears to play a dual role. Initially, it may act as a protective mechanism to clear damaged mitochondria and aggregated proteins.[1] However, excessive or prolonged autophagy can contribute to cell death.[1] The ROS scavenger N-acetyl-l-cysteine (NAC) has been shown to restore mitochondrial function and reduce autophagy, indicating that ROS is a key upstream regulator of this process.[1][6]
Caption: Regulation of autophagy by ROS in this compound-treated hepatocytes.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[7] Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, including those encoding for antioxidant enzymes.[8] While direct studies on this compound's effect on this pathway are emerging, phytochemicals that activate the Nrf2 pathway have shown promise in mitigating liver injury.[7] This suggests that targeting the Keap1-Nrf2 pathway could be a therapeutic strategy to counteract this compound-induced oxidative stress.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound-induced hepatotoxicity.
Cell Culture and Treatment
-
Cell Line: Human normal liver cell line L-02 is commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Cells are treated with varying concentrations of DB (e.g., 0, 50, 100, 200 µM) for specified durations (e.g., 24, 48, 72 hours).
Assessment of Cell Viability and Cytotoxicity
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed L-02 cells in a 96-well plate.
-
After treatment with this compound, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
-
LDH Leakage Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as a marker of cytotoxicity. The activity of LDH is measured using a commercially available kit according to the manufacturer's instructions.
Measurement of Oxidative Stress Markers
-
Intracellular ROS Detection: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is commonly used.
-
Load cells with DCFH-DA.
-
After treatment with this compound, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of ROS.
-
-
Lipid Peroxidation (MDA) Assay: Malondialdehyde (MDA) is a product of lipid peroxidation and a marker of oxidative damage. Its levels can be quantified using a thiobarbituric acid reactive substances (TBARS) assay kit.
-
Antioxidant Enzyme Activity: The activities of antioxidant enzymes like superoxide dismutase (SOD) can be measured using specific commercial assay kits.
Analysis of Mitochondrial Function
-
Mitochondrial Membrane Potential (MMP) Assay: The fluorescent dye JC-1 is used to assess MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or damaged cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify changes in MMP.
-
ATP Measurement: Intracellular ATP levels can be determined using a luciferin/luciferase-based bioluminescence assay kit.
Detection of Apoptosis
-
Caspase Activity Assays: The activities of key apoptosis-related enzymes, caspase-3 and caspase-9, can be measured using colorimetric or fluorometric assay kits that utilize specific peptide substrates.
-
Western Blot Analysis: The expression levels of apoptosis-related proteins such as Bax and Bcl-2 can be determined by Western blotting.
Assessment of Autophagy
-
Western Blot Analysis: The conversion of LC3-I to LC3-II and the expression levels of Beclin-1 and p62 are key indicators of autophagy that can be assessed by Western blot.
-
Monodansylcadaverine (MDC) Staining: MDC is a fluorescent dye that accumulates in autophagic vacuoles. An increase in MDC fluorescence indicates an increase in autophagosome formation.
Caption: General experimental workflow for studying this compound hepatotoxicity.
Conclusion and Future Directions
This compound induces significant hepatotoxicity in liver cells primarily through the induction of oxidative stress. This leads to mitochondrial dysfunction, the activation of mitochondria-dependent apoptosis, and the modulation of autophagy. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers investigating the toxicological profile of this compound and other natural compounds.
Future research should focus on further elucidating the intricate crosstalk between apoptosis and autophagy in DB-induced liver injury. A deeper investigation into the role of the Keap1-Nrf2 pathway and the identification of specific molecular targets of this compound could pave the way for the development of novel therapeutic interventions to mitigate its hepatotoxicity. Such studies are essential for ensuring the safe use of traditional medicines and for the development of new drugs with improved safety profiles.
References
- 1. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 7. Targeting Nrf2/Keap1 signaling pathway by bioactive natural agents: Possible therapeutic strategy to combat liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Modulation of Autophagy by Diosbulbin B
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diosbulbin B (DB), a diterpene lactone derived from Dioscorea bulbifera L., is a compound with recognized anti-tumor properties.[1][2] However, its clinical application is significantly hampered by its pronounced hepatotoxicity.[3][4] Emerging research has identified the modulation of autophagy as a critical cellular response to DB exposure. This technical guide provides a comprehensive overview of the mechanisms by which this compound influences autophagic pathways, summarizes key quantitative findings from relevant studies, details essential experimental protocols for investigation, and visualizes the core signaling cascades. The central finding is that DB induces a state of protective autophagy, primarily mediated by reactive oxygen species (ROS), which serves to counteract mitochondria-dependent apoptosis.[5][6] Understanding this intricate balance between autophagy and apoptosis is crucial for developing strategies to mitigate DB's toxicity while potentially enhancing its therapeutic efficacy.
Core Mechanism: ROS-Mediated Protective Autophagy
The primary mechanism of action for this compound in modulating autophagy involves the induction of oxidative stress.[5]
-
Induction of Reactive Oxygen Species (ROS): Treatment with this compound leads to a significant increase in intracellular ROS levels.[5][6]
-
Mitochondrial Dysfunction: This accumulation of ROS directly causes mitochondrial damage, characterized by a decrease in mitochondrial membrane potential (MMP), reduced ATP production, and abnormal opening of the mitochondrial permeability transition pore (mPTP).[5][6]
-
Activation of Autophagy: In response to this mitochondrial stress, the cell activates autophagy as a pro-survival mechanism. This is evidenced by the formation of autophagosomes and autolysosomes, an increased ratio of LC3-II to LC3-I, elevated expression of Beclin-1, and decreased levels of the autophagic substrate p62/SQSTM1.[5][7]
-
Inhibition of Apoptosis: The activation of this autophagic response serves to protect the cells from programmed cell death (apoptosis). When autophagy is chemically inhibited (e.g., by 3-methyladenine), DB-induced apoptosis is exacerbated, confirming the protective role of autophagy in this context.[5][6]
While autophagy is initially protective, excessive ROS production and the resulting mitochondrial damage can ultimately overwhelm this defense, leading to cellular injury and contributing to the observed hepatotoxicity.[5][8]
Signaling Pathways and Molecular Interactions
The cellular response to this compound involves a complex interplay between autophagy and apoptosis signaling pathways, with the Bcl-2 family of proteins playing a pivotal role at the nexus of these two processes.
Autophagy Induction Pathway
This compound triggers autophagy through a cascade initiated by ROS-induced stress. The key molecular event is the formation of the autophagosome, a process regulated by a core complex of autophagy-related (Atg) proteins. Beclin-1 is a central component of the Class III PI3K complex, which is essential for the initiation of the autophagosome.[9] DB treatment leads to an upregulation of Beclin-1 expression, thereby promoting autophagic activity.[5][7] The conversion of cytosolic LC3-I to the lipidated, autophagosome-associated form LC3-II is a hallmark of autophagy induction, and this ratio is significantly increased by DB.[7] Concurrently, the degradation of p62, a protein that links ubiquitinated cargo to the autophagosome for clearance, indicates a functional autophagic flux.[5]
Crosstalk with the Apoptotic Pathway
The anti-apoptotic protein Bcl-2 can bind to Beclin-1 through its BH3 domain, thereby inhibiting Beclin-1's function and suppressing autophagy.[9][10] this compound-induced stress can disrupt this inhibitory complex, freeing Beclin-1 to initiate autophagy. Simultaneously, DB promotes apoptosis through the mitochondrial (intrinsic) pathway by increasing the expression of the pro-apoptotic protein Bax relative to Bcl-2.[5] This altered Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[5][7] Autophagy activation counteracts this by clearing damaged mitochondria (mitophagy), thus reducing the apoptotic signal.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound treatment as reported in studies using the human L-02 hepatocyte cell line.[1][5][7]
Table 1: Cytotoxicity and Apoptotic Effects of this compound
| Parameter | Concentration (µM) | Duration (h) | Result | Cell Line |
|---|---|---|---|---|
| Cell Viability | 50 | 48 | Significant Decrease | L-02 |
| 100 | 48 | Significant Decrease | L-02 | |
| 200 | 48 | Significant Decrease | L-02 | |
| IC₅₀ | 44.61 | 24-72 | - | A549 |
| 22.78 | 24-72 | - | PC-9 | |
| Caspase-3 Activity | 50-200 | 48 | Dose-dependent Increase | L-02 |
| Caspase-9 Activity | 50-200 | 48 | Dose-dependent Increase | L-02 |
| Apoptosis | 100 (+ 3-MA) | 48 | Increased vs. DB alone | L-02 |
| | 100 (+ Rapa) | 48 | Decreased vs. DB alone | L-02 |
Table 2: Modulation of Autophagy Markers by this compound in L-02 Hepatocytes (48h)
| Marker | Concentration (µM) | Result |
|---|---|---|
| LC3-II / LC3-I Ratio | 50-200 | Dose-dependent Increase |
| Beclin-1 Expression | 50-200 | Dose-dependent Increase |
| p62 Expression | 50-200 | Dose-dependent Decrease |
Table 3: Indicators of Hepatotoxicity and Oxidative Stress in L-02 Hepatocytes (48h)
| Parameter | Concentration (µM) | Result |
|---|---|---|
| LDH Leakage | 50-200 | Dose-dependent Increase |
| ALT Activity | 50-200 | Dose-dependent Increase |
| AST Activity | 50-200 | Dose-dependent Increase |
| Intracellular ROS | 50-200 | Dose-dependent Increase |
| Mitochondrial Membrane Potential | 50-200 | Dose-dependent Decrease |
| ATP Production | 50-200 | Dose-dependent Decrease |
Key Experimental Protocols
The following are standardized methodologies for assessing the impact of this compound on autophagy.
General Experimental Workflow
A typical workflow to investigate DB-induced autophagy involves parallel assessments of autophagic flux, protein marker expression, and cell viability/apoptosis.
Western Blotting for Autophagy Markers
This protocol is used to quantify changes in key autophagy-related proteins.[11][12]
-
Cell Lysis: After treatment with DB (e.g., 0, 50, 100, 200 µM for 48h), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-15% SDS-polyacrylamide gel. Note: A higher percentage gel (e.g., 15%) is recommended for better separation of LC3-I (16 kDa) and LC3-II (14 kDa).
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3B, p62/SQSTM1, and Beclin-1. A loading control (e.g., β-actin or GAPDH) must be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Analysis: Quantify band intensity using software like ImageJ. Calculate the LC3-II/LC3-I ratio and normalize protein levels to the loading control.
Autophagosome Visualization by MDC Staining
Monodansylcadaverine (MDC) is a fluorescent dye that accumulates in acidic autophagic vacuoles.[7]
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound as per the experimental design.
-
Staining: After treatment, remove the medium and incubate cells with 50 µM MDC in PBS at 37°C for 30 minutes.
-
Washing: Wash cells three times with PBS.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes.
-
Imaging: Immediately visualize the cells using a fluorescence microscope with a UV filter (Excitation: ~355 nm, Emission: ~512 nm). Autophagosomes will appear as distinct green/blue puncta.
-
Analysis: Quantify the number and intensity of MDC puncta per cell to assess the level of autophagy induction.
Autophagic Flux Assay
To determine if DB enhances autophagic flux (the entire process from formation to degradation), lysosomal inhibitors are used.
-
Experimental Setup: Include treatment groups with DB alone and DB co-treated with a lysosomal inhibitor like Chloroquine (CQ) or Bafilomycin A1 for the final 2-4 hours of the experiment.
-
Protein Analysis: Perform Western blotting for LC3 and p62.
-
Interpretation: A further accumulation of LC3-II and p62 in the co-treated (DB + inhibitor) group compared to the DB-only group indicates that DB is promoting active autophagic flux. If there is no further increase, it may suggest that DB blocks the fusion of autophagosomes with lysosomes.[13]
Conclusion and Future Directions
This compound is a potent modulator of autophagy, primarily acting through the induction of ROS and subsequent mitochondrial stress. The resulting activation of autophagy functions as a critical, albeit limited, protective mechanism against apoptosis, particularly in hepatocytes. This dual role complicates its therapeutic profile; the pro-survival autophagic response is beneficial in the context of anti-cancer activity but is insufficient to fully prevent the hepatotoxicity that limits its clinical use.
For drug development professionals, these findings suggest two key strategies:
-
Co-therapies: Combining this compound with potent antioxidants could mitigate ROS-induced liver damage, potentially widening its therapeutic window.[5]
-
Autophagy Modulation: For cancer therapy, precise modulation of autophagy could be explored. Inhibiting the protective autophagic response in cancer cells could sensitize them to DB-induced apoptosis, thereby enhancing its anti-tumor effects.[14]
Further research should focus on elucidating the upstream regulators of ROS production post-DB treatment and investigating the specific role of mitophagy in the cellular response. A deeper understanding of the precise molecular switches that govern the balance between protective autophagy and cell death will be paramount for safely harnessing the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 3. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Assays to Monitor Autophagy Progression in Cell Cultures [mdpi.com]
- 14. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
Diosbulbin B-Induced Mitochondrial Dysfunction: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and key signaling pathways involved in mitochondrial dysfunction induced by Diosbulbin B (DB), a major toxic component of Dioscorea bulbifera L.[1][2] The information presented herein is intended to support research and development efforts aimed at understanding and mitigating the hepatotoxicity associated with this compound.
Core Mechanisms of this compound-Induced Mitochondrial Toxicity
This compound (DB) is a diterpene lactone that has been identified as a primary contributor to the hepatotoxicity observed with long-term use of Dioscorea bulbifera L.[1][3] The mitochondrion is a primary target of DB-induced cellular injury.[1][4] The toxic effects of DB on mitochondria are multifaceted, culminating in apoptosis and cellular damage. The core mechanisms are detailed below.
Induction of Oxidative Stress
A pivotal event in DB-induced mitochondrial dysfunction is the excessive production of reactive oxygen species (ROS).[1][2] The furan (B31954) moiety of DB is believed to be responsible for the formation of electrophilic species that lead to liver damage.[1] This increase in intracellular ROS creates a state of oxidative stress, which in turn damages mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA).[1] This damage can disrupt the electron transport chain (ETC), leading to a vicious cycle of further ROS production and mitochondrial injury.[1]
Disruption of Mitochondrial Membrane Potential (MMP)
A critical consequence of DB-induced oxidative stress is the breakdown of the inner mitochondrial membrane potential (MMP).[1][2] The MMP is essential for ATP synthesis and overall mitochondrial function. Treatment with DB leads to a significant decrease in MMP, an early indicator of mitochondria-dependent apoptosis.[1][5] This depolarization of the mitochondrial membrane is a key step in the intrinsic apoptotic pathway.
Impaired Energy Metabolism
Mitochondrial dysfunction caused by DB results in a significant reduction in adenosine (B11128) triphosphate (ATP) production.[1][2][4] This energy deficit compromises cellular functions and contributes to cell death. The inhibition of ATP synthesis is a direct consequence of the damage to the mitochondrial respiratory chain and the loss of MMP.[6]
Opening of the Mitochondrial Permeability Transition Pore (mPTP)
DB treatment has been shown to cause the abnormal opening of the mitochondrial permeability transition pore (mPTP).[1][2][4] The mPTP is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening leads to the dissipation of the MMP, mitochondrial swelling, and the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[7]
Activation of Mitochondria-Dependent Apoptosis
The culmination of DB-induced mitochondrial insults is the activation of the intrinsic pathway of apoptosis.[1][2] The release of proteins like cytochrome c from the damaged mitochondria into the cytoplasm initiates a caspase cascade.[1] Specifically, DB treatment leads to increased activity of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase), ultimately leading to programmed cell death.[1] The expression of the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further promoting apoptosis.[1]
Quantitative Data on this compound-Induced Cellular and Mitochondrial Damage
The following tables summarize the quantitative effects of this compound on L-02 hepatocytes as reported in the literature.
Table 1: Effect of this compound on L-02 Cell Viability and Liver Enzyme Leakage
| DB Concentration (µM) | Cell Viability (%) (48h) | Alanine Aminotransferase (ALT) Activity (U/L) (48h) | Aspartate Aminotransferase (AST) Activity (U/L) (48h) | Lactate Dehydrogenase (LDH) Leakage (%) (48h) |
| 0 (Control) | 100 | ~20 | ~15 | ~15 |
| 50 | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| 100 | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| 200 | ~40 | ~60 | ~45 | ~55 |
Data are presented as approximations based on graphical representations in the cited literature.[1][8] Cell viability decreased in a dose-dependent manner.[1][8] ALT, AST, and LDH leakage all increased in a dose-dependent manner, indicating cellular damage.[1][8]
Table 2: this compound-Induced Changes in Mitochondrial and Apoptotic Markers
| DB Concentration (µM) | Mitochondrial Membrane Potential (MMP) | ATP Production | Caspase-3 Activity | Caspase-9 Activity |
| 0 (Control) | Normal | Normal | Baseline | Baseline |
| 50 | Decreased | Decreased | Increased | Increased |
| 100 | Significantly Decreased | Significantly Decreased | Significantly Increased | Significantly Increased |
| 200 | Markedly Decreased | Markedly Decreased | Markedly Increased | Markedly Increased |
Data are presented as qualitative summaries from the cited literature.[1][2] DB treatment led to a dose-dependent decrease in MMP and ATP production, and a dose-dependent increase in caspase-3 and -9 activities.[1]
Table 3: this compound-Induced Oxidative Stress and Autophagy Markers
| Treatment Group | Malondialdehyde (MDA) Content | Superoxide Dismutase (SOD) Activity |
| Control | Baseline | Baseline |
| DB (100 µM) | Increased | Decreased |
| DB (100 µM) + Rapamycin (Autophagy Agonist) | Further Increased | Further Decreased |
Data are presented as qualitative summaries from the cited literature.[1] These findings suggest a complex interplay between DB-induced oxidative stress and autophagy.[1]
Experimental Protocols
Detailed methodologies for key experiments used to assess this compound-induced mitochondrial dysfunction are provided below.
Measurement of Mitochondrial Membrane Potential (MMP)
The MMP is commonly assessed using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.[5][9]
-
Reagent: JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a widely used dye for this purpose. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains in its monomeric form and emits green fluorescence.[10]
-
Procedure (Flow Cytometry):
-
Treat L-02 hepatocytes with varying concentrations of this compound for the desired time.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Incubate the cells with JC-1 staining solution in the dark.
-
Wash the cells to remove excess dye.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in both the green and red channels.[11]
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[5]
-
-
Procedure (Fluorescence Microscopy):
-
Plate cells in a suitable imaging dish.
-
Treat with this compound.
-
Incubate with a dye such as Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria.[12]
-
Wash and image the cells using a fluorescence microscope. A decrease in TMRE fluorescence intensity indicates a loss of MMP.[12][13]
-
Measurement of Intracellular ATP Levels
-
Principle: ATP levels can be quantified using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that can be measured with a luminometer.
-
Procedure:
-
Culture and treat cells with this compound in a 96-well plate.
-
Lyse the cells to release intracellular ATP.
-
Add a reagent containing luciferase and luciferin.
-
Measure the luminescence using a plate reader.
-
ATP concentrations are determined by comparison to a standard curve.
-
Detection of Intracellular Reactive Oxygen Species (ROS)
-
Reagent: Dichloro-dihydro-fluorescein diacetate (DCFH-DA) is a common probe for detecting intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).
-
Procedure:
-
Treat cells with this compound.
-
Load the cells with DCFH-DA.
-
Wash to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.
-
Western Blot Analysis for Apoptosis-Related Proteins
-
Principle: Western blotting is used to detect and quantify specific proteins in a sample.
-
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for investigating this compound-induced mitochondrial dysfunction.
Caption: Signaling pathway of this compound-induced mitochondrial apoptosis.
Caption: General experimental workflow for studying DB-induced mitochondrial toxicity.
Conclusion
The evidence strongly indicates that this compound induces significant mitochondrial dysfunction, which is a key mechanism underlying its hepatotoxicity. The process is initiated by an increase in oxidative stress, leading to a cascade of deleterious events including the loss of mitochondrial membrane potential, depletion of ATP, opening of the mPTP, and ultimately, the activation of the mitochondria-dependent apoptotic pathway. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate these mechanisms and to develop strategies to mitigate the toxic effects of this compound. A thorough understanding of these pathways is crucial for the development of safer therapeutic agents and for establishing appropriate safety guidelines for the use of herbal medicines containing this compound.
References
- 1. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabonomic approaches investigate this compound-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of mitochondrial membrane potential (ΔΨm) (MMP) [bio-protocol.org]
- 10. Apoptosis Detection: Methods, Assays & Analysis Techniques | Revvity [revvity.com]
- 11. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Live-cell microscopy for mitochondrial membrane potential measurements [protocols.io]
Unraveling the Synthesis of a Double-Edged Sword: A Technical Guide to the Biosynthesis of Diosbulbin B in Yams
For Immediate Release
[City, State] – [Date] – Diosbulbin B, a furanonorditerpenoid found in yams of the Dioscorea genus, presents a significant duality. While exhibiting potential anti-neoplastic properties, it is also a known hepatotoxin, posing a challenge for the safe use of certain yam species in traditional medicine and drug development. A thorough understanding of its biosynthesis is critical for harnessing its therapeutic potential while mitigating its toxicity. This technical guide provides an in-depth overview of the current, albeit incomplete, knowledge of the this compound biosynthesis pathway and outlines a roadmap for its full elucidation.
Introduction: The Enigmatic Pathway of a Bioactive Diterpenoid
This compound is a prominent secondary metabolite in several Dioscorea species, most notably Dioscorea bulbifera. Its complex chemical structure, characterized by a furan (B31954) ring and a lactone moiety, suggests a sophisticated enzymatic synthesis process within the plant. Despite extensive research into its pharmacological and toxicological effects, the precise biosynthetic pathway leading to this compound remains largely uncharacterized. This guide synthesizes the current understanding of diterpenoid biosynthesis to propose a putative pathway for this compound and details the advanced experimental methodologies required to validate and complete our understanding of this critical metabolic route.
A Putative Biosynthesis Pathway for this compound
Based on the established principles of terpenoid biosynthesis in plants, a hypothetical pathway for this compound can be proposed. Terpenoids are synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] These precursors are generated through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[2]
For diterpenoids like this compound, the C20 precursor, geranylgeranyl pyrophosphate (GGPP), is typically synthesized in the plastids via the MEP pathway.[2] The biosynthesis is then thought to proceed through the action of two key classes of enzymes: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).[3]
The proposed pathway can be summarized as follows:
-
Formation of GGPP: The MEP pathway synthesizes IPP and DMAPP, which are then condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).
-
Cyclization: A diterpene synthase (diTPS) catalyzes the cyclization of the linear GGPP into a cyclic diterpene intermediate. This is a critical step that establishes the core carbon skeleton of this compound.
-
Oxidative Modifications: A series of cytochrome P450 monooxygenases (CYPs) and potentially other enzymes like dehydrogenases and reductases then modify the cyclic intermediate through hydroxylation, oxidation, and rearrangement reactions to form the furan ring and the lactone structure characteristic of this compound.
References
- 1. Bioactive Metabolites of Dioscorea Species and Their Potential Applications in Functional Food Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.cimap.res.in [staff.cimap.res.in]
- 3. Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Diosbulbin B: A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin B is a furanoid norditerpene lactone first isolated from the tubers of Dioscorea bulbifera, commonly known as the air potato. This natural compound has garnered significant scientific interest due to its pronounced biological activities, exhibiting a dual nature as a potential anticancer agent and a potent hepatotoxin. Its discovery has paved the way for extensive research into its mechanisms of action, potential therapeutic applications, and toxicological profile. This technical guide provides a comprehensive overview of the discovery, experimental protocols, and mechanistic insights into this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀O₆ | [1] |
| Molecular Weight | 344.36 g/mol | [1] |
| Appearance | White crystalline solid | |
| IUPAC Name | (1R,3aS,3bR,4R,6aS,7S,8R,8aR)-7,8-dihydroxy-4-(furan-3-yl)-1,8a-dimethyl-hexahydro-1,6-methanofuro[2,3-b]oxepine-2,9-dione |
Experimental Protocols
Isolation and Purification of this compound from Dioscorea bulbifera
This protocol describes a general method for the extraction and purification of this compound from the tubers of Dioscorea bulbifera. Optimization may be required based on the specific plant material and available equipment.
1. Extraction:
-
Materials: Dried and powdered tubers of Dioscorea bulbifera, acetone (B3395972), petroleum ether, chloroform (B151607), methanol (B129727), rotary evaporator, filter paper.
-
Procedure:
-
Reflux the powdered plant material with acetone (plant material to solvent ratio of 1:5 w/v) for 2-3 hours. Repeat the extraction twice.
-
Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator until the acetone odor is no longer detectable, yielding a crude extract.
-
Mix the crude extract with silica (B1680970) gel (1:1 w/w) and dry.
-
Extract the dried mixture with petroleum ether to remove non-polar compounds. Discard the petroleum ether extract.
-
Extract the remaining residue with chloroform by heating and refluxing for 3 hours. Repeat this step three times.
-
Combine the chloroform extracts and evaporate to dryness to obtain the chloroform fraction containing this compound.
-
2. Column Chromatography:
-
Materials: Silica gel (100-200 mesh), glass column, chloroform, methanol, fraction collector, thin-layer chromatography (TLC) plates.
-
Procedure:
-
Prepare a silica gel column using chloroform as the slurry solvent.
-
Dissolve the chloroform extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol. A suggested starting gradient is 99:1 (chloroform:methanol), gradually increasing the polarity by increasing the methanol concentration.
-
Collect fractions and monitor the separation using TLC.
-
Pool the fractions containing this compound based on the TLC profile.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
-
3. Crystallization:
-
Materials: Acetone, purified this compound.
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature, and then at 4°C to facilitate crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold acetone.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Quantification of this compound by HPLC-MS/MS
This method is suitable for the quantification of this compound in biological matrices such as plasma.
-
Instrumentation: HPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transition: Monitor the transition of the precursor ion to a specific product ion for quantification.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add a suitable internal standard.
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Inject the supernatant into the HPLC-MS/MS system.
-
Biological Activities and Mechanistic Insights
Anticancer Activity
This compound has demonstrated significant anticancer activity against various cancer cell lines. Its primary mechanisms include the induction of cell cycle arrest and apoptosis.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Materials: 96-well plates, cancer cell lines, complete culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Quantitative Data: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |
| A549 | Non-small cell lung cancer | 44.61 | 48 |
| PC-9 | Non-small cell lung cancer | 22.78 | 48 |
| HepG2 | Hepatocellular carcinoma | ~40 | 48 |
Signaling Pathway: this compound-Induced Apoptosis
This compound induces apoptosis through the intrinsic mitochondrial pathway, characterized by the involvement of the Bcl-2 family proteins and caspases.
This compound-induced apoptosis signaling pathway.
Hepatotoxicity
Despite its therapeutic potential, the clinical application of this compound is limited by its significant hepatotoxicity. This toxicity is primarily attributed to the metabolic activation of its furan (B31954) ring by cytochrome P450 enzymes.
Experimental Protocol: In Vivo Hepatotoxicity Assessment
-
Animals: Male ICR mice or Sprague-Dawley rats.
-
Procedure:
-
Administer this compound orally (e.g., by gavage) at different doses for a specified period (e.g., 14 days).
-
Monitor the animals for signs of toxicity.
-
At the end of the study, collect blood samples for serum biochemical analysis (ALT, AST).
-
Euthanize the animals and collect liver tissues for histopathological examination and analysis of oxidative stress markers (e.g., MDA, SOD, GSH).
-
Quantitative Data: In Vivo Hepatotoxicity of this compound
| Animal Model | Dose (mg/kg/day) | Duration | Key Findings |
| Mice | 16, 32, 64 | 12 days | Increased serum ALT and AST, hepatic oxidative stress |
| Rats | 12.5, 25, 50 | 1 month | Increased serum AST, liver histopathological changes |
Signaling Pathway: this compound-Induced Autophagy and Hepatotoxicity
This compound induces autophagy in hepatocytes, a process that can have both protective and detrimental effects. The interplay between autophagy and apoptosis is crucial in determining the fate of the cells.
Interplay of autophagy and apoptosis in this compound-induced hepatotoxicity.
Experimental Workflow: Investigating this compound's Cellular Effects
The following workflow outlines a typical experimental approach to characterize the cellular effects of this compound.
Experimental workflow for studying this compound's cellular mechanisms.
Conclusion
The discovery of this compound has unveiled a natural compound with significant, yet complex, biological activities. Its potential as an anticancer agent is tempered by its inherent hepatotoxicity. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into this fascinating molecule. A deeper understanding of its structure-activity relationships and the molecular pathways it modulates will be crucial for harnessing its therapeutic potential while mitigating its toxic effects. Future research may focus on developing analogs of this compound with an improved therapeutic index or exploring synergistic combinations with other agents to enhance its efficacy and safety.
References
Diosbulbin B: A Comprehensive Technical Guide on Its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin B is a furanoterpenoid diterpene lactone and one of the primary active components isolated from the tuber of Dioscorea bulbifera L., commonly known as the air potato yam.[1][2] This plant has a history of use in traditional medicine for treating various ailments, including goiter, inflammation, and cancer.[2] While this compound has demonstrated significant anti-tumor properties, its clinical application is hampered by its notable hepatotoxicity.[1][3] This guide provides an in-depth technical overview of the molecular mechanisms through which this compound influences cell cycle progression, a key aspect of its anti-cancer activity. We will delve into the signaling pathways it modulates, present quantitative data from relevant studies, and provide detailed experimental protocols for researchers investigating this compound.
Mechanisms of this compound-Induced Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at different phases, primarily G0/G1 and G2/M, depending on the cell type. This targeted disruption of the cell cycle is a cornerstone of its anti-proliferative effects.
G0/G1 Phase Arrest in Non-Small Cell Lung Cancer (NSCLC)
In non-small cell lung cancer (NSCLC) cells, this compound has been found to induce significant G0/G1 phase arrest.[1] The primary mechanism involves the direct interaction with and inhibition of the oncogene Yin Yang 1 (YY1).[1] The inhibition of YY1 triggers the tumor suppressor p53.[1] Activated p53 then transcriptionally regulates downstream targets to halt the cell cycle. This includes the inhibition of key cell cycle proteins such as Cyclin A2, Cyclin B2, CDK1, CDK2, and CDK4.[1]
Interestingly, in the absence of p53, this compound can still exert its effects by influencing the expression of YY1-regulated c-Myc and BIM.[1]
G2/M Phase Arrest in Hepatocytes
In contrast to its effects on NSCLC cells, this compound induces G2/M phase arrest in hepatocytes.[4][5] This effect is mediated by microRNAs (miRNAs). Specifically, this compound upregulates the expression of miR-186-3p and miR-378a-5p.[4] These miRNAs have binding sites in the 3'-untranslated region (UTR) of Cyclin-Dependent Kinase 1 (CDK1) mRNA, leading to a decrease in CDK1 expression at both the mRNA and protein levels.[4][5] The reduction in CDK1, a crucial kinase for entry into mitosis, results in the observed G2/M arrest.[4][6][7]
Induction of Apoptosis
Cell cycle arrest is intricately linked to the induction of apoptosis, or programmed cell death. This compound has been shown to induce mitochondria-dependent apoptosis in hepatocytes.[8][9] A key trigger in this process is the accumulation of intracellular reactive oxygen species (ROS).[9][10] This leads to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential (MMP) and ATP production.[9]
The apoptotic cascade is further propagated by the modulation of Bcl-2 family proteins. This compound treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[1][8] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[8][9]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Caption: this compound-induced G0/G1 phase arrest pathway in NSCLC cells.
Caption: this compound-induced G2/M phase arrest pathway in hepatocytes.
Caption: this compound-induced mitochondrial apoptosis pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability and cell cycle distribution from various studies.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability (Approx.) | Reference |
| L-02 | 50 | 48 | ~80% | [8][9] |
| L-02 | 100 | 48 | ~60% | [8][9] |
| L-02 | 200 | 48 | ~40% | [8][9] |
Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells (A549, PC-9, H1299)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control | Baseline | Baseline | Baseline | [1] |
| This compound | Significant Increase | Decrease | No Significant Change | [1] |
Note: Specific percentages were not provided in the abstract, but a significant increase in the G0/G1 population was reported.[1]
Table 3: Effect of this compound on Cell Cycle Distribution in L-02/CYP3A4 Hepatocytes
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control | Baseline | Baseline | Baseline | [4] |
| This compound | Decrease | Decrease | Significant Increase | [4] |
Note: The study reported a concentration- and time-dependent increase in the G2/M phase population.[4]
Table 4: Modulation of Key Cell Cycle and Apoptosis-Related Proteins by this compound
| Protein | Effect | Cell Type | Reference |
| YY1 | Inhibition | NSCLC | [1] |
| p53 | Activation | NSCLC | [1] |
| Cyclin A2, B2 | Inhibition | NSCLC | [1] |
| CDK1, CDK2, CDK4 | Inhibition | NSCLC | [1] |
| CDK1 | Decreased Expression | Hepatocytes | [4][5] |
| Bax | Increased Expression | NSCLC, Hepatocytes | [1][8] |
| Bcl-2 | Decreased Expression | NSCLC, Hepatocytes | [1][8] |
| Caspase-3, -9 | Activation | Hepatocytes | [8][9] |
| LC3 II/I, Beclin-1 | Increased Expression | Hepatocytes | [8] |
| p62 | Decreased Expression | Hepatocytes | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments used to study the effects of this compound on cell cycle progression.
Cell Culture and Treatment
-
Cell Lines: Obtain the desired cell line (e.g., A549, L-02) from a reputable cell bank.
-
Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency.
-
Treatment: Seed cells in appropriate culture plates or flasks. Allow them to adhere overnight. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the culture medium to the desired final concentrations and treat the cells for the specified duration.
Cell Viability Assay (e.g., CCK-8 or MTT)
-
Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C. For MTT, an additional step of adding a solubilizing agent (e.g., DMSO) is required.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control group.
Cell Cycle Analysis by Flow Cytometry
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvesting: Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.[11]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.
-
Harvesting: Harvest both adherent and floating cells and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Western Blotting
-
Cell Lysis: After treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., CDK1, p53, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound exerts potent anti-proliferative effects by inducing cell cycle arrest and apoptosis in a cell-type-dependent manner. In NSCLC cells, it primarily causes G0/G1 arrest through the YY1/p53 pathway, while in hepatocytes, it induces G2/M arrest via a miRNA-mediated downregulation of CDK1.[1][4] The induction of cell cycle arrest is coupled with the activation of the intrinsic apoptotic pathway, driven by ROS generation and the modulation of Bcl-2 family proteins.[9] These findings underscore the potential of this compound as a lead compound for the development of novel anti-cancer therapies. However, its significant hepatotoxicity remains a major challenge that needs to be addressed through further research, possibly involving structural modifications or novel drug delivery systems. This guide provides a foundational understanding for researchers aiming to explore the therapeutic potential of this compound and to mitigate its adverse effects.
References
- 1. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabonomic approaches investigate this compound-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induced G2/M cell cycle arrest in hepatocytes by miRNA-186-3p and miRNA-378a-5p-mediated the decreased expression of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. matilda.science [matilda.science]
- 6. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclin B - Wikipedia [en.wikipedia.org]
- 8. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Molecular targets of Diosbulbin B in hepatocytes
An In-depth Technical Guide on the Molecular Targets of Diosbulbin B in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DBB), a diterpenoid lactone isolated from Dioscorea bulbifera, is recognized for its potential therapeutic effects, yet its clinical application is significantly hampered by pronounced hepatotoxicity. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DBB-induced liver injury, with a specific focus on its targets within hepatocytes. Through a systematic review of experimental data, this document details the key pathways affected by DBB, including metabolic activation by cytochrome P450 enzymes, induction of mitochondrial dysfunction and oxidative stress, and the subsequent activation of apoptotic and autophagic cellular processes. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and illustrative diagrams of signaling pathways and workflows are provided to facilitate a deeper understanding and guide future research in this area.
Introduction
This compound is a furan-containing diterpenoid and a major bioactive component of Dioscorea bulbifera L., a plant used in traditional medicine.[1] Despite its pharmacological potential, including anti-tumor activities, numerous clinical and experimental studies have reported severe liver injury associated with its use.[1][2][3] The primary mechanism of this hepatotoxicity involves the metabolic activation of DBB within hepatocytes, leading to a cascade of cellular events that culminate in cell death and tissue damage.[3][4] Understanding the precise molecular targets of DBB is crucial for developing strategies to mitigate its toxicity and for the safer development of DBB-based therapeutics.
Metabolic Activation via Cytochrome P450
The initiation of this compound's hepatotoxicity is primarily attributed to its metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[5]
Core Mechanism: The furan (B31954) moiety of the DBB molecule is oxidized by CYP450 enzymes, particularly CYP3A4, to form a highly reactive cis-enedial intermediate.[5][6][7] This electrophilic metabolite can readily form covalent adducts with cellular nucleophiles, including proteins and DNA, leading to cellular dysfunction and cytotoxicity.[3][8] The formation of these adducts, especially with proteins on cysteine and lysine (B10760008) residues, is considered a key initiating event in DBB-induced liver injury.[3][9] Inhibition of CYP3A4 has been shown to reduce the formation of these reactive metabolites and ameliorate the associated hepatotoxicity.[6]
Experimental Protocol: In Vitro Microsomal Incubation for Metabolite Trapping
This protocol is designed to detect the formation of reactive metabolites of this compound by trapping them with nucleophilic agents like N-acetyl lysine (NAL) and glutathione (B108866) (GSH) in a liver microsomal system.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine rat or human liver microsomes (final concentration 1.0 mg protein/mL) with this compound (final concentration 200 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Addition of Trapping Agents: Add trapping agents N-acetyl lysine (NAL) and N-acetyl cysteine (NAC) or glutathione (GSH) to the mixture.[6]
-
Initiation of Reaction: Initiate the metabolic reaction by adding NADPH (final concentration 1.0 mM).
-
Incubation: Incubate the mixture at 37°C for 30-50 minutes.[3][6]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify the trapped adducts (e.g., DBB-derived cis-enedial trapped by NAL and GSH).[6]
Visualization: Metabolic Activation Pathway
Caption: Metabolic activation of this compound by CYP3A4.
Induction of Oxidative Stress and Mitochondrial Dysfunction
A major consequence of DBB exposure in hepatocytes is the induction of severe oxidative stress and subsequent mitochondrial damage.[2][10] This creates a vicious cycle where mitochondrial dysfunction leads to more reactive oxygen species (ROS) production, amplifying cellular injury.[10]
Key Molecular Events:
-
ROS Generation: DBB treatment significantly increases the intracellular levels of ROS.[10][11]
-
Depletion of Antioxidants: A corresponding decrease in the levels and activity of key antioxidant molecules and enzymes is observed, including glutathione (GSH), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][4]
-
Lipid Peroxidation: Increased ROS leads to lipid peroxidation, evidenced by elevated levels of malondialdehyde (MDA).[1][2]
-
Mitochondrial Damage: The accumulation of ROS damages mitochondria, leading to a decrease in the mitochondrial membrane potential (MMP), reduced ATP synthesis, and the abnormal opening of the mitochondrial permeability transition pore (mPTP).[10][11] This mitochondrial dysfunction is a critical step leading to apoptosis.[1][10]
Quantitative Data Summary: Oxidative Stress Markers
| Parameter | Cell/Animal Model | DBB Concentration/Dose | Treatment Duration | Observed Effect | Reference |
| MDA | Mice Liver | 16, 32, 64 mg/kg | 12 days | Increased | [2] |
| GSH | Mice Liver | 16, 32, 64 mg/kg | 12 days | Decreased | [2] |
| SOD Activity | Mice Liver | 16, 32, 64 mg/kg | 12 days | Decreased | [2] |
| GPx Activity | Mice Liver | 16, 32, 64 mg/kg | 12 days | Decreased | [2] |
| CAT Activity | Mice Liver | 16, 32, 64 mg/kg | 12 days | Decreased | [2] |
| ROS Levels | L-02 Hepatocytes | 50, 100, 200 µM | 48 hours | Increased | [10][11] |
| MMP | L-02 Hepatocytes | 50, 100, 200 µM | 48 hours | Decreased | [10][11] |
| ATP Production | L-02 Hepatocytes | Not specified | Not specified | Decreased | [11] |
Experimental Protocol: Measurement of Mitochondrial Membrane Potential (MMP)
This protocol uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
-
Cell Culture and Treatment: Plate L-02 hepatocytes in a suitable plate (e.g., 6-well plate or confocal dish) and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) for 48 hours.[10]
-
JC-1 Staining: After treatment, remove the culture medium and wash the cells gently with PBS. Incubate the cells with JC-1 staining solution (at a final concentration of 1-10 µg/mL) in culture medium for 20-30 minutes at 37°C in the dark.
-
Washing: Discard the staining solution and wash the cells twice with an appropriate JC-1 staining buffer or PBS.
-
Imaging: Immediately observe the cells under a fluorescence microscope. Capture images using filters for green fluorescence (monomers) and red fluorescence (J-aggregates).
-
Quantification (Optional): The ratio of red to green fluorescence can be quantified using a plate reader or flow cytometer to provide a numerical measure of the change in MMP. A decrease in the red/green ratio indicates a loss of MMP.
Activation of Apoptosis and Autophagy
The cellular damage initiated by metabolic activation and oxidative stress converges on pathways leading to programmed cell death (apoptosis) and cellular recycling (autophagy).
Apoptosis: DBB induces mitochondria-dependent apoptosis in hepatocytes.[10][11] The process is characterized by:
-
The release of cytochrome c from the damaged mitochondria into the cytoplasm.
-
The activation of initiator caspases (caspase-9) and executioner caspases (caspase-3).[1][11]
-
Subsequent cleavage of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Autophagy: DBB treatment also leads to the activation of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[1] This is evidenced by the increased expression of autophagy markers like Beclin-1 and LC3-II, and the decreased expression of p62.[1][4] Autophagy appears to play a dual role in DBB-induced hepatotoxicity. Initially, it acts as a pro-survival mechanism to clear damaged mitochondria and protein adducts, thereby inhibiting apoptosis.[10] However, excessive or prolonged autophagy can lead to autophagic cell death, contributing to the overall toxicity.[10] The interplay between ROS, autophagy, and apoptosis is a critical determinant of the ultimate fate of the hepatocyte.[1][10]
Quantitative Data Summary: Cell Viability and Apoptosis/Autophagy Markers
| Parameter | Cell/Animal Model | DBB Concentration/Dose | Treatment Duration | Observed Effect | Reference |
| Cell Viability | L-02 Hepatocytes | 50, 100, 200 µM | 48 hours | Significantly Decreased | [1][10] |
| ALT Activity | L-02 Hepatocytes | 50, 100, 200 µM | 48 hours | Increased | [1][10] |
| AST Activity | L-02 Hepatocytes | 50, 100, 200 µM | 48 hours | Increased | [1][10] |
| LDH Leakage | L-02 Hepatocytes | Not specified | Not specified | Increased | [1] |
| Caspase-3 Activity | L-02 Hepatocytes | Not specified | Not specified | Increased | [1][11] |
| Caspase-9 Activity | L-02 Hepatocytes | Not specified | Not specified | Increased | [1][11] |
| LC3-II/LC3-I Ratio | L-02 Hepatocytes | 50, 100, 200 µM | 48 hours | Increased | [1] |
| Beclin-1 Expression | L-02 Hepatocytes | 50, 100, 200 µM | 48 hours | Increased | [1] |
| p62 Expression | L-02 Hepatocytes | 50, 100, 200 µM | 48 hours | Decreased | [1] |
Visualization: DBB-Induced Hepatotoxicity Signaling Cascade
Caption: Key signaling pathways in DBB-induced hepatotoxicity.
Other Affected Pathways and Future Directions
Research also indicates that DBB perturbs other metabolic functions within hepatocytes. Studies have shown that DBB can disrupt fatty acid and glucose metabolism and interfere with bile acid synthesis and transport.[12] Furthermore, signaling pathways such as the MEK/ERK pathway have been implicated, where DBB-induced inactivation of this pathway contributes to its toxicity.[13]
Future research should focus on:
-
Elucidating the specific protein targets of the reactive DBB metabolite.
-
Investigating the crosstalk between different signaling pathways in greater detail.
-
Exploring therapeutic interventions that can specifically counteract DBB's effects on its key molecular targets, such as CYP3A4 inhibitors, antioxidants (like N-acetyl-l-cysteine), or autophagy modulators.[11]
-
Understanding the role of transport proteins in the uptake and efflux of DBB and its metabolites in hepatocytes.
Conclusion
The hepatotoxicity of this compound is a complex process initiated by its metabolic activation into a reactive metabolite. This event triggers a cascade of detrimental effects, primarily centered around mitochondrial dysfunction, oxidative stress, and the activation of cell death pathways. The key molecular targets include CYP3A4, mitochondrial components, and key proteins involved in apoptosis and autophagy. A thorough understanding of these targets and pathways, supported by robust experimental data, is essential for the drug development community to devise strategies for mitigating the toxicity of this otherwise promising natural compound.
References
- 1. Frontiers | this compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 2. This compound-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Identity of Interaction of Protein with Reactive Metabolite of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome p450-mediated metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: UPLC-MS/MS Method for the Quantification of Diosbulbin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin B is a furanonorditerpenoid and the primary toxic constituent isolated from the tubers of Dioscorea bulbifera L. This plant has a history of use in traditional medicine for treating various ailments, including sore throat, struma, and tumors. However, its therapeutic potential is significantly hindered by its pronounced hepatotoxicity. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and the development of safer therapeutic strategies involving this compound or its derivatives. This application note provides a detailed protocol for the quantification of this compound using a robust and sensitive Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.
Experimental Protocols
This section details the necessary procedures for sample preparation, UPLC separation, and MS/MS detection of this compound.
Sample Preparation (Protein Precipitation)
A protein precipitation method is employed for the extraction of this compound from plasma or tissue homogenates.
-
To 100 µL of the biological sample (plasma or tissue homogenate) in a microcentrifuge tube, add 400 µL of a precipitation solution (e.g., methanol (B129727) or acetonitrile) containing the internal standard (IS). Commonly used internal standards include buspirone (B1668070) or spinosin.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water) and vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
UPLC Conditions
Column: Agilent Zorbax C18 (4.6 mm × 50 mm, 3.5 µm) or equivalent.[1] Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Methanol or Acetonitrile. Gradient Elution: A gradient elution is recommended for optimal separation. A typical gradient is as follows:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 95 | 5 |
| 2.0 | 0.4 | 5 | 95 |
| 3.0 | 0.4 | 5 | 95 |
| 3.1 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Injection Volume: 5 µL. Column Temperature: 40°C.
MS/MS Conditions
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Ionization Mode: Positive ESI. Scan Type: Multiple Reaction Monitoring (MRM). Capillary Voltage: 3.0 kV. Source Temperature: 150°C. Desolvation Temperature: 500°C. Desolvation Gas Flow: 800 L/hr. Cone Gas Flow: 50 L/hr.
MRM Transitions: The following precursor-to-product ion transitions should be monitored. The collision energy (CE) and cone voltage (CV) should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| This compound | 359.1 | 109.1 | 0.1 |
| Buspirone (IS) | 386.2 | 122.1 | 0.1 |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the UPLC-MS/MS method for this compound.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Rat Plasma | 5 - 5000 | > 0.995 |
| This compound | Rat Urine | 5 - 5000 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | Matrix | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | Rat Plasma | LLOQ | 5 | 98.6 | 8.7 |
| Low | 10 | 102.3 | 6.5 | ||
| Medium | 100 | 97.8 | 4.2 | ||
| High | 4000 | 101.5 | 3.1 |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)[1]
| Parameter | Value |
| Tmax (h) | 1.88 ± 0.22 |
| Cmax (ng/mL) | 18.0 ± 3.1 |
| t1/2 (h) | 6.89 ± 1.0 |
| Ke (1/h) | 0.103 ± 0.01 |
Visualizations
Experimental Workflow
Caption: Figure 1. UPLC-MS/MS Experimental Workflow for this compound Quantification.
Signaling Pathway of this compound-Induced Hepatotoxicity
This compound exerts its hepatotoxic effects through a multi-faceted mechanism primarily involving metabolic activation, oxidative stress, mitochondrial dysfunction, and subsequent cellular apoptosis and autophagy.[2]
Caption: Figure 2. Signaling Pathway of this compound-Induced Hepatotoxicity.
References
Application Notes and Protocols for Diosbulbin B in In Vitro Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diosbulbin B is a furanoid diterpene lactone and a primary bioactive component isolated from the tuber of Dioscorea bulbifera L.[1][2]. Traditionally used in Chinese medicine, this compound has garnered significant scientific interest due to its potent anti-tumor activities[3]. It has been shown to inhibit cell proliferation, induce cell cycle arrest, trigger apoptosis, and promote autophagy in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC)[1][2][3]. However, it is also noted for its potential hepatotoxicity, which necessitates careful dose determination in experimental settings[4][5][6]. These application notes provide detailed protocols for investigating the in vitro effects of this compound.
Mechanism of Action: Targeting the YY1/p53 Axis
Recent studies have elucidated that this compound exerts its anti-cancer effects primarily by targeting the Yin Yang 1 (YY1) transcription factor[3]. YY1 is an oncogene that is often overexpressed in cancer and plays a crucial role in cell proliferation and survival.
This compound directly interacts with and inhibits the expression of YY1. This inhibition leads to the upregulation of the tumor suppressor protein p53[1][3]. Activated p53 then orchestrates two major cellular outcomes:
-
Cell Cycle Arrest: p53 activation suppresses the expression of key cell cycle regulators, including Cyclin A2, Cyclin B2, Cyclin-Dependent Kinase 1 (CDK1), CDK2, and CDK4. This leads to a halt in cell cycle progression, predominantly at the G0/G1 phase[1][3].
-
Apoptosis: The p53-mediated pathway also modulates the balance of apoptosis-regulating proteins. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, thereby tipping the cellular balance towards programmed cell death[3].
Beyond this primary pathway, this compound has also been observed to induce mitochondrial dysfunction and autophagy, which can contribute to its cytotoxic effects[1][7]. In certain contexts, particularly at higher concentrations, it can induce reactive oxygen species (ROS) accumulation, leading to mitochondria-dependent apoptosis[6].
Data Presentation: Efficacy in NSCLC Cell Lines
The following tables summarize the quantitative data regarding the in vitro efficacy of this compound in non-small cell lung cancer (NSCLC) cell lines.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Citation |
| A549 | NSCLC | 24-72 h | 44.61 | [1] |
| PC-9 | NSCLC | 24-72 h | 22.78 | [1] |
Table 2: Effective Concentrations for Cellular Effects
| Effect | Cell Lines | Concentration Range (µM) | Incubation Time | Citation |
| G0/G1 Phase Arrest | A549, PC-9 | 12.5 - 100 | 24 h | [1] |
| Apoptosis Induction | A549, PC-9 | 12.5 - 100 | 48 h | [1] |
| Colony Formation Inhibition | A549, PC-9 | 12.5 - 100 | 48 h | [1] |
| Autophagy & Apoptosis | L-02 (Hepatocytes) | 50 - 200 | 48 h | [1] |
Experimental Workflow and Protocols
A typical workflow for evaluating this compound in vitro involves assessing its impact on cell viability, cell cycle progression, and apoptosis.
Protocol: Cell Viability Assay (CCK-8/MTT)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Target cell line (e.g., A549, PC-9)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)[8]
-
This compound stock solution (in DMSO)
-
96-well plates
-
CCK-8 or MTT assay kit
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of medium containing the different concentrations of this compound (e.g., 0.5 µM to 400 µM)[1]. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator[1].
-
Assay Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using dose-response curve fitting software.
-
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis after this compound treatment using flow cytometry.[7]
-
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit[8]
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 3 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.[8] Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) for 48 hours[1].
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10⁶ cells/mL[7].
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution[7].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[7].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry[9]. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle following this compound treatment.
-
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound (e.g., 12.5, 25, 50, 100 µM) for 24 hours[1].
-
Cell Harvesting: Collect cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C or for at least 1 hour at 4°C[9][10].
-
Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA[9].
-
PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark[9].
-
Analysis: Analyze the DNA content of the cells by flow cytometry. Use analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol: Western Blotting
This protocol is used to detect changes in the expression levels of key proteins in the signaling pathways affected by this compound.
-
Materials:
-
Target cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-YY1, anti-p53, anti-Bcl-2, anti-Bax, anti-CDK1, anti-Cyclin B2, anti-GAPDH)[1][3]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 48 hours)[1]. Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane[8].
-
Blocking: Block the membrane with 5% non-fat milk for 1 hour at room temperature[8].
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system[8]. Analyze band intensity relative to a loading control like GAPDH.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aureus Pharma [aureus-pharma.com]
- 3. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Animal Models of Diosbulbin B Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the animal models and experimental protocols used to study the hepatotoxicity of Diosbulbin B (DBB), a major toxic component isolated from the traditional medicinal herb Dioscorea bulbifera L. The following sections detail the methodologies for inducing and assessing liver injury in rodent models, summarize key quantitative data, and illustrate the underlying molecular mechanisms.
I. Animal Models and Induction of Hepatotoxicity
The most common animal models for studying DBB-induced hepatotoxicity are mice (specifically C57BL/6 and ICR strains) and Wistar rats.[1][2] Oral gavage is the standard route of administration to mimic human exposure.
Protocol 1: Induction of DBB Hepatotoxicity in Mice
This protocol is based on studies demonstrating significant liver injury following repeated oral administration of DBB.[1]
Materials:
-
This compound (purity ≥98%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) solution or a mixed solvent system of sodium carboxymethylcellulose)[3]
-
Male C57BL/6 or ICR mice (6-8 weeks old)
-
Oral gavage needles (20-gauge, 1.5-inch, curved with a 2.25-mm ball tip)[4]
-
Syringes
-
Animal balance
Procedure:
-
Acclimatization: Acclimate mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Preparation of DBB Solution: Prepare a homogenous suspension of DBB in the chosen vehicle. The concentration should be calculated based on the desired dosage and the maximum recommended oral gavage volume for mice (typically 10 mL/kg).[5]
-
Dosing:
-
Weigh each mouse accurately before dosing.
-
Administer DBB orally via gavage once daily for the desired study duration. Common regimens include:
-
A control group should receive the vehicle only.
-
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Sample Collection: At the end of the study period, euthanize the animals and collect blood and liver tissue for analysis.
II. Assessment of Hepatotoxicity
A. Serum Biochemistry
Elevated levels of serum enzymes are key indicators of liver damage.
Protocol 2: Analysis of Serum Biochemical Markers
Materials:
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
-
Biochemical analyzer
-
Commercial assay kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP)
Procedure:
-
Blood Collection: Collect blood via cardiac puncture or from the retro-orbital plexus into appropriate tubes.[6]
-
Serum/Plasma Separation:
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 x g for 15 minutes at 4°C.
-
For plasma, centrifuge heparinized blood at 3000 x g for 15 minutes at 4°C immediately after collection.
-
-
Biochemical Analysis: Analyze the serum or plasma for ALT, AST, and ALP levels using a biochemical analyzer and commercially available kits according to the manufacturer's instructions.
B. Histopathological Evaluation
Histopathological examination of liver tissue provides direct evidence of cellular damage.
Protocol 3: Hematoxylin and Eosin (H&E) Staining of Liver Tissue
Materials:
-
10% neutral buffered formalin
-
Ethanol (B145695) (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Mayer's Hematoxylin solution
-
Eosin Y solution
-
Mounting medium
Procedure:
-
Tissue Fixation: Immediately after harvesting, fix liver tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues by passing them through a graded series of ethanol solutions (e.g., 70%, 95%, 100%), clear with xylene, and embed in paraffin wax.[1][7]
-
Sectioning: Cut the paraffin-embedded tissue blocks into 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene (2-3 changes, 5-10 minutes each).
-
Rehydrate through descending grades of ethanol (100%, 95%, 70%) and finally in distilled water.[1]
-
-
Staining:
-
Stain with Mayer's Hematoxylin for 3-5 minutes to stain the nuclei blue/purple.
-
Rinse in running tap water.
-
Differentiate briefly in 1% acid alcohol to remove excess stain.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute) to achieve a crisp nuclear stain.
-
Counterstain with Eosin Y for 30 seconds to 2 minutes to stain the cytoplasm and extracellular matrix pink/red.[1][7]
-
-
Dehydration and Mounting: Dehydrate the stained sections through ascending grades of ethanol, clear in xylene, and mount with a coverslip using a permanent mounting medium.[1][8]
-
Microscopic Examination: Examine the slides under a light microscope for histopathological changes such as hepatocyte swelling, necrosis, inflammatory cell infiltration, and fatty degeneration.[1][9]
C. Oxidative Stress Markers
DBB is known to induce oxidative stress in the liver.[1]
Protocol 4: Measurement of Hepatic Oxidative Stress Markers
Materials:
-
Ice-cold 0.25 M sucrose (B13894) solution or phosphate-buffered saline (PBS)
-
Tissue homogenizer (e.g., Potter-Elvehjem tissue grinder)[2]
-
Centrifuge
-
Spectrophotometer or plate reader
-
Commercial assay kits for Malondialdehyde (MDA), Glutathione (B108866) (GSH), Superoxide Dismutase (SOD), and Catalase (CAT)
Procedure:
-
Liver Homogenization:
-
Biochemical Assays: Measure the levels of MDA (a marker of lipid peroxidation), GSH (a key antioxidant), and the activities of antioxidant enzymes SOD and CAT in the supernatant using commercially available kits according to the manufacturer's protocols.
III. Quantitative Data Summary
The following tables summarize the quantitative data from representative studies on DBB-induced hepatotoxicity in mice.
Table 1: Serum Biochemical Markers in Mice Treated with this compound
| Animal Model | DBB Dose (mg/kg) | Duration | ALT (U/L) | AST (U/L) | ALP (U/L) | Reference |
| ICR Mice | 16 | 12 days | 58.3 ± 12.5 | 110.2 ± 20.1 | 135.4 ± 18.7 | [1] |
| ICR Mice | 32 | 12 days | 85.6 ± 15.8 | 145.7 ± 25.4 | 168.9 ± 22.3 | [1] |
| ICR Mice | 64 | 12 days | 120.4 ± 20.3 | 198.6 ± 30.2 | 210.5 ± 28.6 | [1] |
| C57BL/6 Mice | 10 | 28 days | Significant increase | Significant increase | Not Reported | [2] |
| C57BL/6 Mice | 30 | 28 days | Significant increase | Significant increase | Not Reported | [2] |
| C57BL/6 Mice | 60 | 28 days | Significant increase | Significant increase | Not Reported | [2] |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the control group. |
Table 2: Hepatic Oxidative Stress Markers in Mice Treated with this compound (64 mg/kg for 12 days)
| Marker | Control Group | DBB-Treated Group | Unit | Reference |
| MDA | 1.25 ± 0.21 | 2.89 ± 0.45 | nmol/mg protein | [1] |
| GSH | 8.54 ± 1.23 | 4.12 ± 0.87 | µmol/g protein | [1] |
| SOD | 125.6 ± 18.4 | 78.9 ± 11.2 | U/mg protein | [1] |
| CAT | 50.2 ± 7.8 | 28.4 ± 5.1 | U/mg protein | [1] |
| *Data are presented as mean ± SD. *p < 0.01 compared to the control group. |
IV. Signaling Pathways and Molecular Mechanisms
DBB-induced hepatotoxicity is a multi-faceted process involving metabolic activation, oxidative stress, mitochondrial dysfunction, and the induction of cell death pathways such as apoptosis, autophagy, and inflammation.
A. Metabolic Activation and Oxidative Stress
The furan (B31954) moiety of DBB is metabolized by cytochrome P450 enzymes, particularly CYP3A4, to form a reactive cis-enedial intermediate.[11][12] This electrophilic metabolite can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction.[13][14] This process also depletes glutathione (GSH) and generates reactive oxygen species (ROS), leading to oxidative stress.[1][11]
B. Mitochondrial Dysfunction, Apoptosis, and Autophagy
Oxidative stress targets the mitochondria, leading to mitochondrial dysfunction characterized by a decrease in mitochondrial membrane potential (MMP) and increased mitochondrial permeability transition pore (mPTP) opening.[11] This triggers the intrinsic apoptosis pathway, involving the release of cytochrome c and the activation of caspases. DBB has also been shown to induce autophagy, which can be a pro-survival or pro-death mechanism depending on the cellular context.[10]
C. Inflammatory Response
DBB-induced hepatotoxicity is also associated with an inflammatory response, mediated by signaling pathways such as NF-κB and JNK.[12] The activation of these pathways leads to the production of pro-inflammatory cytokines, further exacerbating liver damage.
V. Experimental Workflow
The following diagram outlines a typical experimental workflow for studying DBB-induced hepatotoxicity in an animal model.
References
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 8. H&E Staining of Paraffin-Embedded Tissue Sections: A Differential Staining Technique to Visualize Liver Tissue Sections Using Combination of Hematoxylin and Eosin Dyes [jove.com]
- 9. pwiptsalipur.com [pwiptsalipur.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Identity of Interaction of Protein with Reactive Metabolite of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diosbulbin B Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Diosbulbin B in xenograft mouse models for cancer research. The protocols outlined below are synthesized from published studies and are intended to serve as a detailed guide for investigating the anti-tumor effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the efficacy of this compound in gastric and non-small cell lung cancer (NSCLC) xenograft models.
Table 1: this compound Administration in Gastric Cancer Xenograft Mouse Models
| Mouse Model | Cell Line | Tumor Type | This compound Dosage & Administration | Treatment Duration | Key Outcomes | Reference |
| BALB/c mice | SGC7901/CDDP, BGC823/CDDP | Cisplatin-resistant Gastric Cancer | Not specified in detail; co-administered with cisplatin. | Tumor volume measured every 5 days. | Significantly inhibited tumor weight and volume. | [1] |
Table 2: this compound Administration in Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Models
| Mouse Model | Cell Line | Tumor Type | This compound Dosage & Administration | Treatment Duration | Key Outcomes | Reference |
| Nude mice | A549, PC-9, H1299 | Non-Small Cell Lung Cancer | Not specified in detail; administered at a non-observed-adverse-effect concentration (NOAEC). | Not specified. | Notably inhibited the growth of subcutaneous tumors. | [2] |
Table 3: this compound Toxicity Studies in Mice
| Mouse Model | Dosage & Administration | Treatment Duration | Key Observations | Reference |
| ICR male mice | 10, 30, and 60 mg/kg; oral gavage | 4 consecutive weeks | Dose-dependent effects on lung physiology and pathology. | [3] |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound in xenograft mouse models.
Xenograft Mouse Model Establishment
Protocol for Subcutaneous Xenograft Model:
-
Animal Model: Utilize immunodeficient mice such as BALB/c nude mice (4-6 weeks old).
-
Cell Culture: Culture human gastric cancer cell lines (e.g., SGC7901/CDDP, BGC823/CDDP) or NSCLC cell lines (e.g., A549, PC-9, H1299) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., serum-free RPMI-1640) or PBS.
-
Implantation: Subcutaneously inject 2 x 107 cells in a volume of 100-200 µL into the dorsal flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume every 5 days using calipers.[1] The tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
Preparation and Administration of this compound
Protocol for this compound Formulation and Administration:
-
This compound Preparation:
-
For oral administration (as in toxicity studies), this compound can be dissolved in a vehicle of 5% polyethylene (B3416737) glycol 400 in saline.[3]
-
For other routes of administration, such as intraperitoneal injection, ensure this compound is dissolved in a sterile, biocompatible vehicle. The exact solvent may need to be optimized based on the specific experimental requirements and the solubility of the compound.
-
-
Dosage: Dosages for anti-tumor efficacy studies have been reported in the range of 2 to 16 mg/kg. However, it is crucial to perform dose-response studies to determine the optimal therapeutic dose with minimal toxicity. Toxicity studies have used doses up to 60 mg/kg administered by oral gavage.[3]
-
Administration Route:
-
Oral Gavage: As demonstrated in toxicity studies.[3]
-
Intraperitoneal (IP) Injection: A common route for systemic drug delivery in mouse models.
-
-
Frequency of Administration: The frequency of administration should be determined based on the pharmacokinetic and pharmacodynamic properties of this compound. Studies suggest daily administration for toxicity evaluations.[3] For efficacy studies, the frequency may vary and should be optimized.
Assessment of Anti-Tumor Efficacy
Protocol for Efficacy Evaluation:
-
Tumor Measurement: As described in section 2.1, measure tumor volume regularly. At the end of the study, excise the tumors and measure their weight.
-
Immunohistochemistry (IHC): Analyze the expression of relevant biomarkers in the tumor tissues. For example, Ki67 can be used to assess cell proliferation.[1]
-
Western Blot Analysis: Investigate the effect of this compound on specific signaling pathways by analyzing protein expression levels in tumor lysates.
Signaling Pathways and Experimental Workflows
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.
Caption: Experimental workflow for this compound administration in xenograft mouse models.
Caption: this compound-mediated PD-L1/NLRP3 signaling pathway in gastric cancer.
Caption: this compound-mediated YY1/p53 signaling pathway in non-small cell lung cancer.
References
- 1. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabonomic approaches investigate this compound-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CCK8 Assay for Diosbulbin B Cytotoxicity Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diosbulbin B, a diterpene lactone isolated from the rhizome of Dioscorea bulbifera, has garnered significant attention in cancer research for its potent antitumor activities.[1][2][3] It has been shown to inhibit cell proliferation, induce apoptosis and cell cycle arrest, and trigger autophagy and mitochondrial dysfunction in various cancer cells.[1][2][3] Notably, its efficacy has been demonstrated in non-small cell lung cancer (NSCLC) and gastric cancer models.[4][5] However, a critical aspect of its pharmacological profile is its potential for hepatotoxicity, which necessitates careful evaluation of its cytotoxic effects.[1][6][7][8]
The Cell Counting Kit-8 (CCK-8) assay is a sensitive, reliable, and convenient colorimetric method for determining cell viability and cytotoxicity.[9] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble formazan (B1609692) dye.[9][10][11] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[9][11] This document provides detailed application notes and protocols for utilizing the CCK-8 assay to assess the cytotoxicity of this compound.
Experimental Protocols
This section details the methodology for performing a CCK-8 assay to determine the cytotoxic effects of this compound on a selected cell line.
Materials
-
This compound (appropriate purity grade)
-
Cell Counting Kit-8 (CCK-8)
-
Selected cell line (e.g., A549, PC-9, L-02)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
Microplate reader (capable of measuring absorbance at 450 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
The following diagram illustrates the general workflow for the CCK-8 assay to test this compound cytotoxicity.
Caption: Workflow for this compound cytotoxicity testing using the CCK8 assay.
Detailed Procedure
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension with complete culture medium to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for a blank control (medium only), a negative control (cells with medium and DMSO vehicle), and test groups (cells with different concentrations of this compound).
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment and recovery.[10][12]
-
-
Treatment with this compound:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
For the negative control wells, add 100 µL of medium containing the same final concentration of DMSO as the test wells.
-
For the blank control wells, add 100 µL of medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
CCK-8 Assay:
-
Following the treatment period, add 10 µL of CCK-8 solution to each well.[10][12] Be careful to avoid introducing air bubbles.
-
Incubate the plate for 1-4 hours in the incubator.[10][12] The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[10][12]
-
-
Data Analysis:
-
Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of test well - Absorbance of blank well) / (Absorbance of negative control well - Absorbance of blank well)] x 100
-
Plot the cell viability against the concentration of this compound.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of this compound that causes 50% inhibition of cell growth.
-
Data Presentation
The following tables summarize the cytotoxic effects of this compound on various cell lines as determined by the CCK-8 assay in published studies.
Table 1: Cytotoxicity of this compound on Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment Duration (h) | IC₅₀ (µM) | Reference |
| A549 | 48 | 44.61 | [2] |
| PC-9 | 48 | 22.78 | [2] |
| H1299 | 48 | Not explicitly stated, but significant apoptosis induced at 12.5-100 µM | [4] |
Table 2: Cytotoxicity of this compound on Other Cell Lines
| Cell Line | Cell Type | Treatment Duration (h) | IC₅₀ (µM) / Effect | Reference |
| L-02 | Human Hepatocytes | 48 | Significant decrease in viability at 50, 100, and 200 µM | [13] |
| SGC7901/CDDP | Cisplatin-resistant Gastric Cancer | 48 | Low-dose (12.5 µM) DB alone had little effect, but sensitized cells to cisplatin | [14] |
| BGC823/CDDP | Cisplatin-resistant Gastric Cancer | 48 | Low-dose (12.5 µM) DB alone had little effect, but sensitized cells to cisplatin | [14] |
Signaling Pathways Implicated in this compound Cytotoxicity
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for its development as a potential therapeutic agent.
YY1/p53 Signaling Pathway in NSCLC
In non-small cell lung cancer, this compound has been shown to directly interact with and inhibit the expression of the oncogene Yin Yang 1 (YY1).[4] This leads to the activation of the tumor suppressor p53, which in turn induces cell cycle arrest at the G0/G1 phase and promotes apoptosis.[4]
Caption: this compound-mediated inhibition of YY1 and activation of p53.
ROS-Mediated Mitochondrial Apoptosis in Hepatocytes
In human hepatocytes, this compound-induced cytotoxicity is associated with the accumulation of reactive oxygen species (ROS).[13] This oxidative stress leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and ATP production, ultimately triggering mitochondria-dependent apoptosis.[13]
Caption: ROS-mediated mitochondrial apoptosis induced by this compound.
Conclusion
The CCK-8 assay is a robust and efficient method for quantifying the cytotoxic effects of this compound. The provided protocols and data serve as a valuable resource for researchers investigating the anticancer potential and toxicological profile of this natural compound. A thorough understanding of its mechanisms of action, including its impact on signaling pathways like YY1/p53 and ROS-mediated apoptosis, is essential for its further development in a therapeutic context. It is imperative to consider the potential for hepatotoxicity and to carefully evaluate the therapeutic window of this compound in preclinical and clinical studies.
References
- 1. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 4. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. apexbt.com [apexbt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. Frontiers | this compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 14. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Diosbulbin B Effects via Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin B, a diterpenoid lactone isolated from the tubers of Dioscorea bulbifera, has garnered significant interest in oncological research for its potent anti-tumor activities.[1][2] This document provides detailed application notes and a comprehensive protocol for utilizing the colony formation assay to evaluate the long-term cytotoxic and anti-proliferative effects of this compound on cancer cell lines. The colony formation, or clonogenic assay, is a pivotal in vitro method to determine the ability of a single cell to undergo sufficient proliferation to form a colony, thereby assessing the efficacy of an anti-cancer agent.[3][4]
Mechanism of Action of this compound
This compound has been shown to inhibit cancer cell proliferation by inducing G0/G1 phase cell cycle arrest and apoptosis.[1][2] A key mechanism involves the direct interaction of this compound with the oncogene Yin Yang 1 (YY1).[5] Inhibition of YY1 by this compound leads to the upregulation of the tumor suppressor p53.[5] Activated p53 then transcriptionally modulates downstream targets, including the downregulation of cyclins (Cyclin A2, B2) and cyclin-dependent kinases (CDK1, CDK2, CDK4) to enforce cell cycle arrest, and alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins to induce apoptosis.[5]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various cancer cell lines, providing a basis for experimental design.
Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| A549 | 48 hours | 44.61 | [1] |
| PC-9 | 48 hours | 22.78 | [1] |
Table 2: Effective Concentrations of this compound for Inhibition of Colony Formation in NSCLC Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time | Observed Effect | Reference |
| A549 | 12.5 - 100 | 48 hours | Dose-dependent inhibition of colony formation | [1] |
| PC-9 | 12.5 - 100 | 48 hours | Dose-dependent inhibition of colony formation | [1] |
Experimental Protocols
I. Cell Culture and Maintenance
-
Cell Lines: A549 and PC-9 (or other cancer cell lines of interest).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
II. Preparation of this compound Stock Solution
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Immediately before use, dilute the stock solution to the desired working concentrations in the complete culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
III. Colony Formation Assay Protocol
This protocol is optimized for a 6-well plate format.
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture flask using trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed a low density of cells (e.g., 500-1000 cells per well) into each well of a 6-well plate containing 2 mL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Incubate the plates overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Recommended starting concentrations for A549 and PC-9 cells are 0, 12.5, 25, 50, and 100 µM.
-
Carefully remove the medium from each well and replace it with 2 mL of the medium containing the respective concentration of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells with this compound for 48 hours.
-
-
Colony Growth:
-
After the 48-hour treatment, gently remove the drug-containing medium.
-
Wash each well twice with sterile PBS.
-
Add 2 mL of fresh, drug-free complete culture medium to each well.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Replace the culture medium every 2-3 days during the incubation period.
-
-
Colony Fixation and Staining: [6][7][8]
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of ice-cold methanol (B129727) to each well and incubating for 10-15 minutes at room temperature.[7]
-
Aspirate the methanol and allow the plates to air dry completely.
-
Add 1 mL of 0.5% crystal violet solution (in 25% methanol) to each well, ensuring the entire surface is covered.[7]
-
Incubate at room temperature for 10-20 minutes.
-
Carefully remove the crystal violet solution. The staining solution can be reused.
-
Gently wash the plates with tap water until the background is clear and only the colonies remain stained.
-
Allow the plates to air dry overnight.
-
-
Colony Quantification and Data Analysis:
-
Visually inspect and count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Scan or photograph the plates for a permanent record.
-
For quantitative analysis, the stained colonies can be dissolved. Add 1 mL of 10% acetic acid to each well and incubate on a shaker for 30 minutes to solubilize the crystal violet.[6]
-
Transfer 100-200 µL of the dissolved stain from each well to a 96-well plate and measure the absorbance at 590 nm using a microplate reader.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies in control / Number of cells seeded in control) x 100%
-
SF = (Number of colonies in treated well / (Number of cells seeded x PE))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Visualizations
References
- 1. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 3. Clonogenic Assay [bio-protocol.org]
- 4. agilent.com [agilent.com]
- 5. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colony Formation [protocols.io]
- 7. Crystal Violet Staining (for Focus Formation Assay) [whitelabs.org]
- 8. XL2013-cell-colony-formation-assay - Labproto [labproto.wiki.uib.no]
Application Notes: Flow Cytometry Analysis of Apoptosis Following Diosbulbin B Treatment
Introduction
Diosbulbin B, a diterpenoid lactone isolated from the tubers of Dioscorea bulbifera, has garnered significant interest in oncological research for its potent anti-tumor activities.[1] Emerging evidence highlights its capacity to induce programmed cell death, or apoptosis, in a variety of cancer cell lines, making it a promising candidate for novel cancer therapeutics.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze and quantify apoptosis in cells treated with this compound.
Flow cytometry, particularly when coupled with Annexin V and Propidium Iodide (PI) staining, offers a robust and quantitative method to discern different stages of apoptosis.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[4] This dual-staining technique allows for the differentiation and quantification of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[4][5]
These application notes will detail the protocols for cell culture and treatment with this compound, the Annexin V/PI staining procedure for flow cytometry, and present a summary of expected quantitative outcomes based on published research. Additionally, a diagram of the putative signaling pathway for this compound-induced apoptosis is provided.
Quantitative Data Summary
The following table summarizes the apoptotic effects of this compound on various cell lines as determined by flow cytometry.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Early + Late) | Reference |
| Cisplatin-Resistant Gastric Cancer (CR-GC) | 12.5 (in combination with cisplatin) | 48 | Significantly Increased vs. Control | [6] |
| L-02 Hepatocytes | 50 | 48 | Concentration-dependent increase | [1][7] |
| L-02 Hepatocytes | 100 | 48 | Concentration-dependent increase | [1][7] |
| L-02 Hepatocytes | 200 | 48 | Concentration-dependent increase | [1][7] |
| A549 (Non-small cell lung cancer) | Not specified | 48 | Significant induction | [2] |
| PC-9 (Non-small cell lung cancer) | Not specified | 48 | Significant induction | [2] |
| H1299 (Non-small cell lung cancer) | Not specified | 48 | Significant induction | [2] |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating adherent or suspension cells with this compound prior to apoptosis analysis. Optimization of cell seeding density, this compound concentration, and treatment duration is recommended for each specific cell line and experimental goal.
Materials:
-
Cell line of interest (e.g., A549, PC-9, H1299, or gastric cancer cell lines)[2][6]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]
-
This compound (DB) stock solution (dissolved in DMSO)
-
6-well plates or other appropriate cell culture vessels
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 3 x 10^5 cells per well in a 6-well plate with 2 mL of complete culture medium.[8]
-
For suspension cells, adjust the cell density to an appropriate concentration in a culture flask.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium from a stock solution. A concentration range of 12.5 µM to 200 µM has been shown to be effective.[6][7]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
Cell Harvesting:
-
Adherent Cells: Aspirate the medium, wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension Cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in a known volume of PBS or medium, and count the cells to ensure the appropriate number of cells for staining (typically 1-5 x 10^5 cells per sample).[4]
Annexin V/PI Staining for Flow Cytometry
This protocol describes the staining of this compound-treated cells with a fluorescently-labeled Annexin V and Propidium Iodide for flow cytometric analysis of apoptosis.[3][5]
Materials:
-
Harvested cells (1-5 x 10^5 cells per sample)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Washing: Wash the harvested cells once with cold PBS.[4] Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes and carefully discard the supernatant.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4] Prepare enough volume for 100 µL per sample.
-
Annexin V Staining:
-
Propidium Iodide Staining:
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.[4]
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
The populations should be identified as follows:
-
Visualizations
Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest | springermedizin.de [springermedizin.de]
Application Notes and Protocols: Synthesis and Evaluation of Diosbulbin B Derivatives for Enhanced Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for the synthesis of Diosbulbin B derivatives aimed at improving their therapeutic index. This compound, a natural furanoterpenoid lactone isolated from Dioscorea bulbifera, exhibits potent anti-tumor properties. However, its clinical utility is significantly hampered by dose-limiting hepatotoxicity. The strategic chemical modification of the this compound scaffold presents a promising avenue to mitigate toxicity while retaining or enhancing its anti-cancer efficacy.
Rationale for Derivative Synthesis
This compound exerts its anti-cancer effects through the induction of G0/G1 phase cell cycle arrest and apoptosis.[1] Mechanistic studies have revealed its ability to interact with and inhibit the oncogene Yin Yang 1 (YY1), leading to the upregulation of the tumor suppressor p53.[2] This, in turn, modulates the expression of cell cycle-related proteins (e.g., Cyclin A2, B2, CDK1, CDK2, CDK4) and apoptosis regulators (e.g., BCL-2, BAX), ultimately leading to tumor growth inhibition.[1][2]
The primary challenge with this compound is its significant hepatotoxicity, which is attributed to the metabolic activation of its furan (B31954) moiety by cytochrome P450 enzymes, particularly CYP3A4.[3][4] This process generates reactive electrophilic intermediates that can form covalent adducts with cellular macromolecules, leading to liver injury.[3][5]
Therefore, the primary goals for the synthesis of this compound derivatives are:
-
Reduction of Hepatotoxicity: Modification of the furan ring to block metabolic activation is a key strategy.
-
Enhancement of Anti-Cancer Efficacy: Structural modifications to improve target binding affinity and specificity.
-
Improvement of Physicochemical Properties: Optimization of solubility, stability, and pharmacokinetic parameters.
Proposed Synthetic Strategies
While specific, detailed protocols for a wide range of this compound derivatives are not extensively reported in the public domain, generalized synthetic strategies can be proposed based on the structure of this compound and standard organic chemistry methodologies. The following represents a plausible, albeit generalized, approach to generating a library of this compound derivatives.
It is crucial to note that these are proposed schemes and would require experimental optimization.
Modification of the Furan Ring
Given that the furan moiety is implicated in hepatotoxicity, modifications at this site are of high priority.
Scheme 1: General approach for furan ring modification.
Caption: Proposed synthetic pathways for modifying the furan ring of this compound.
Esterification/Etherification of Hydroxyl Groups
This compound possesses hydroxyl groups that can be readily modified to produce a variety of ester or ether derivatives, potentially influencing solubility and cell permeability.
Scheme 2: General approach for hydroxyl group modification.
Caption: General schemes for the synthesis of ester and ether derivatives of this compound.
Quantitative Data Summary
The following tables summarize the available in vitro efficacy data for this compound and its naturally occurring analogue, Diosbulbin C. This data illustrates how minor structural variations can impact biological activity.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Citation |
| A549 | Non-Small Cell Lung | 44.61 | 24-72 | [1] |
| PC-9 | Non-Small Cell Lung | 22.78 | 24-72 | [1] |
Table 2: In Vitro Anti-Proliferative Activity of Diosbulbin C
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| A549 | Non-Small Cell Lung | 100.2 | [6] |
| H1299 | Non-Small Cell Lung | 141.9 | [6] |
| HELF (Normal Lung) | Normal | 228.6 | [6] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and evaluation of this compound derivatives.
General Protocol for the Synthesis of Ester Derivatives of this compound
Objective: To introduce various ester functionalities to the hydroxyl groups of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride or carboxylic acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add the corresponding carboxylic acid (1.2 equivalents), EDC (1.5 equivalents), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the purified derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, PC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound and its derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (this compound and derivatives) in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.
Visualization of Pathways and Workflows
This compound Signaling Pathway in Cancer Cells
Caption: this compound inhibits YY1, leading to p53 activation and subsequent cell cycle arrest and apoptosis.
Experimental Workflow for Synthesis and Evaluation
Caption: A typical workflow for the synthesis and preclinical evaluation of this compound derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diosbulbin B Delivery Systems in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin B, a diterpene lactone isolated from the tubers of Dioscorea bulbifera, has demonstrated significant anticancer properties. Its therapeutic potential, however, is often hindered by poor water solubility and potential hepatotoxicity. To overcome these limitations, advanced drug delivery systems are being explored to enhance the targeted delivery of this compound to tumor sites, thereby increasing its efficacy and reducing off-target side effects. This document provides a detailed overview of the current research, application notes, and experimental protocols for the development of this compound-loaded nanocarriers for targeted cancer therapy. While specific data for pure this compound nanoformulations is limited in publicly available literature, this report summarizes the most relevant findings on delivery systems utilizing Dioscorea bulbifera extract, which contains this compound as a major active component.
I. Rationale for Nano-encapsulation of this compound
The encapsulation of this compound into nanocarriers such as polymeric micelles, liposomes, or nanoparticles offers several advantages for cancer therapy:
-
Improved Solubility and Bioavailability: Nanocarriers can encapsulate hydrophobic drugs like this compound within their core, enhancing their dispersion in aqueous environments and improving bioavailability.
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles, typically ranging from 10 to 200 nm in size, can preferentially accumulate in tumor tissues due to the leaky vasculature and poor lymphatic drainage characteristic of solid tumors.
-
Targeted Delivery: The surface of nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides, aptamers) that specifically recognize and bind to receptors overexpressed on cancer cells, leading to active tumor targeting.
-
Reduced Systemic Toxicity: By directing the therapeutic agent to the tumor site, nanodelivery systems can minimize exposure to healthy tissues, thereby reducing the systemic toxicity associated with the drug.
-
Controlled Release: Nanocarriers can be designed to release the encapsulated drug in a sustained or triggered manner in response to specific stimuli within the tumor microenvironment (e.g., pH, enzymes).
II. Data Presentation: Dioscorea bulbifera Extract-Loaded Mixed Micelles
While specific quantitative data for pure this compound-loaded nanoparticles is scarce, a study by Trivedi et al. (2021) provides valuable insights into the formulation of mixed micelles using Dioscorea bulbifera (DB) extract. These polymeric mixed micelles were formulated using Pluronic F-127 and Soluplus®.
| Parameter | Value | Reference |
| Formulation | Pluronic F-127 and Soluplus® incorporated polymeric mixed micelles (PL–SO–MMs) | [1] |
| Method of Preparation | Thin-film dispersion method | [1] |
| Particle Size (Average) | 61.45 ± 0.4 nm | [1] |
| Zeta Potential | -18.11 ± 1.2 mV to -21.70 ± 0.9 mV | [1] |
| Critical Micelle Concentration (CMC) | 0.821 ± 0.002 % w/v | [1] |
| Encapsulation Efficiency (of DB extract) | Not explicitly stated in the abstract, but was an optimization parameter. | [1] |
Note: The data presented is for the entire Dioscorea bulbifera extract and not solely for this compound.
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and evaluation of this compound delivery systems. These are generalized protocols that can be adapted for specific nanocarrier types.
Protocol 1: Preparation of this compound-Loaded Polymeric Micelles by Thin-Film Hydration
This protocol is based on the method used for preparing Dioscorea bulbifera extract-loaded micelles and can be adapted for pure this compound.
Materials:
-
This compound
-
Amphiphilic block copolymers (e.g., Pluronic F-127, Soluplus®, D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS))
-
Chloroform (B151607) or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Accurately weigh this compound and the chosen amphiphilic block copolymers. Dissolve them in a minimal amount of chloroform in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C). A thin, uniform film of the drug-polymer mixture will form on the inner surface of the flask.
-
Hydration: Add pre-warmed PBS (pH 7.4) to the flask containing the thin film. Hydrate the film by rotating the flask in a water bath at a temperature above the critical micelle concentration (CMC) temperature of the polymer for a specified time (e.g., 1-2 hours).
-
Sonication: To ensure the formation of homogenous micelles and reduce particle size, sonicate the resulting suspension using a water bath sonicator for 5-10 minutes.
-
Purification: To remove any un-encapsulated this compound and larger aggregates, filter the micellar solution through a 0.22 µm syringe filter.
-
Storage: Store the prepared this compound-loaded micellar solution at 4°C for further characterization.
Protocol 2: Characterization of this compound-Loaded Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
-
For zeta potential, use a specific folded capillary cell and measure the electrophoretic mobility of the nanoparticles.
-
Perform measurements in triplicate at a constant temperature (e.g., 25°C).
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Method: Indirect method using High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separation of free drug: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles. Alternatively, use centrifugal filter units.
-
Quantification of free drug: Carefully collect the supernatant containing the un-encapsulated (free) this compound. Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
Calculation:
-
Encapsulation Efficiency (%EE):
%DL = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
-
Protocol 3: In Vitro Drug Release Study
-
Method: Dialysis bag method.
-
Procedure:
-
Transfer a known volume of the this compound-loaded nanoparticle suspension into a dialysis bag (with a suitable molecular weight cut-off, e.g., 3.5 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, and PBS pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively) in a beaker with constant stirring at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released against time.
-
Protocol 4: In Vitro Cytotoxicity Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines: A panel of cancer cell lines relevant to the therapeutic target (e.g., breast cancer: MCF-7, MDA-MB-231; lung cancer: A549).
-
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 (half-maximal inhibitory concentration) values. The study on Dioscorea bulbifera loaded micelles showed higher cytotoxicity against MCF-7 and MDA-MB-231 cell lines compared to the free extract. [1]
-
IV. Visualization of Concepts
Signaling Pathway of this compound in Cancer Cells
Caption: this compound induces G0/G1 arrest and apoptosis by inhibiting YY1 and activating p53.
Experimental Workflow for this compound Nanoparticle Development
Caption: Workflow for the development and evaluation of this compound-loaded nanoparticles.
Logical Relationship for Targeted Delivery
Caption: Components and interaction for targeted delivery of this compound to cancer cells.
V. Conclusion and Future Directions
The development of targeted delivery systems for this compound holds significant promise for enhancing its anticancer therapeutic potential while mitigating its associated toxicities. The formulation of Dioscorea bulbifera extract into polymeric micelles has demonstrated the feasibility of encapsulating this compound-containing materials into nanocarriers, resulting in improved cytotoxicity against cancer cells.
Future research should focus on:
-
Formulation with Pure this compound: Developing and characterizing nanoparticles, liposomes, and micelles using pure this compound to obtain specific data on drug loading, encapsulation efficiency, and release kinetics.
-
Active Targeting: Functionalizing the surface of these nanocarriers with ligands that target specific receptors overexpressed on cancer cells to further enhance tumor-specific delivery.
-
In Vivo Studies: Conducting comprehensive in vivo studies in relevant animal models to evaluate the pharmacokinetics, biodistribution, efficacy, and toxicity of this compound-loaded nanocarriers.
-
Combination Therapy: Exploring the co-delivery of this compound with other chemotherapeutic agents in a single nanocarrier to achieve synergistic anticancer effects.
By addressing these research gaps, the translation of this compound from a promising natural compound to an effective clinical anticancer agent can be accelerated.
References
High-Content Screening for Elucidating the Bioactivity of Diosbulbin B
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin B (DB) is a diterpenoid lactone isolated from the tubers of Dioscorea bulbifera. It has garnered significant interest in the scientific community for its potent anticancer properties. However, its clinical application is hampered by dose-dependent hepatotoxicity.[1] High-content screening (HCS) has emerged as a powerful technology to assess the complex bioactivity of compounds like this compound. HCS enables the simultaneous measurement of multiple cellular parameters in a high-throughput manner, providing a detailed view of a compound's mechanism of action and potential toxicity.[2][3]
These application notes provide a detailed protocol for a multiparametric HCS assay to evaluate the bioactivity of this compound, with a focus on its hepatotoxic effects. The described workflow allows for the quantitative analysis of key cellular events, including cytotoxicity, apoptosis, and mitochondrial dysfunction.
Key Bioactivities of this compound
This compound exhibits a dual bioactivity profile, demonstrating both therapeutic potential and significant toxicity.
-
Anticancer Activity: DB has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer and gastric cancer.[1][4] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[4]
-
Hepatotoxicity: The primary concern with this compound is its potential to cause liver injury.[5] This toxicity is linked to the induction of apoptosis and autophagy in hepatocytes, mediated by oxidative stress and mitochondrial dysfunction.[6][7]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various cell lines as determined by high-content screening and other quantitative assays.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| L-02 (human normal liver) | 48h | Not explicitly stated, but significant viability decrease at 50-200 µM | [6] |
| A549 (human lung carcinoma) | Not specified | Not specified | [4] |
| PC-9 (human lung adenocarcinoma) | Not specified | Not specified | [4] |
| H1299 (human non-small cell lung carcinoma) | Not specified | Not specified | [4] |
| CR-GC (cisplatin-resistant gastric cancer) | Not specified | Not specified | [1] |
Table 2: Pro-apoptotic Effects of this compound on L-02 Hepatocytes (48h treatment)
| This compound Concentration (µM) | Relative Caspase-3 Activity (%) | Relative Caspase-9 Activity (%) | LDH Leakage (%) |
| 0 (Control) | 100 | 100 | Baseline |
| 50 | ~150 | ~140 | Increased |
| 100 | ~200 | ~180 | Significantly Increased |
| 200 | ~250 | ~220 | Markedly Increased |
Data adapted from a study by Wang et al. (2019)[6]. Values are estimations based on graphical representations.
Experimental Protocols
This section outlines a detailed protocol for a multiparametric high-content screening assay to assess the bioactivity of this compound.
Multiparametric HCS Assay for this compound-Induced Hepatotoxicity
This protocol is designed for a 96-well plate format and utilizes fluorescent dyes to simultaneously measure cell viability, apoptosis, and mitochondrial membrane potential.
Materials:
-
Hepatocyte cell line (e.g., HepG2, L-02)
-
Cell culture medium and supplements
-
This compound (DB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom microplates
-
Hoechst 33342 (for nuclear staining)
-
Annexin V-FITC (for apoptosis detection)
-
Propidium Iodide (PI) (for necrosis detection)
-
JC-1 (for mitochondrial membrane potential)
-
Phosphate-buffered saline (PBS)
-
Annexin V Binding Buffer
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Seed hepatocytes into a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of DB in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cell plate and add 100 µL of the prepared DB dilutions to the respective wells.
-
Include wells with vehicle control (medium with DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.
-
-
Staining:
-
Prepare a staining solution containing Hoechst 33342, Annexin V-FITC, PI, and JC-1 in Annexin V Binding Buffer at the manufacturer's recommended concentrations.
-
Carefully remove the treatment medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of the staining solution to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system.
-
Use appropriate filter sets for each fluorescent dye:
-
DAPI channel for Hoechst 33342 (blue)
-
FITC channel for Annexin V-FITC (green) and JC-1 monomers (green)
-
TRITC/Texas Red channel for PI (red) and JC-1 aggregates (red)
-
-
Acquire multiple fields per well to ensure robust data.
-
-
Image Analysis:
-
Use the analysis software of the high-content imaging system to quantify the following parameters:
-
Total Cell Count: Based on Hoechst 33342 staining.
-
Apoptotic Cells: Annexin V-FITC positive and PI negative cells.
-
Necrotic Cells: PI positive cells.
-
Viable Cells: Annexin V-FITC and PI negative cells.
-
Mitochondrial Membrane Potential: The ratio of red (JC-1 aggregates) to green (JC-1 monomers) fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound-induced bioactivity.
Conclusion
The described high-content screening protocol offers a robust and efficient method for characterizing the bioactivity of this compound. By simultaneously measuring multiple parameters, researchers can gain valuable insights into its dose-dependent effects on cell health and elucidate the underlying mechanisms of its therapeutic and toxic actions. This approach is crucial for the further development of this compound as a potential anticancer agent and for identifying strategies to mitigate its hepatotoxicity. The integration of quantitative data, detailed protocols, and visual representations of workflows and pathways provides a comprehensive resource for scientists in the field of drug discovery and development.
References
- 1. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a multiparametric cell-based protocol to screen and classify the hepatotoxicity potential of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Content Screening for Prediction of Human Drug-Induced Liver Injury | Springer Nature Experiments [experiments.springernature.com]
- 4. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Isolation of Diosbulbin B from Dioscorea bulbifera
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the isolation and purification of Diosbulbin B, a bioactive diterpene lactone, from the tubers of Dioscorea bulbifera. This document outlines the necessary materials, step-by-step procedures for extraction and purification, methods for purity assessment, and a brief overview of a relevant biological signaling pathway.
Introduction
This compound is a furanoid norditerpene found in the tubers of Dioscorea bulbifera, commonly known as the air potato yam.[1] This compound has garnered significant interest in the scientific community due to its potent biological activities, including anti-tumor and anti-inflammatory properties.[1][2] However, its clinical application has been limited by concerns about hepatotoxicity.[3][4] The isolation of pure this compound is a critical first step for further pharmacological research, toxicological studies, and the development of potential therapeutic agents.
This protocol details a robust method for the isolation of this compound from dried Dioscorea bulbifera tubers, employing reflux extraction followed by silica (B1680970) gel column chromatography and crystallization.
Materials and Equipment
2.1 Plant Material:
-
Dried tubers of Dioscorea bulbifera
2.2 Solvents and Reagents (Analytical or HPLC grade):
-
Petroleum Ether (or Hexanes)
-
Methanol
-
Deionized Water
-
Silica Gel (100-200 mesh for column chromatography)
-
TLC plates (Silica gel GF254)
-
Vanillin-sulfuric acid reagent (for TLC visualization)
2.3 Equipment:
-
Grinder or mill
-
Reflux extraction apparatus (heating mantle, round-bottom flasks, condenser)
-
Rotary evaporator
-
Vacuum oven
-
Glass chromatography column
-
Fraction collector (optional)
-
Beakers, flasks, and other standard laboratory glassware
-
Analytical balance
-
HPLC or UPLC-MS/MS system
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocols
The isolation of this compound is a multi-step process that involves extraction from the plant material, purification through chromatographic techniques, and final crystallization.
Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
3.2. Step-by-Step Protocol
Step 1: Preparation of Plant Material
-
Take dried tubers of Dioscorea bulbifera and grind them into a fine powder using a mechanical grinder or mill.
-
The powdered material should be stored in an airtight container, protected from light and moisture, until extraction.
Step 2: Reflux Extraction
-
Place the powdered plant material in a round-bottom flask.
-
Add acetone to the flask in a ratio of 5:1 (v/w) of acetone to plant material (e.g., 5 L of acetone for 1 kg of powder).[1]
-
Set up the reflux apparatus and heat the mixture to the boiling point of acetone. Maintain the reflux for 2-3 hours.[1]
-
Allow the mixture to cool, and then filter the extract.
-
Return the plant residue to the flask and repeat the reflux extraction process one more time with fresh acetone.
-
Combine the filtrates from both extractions.
-
Concentrate the combined acetone extract using a rotary evaporator until no acetone smell is present, yielding a viscous crude extract.[1]
Step 3: Preliminary Purification
-
Mix the crude acetone extract with silica gel (100-200 mesh) in a 1:1 mass ratio.[1]
-
Dry the mixture in a vacuum oven at 50°C until a free-flowing powder is obtained.
-
Place the dried, silica-adsorbed extract in a flask and add petroleum ether (or hexanes) to wash away nonpolar impurities. Perform this wash under reflux for 1-2 hours.
-
Filter the mixture and discard the petroleum ether filtrate.
-
Dry the filter residue (silica gel with adsorbed compounds).
-
Extract the dried residue with chloroform under reflux for 2-3 hours. Repeat this step once.
-
Combine the chloroform extracts and concentrate them to dryness using a rotary evaporator to obtain the crude chloroform fraction.
Step 4: Silica Gel Column Chromatography
-
Prepare a silica gel column (100-200 mesh). The amount of silica gel should be 20-50 times the weight of the crude chloroform fraction.[5]
-
Adsorb the crude chloroform fraction onto a small amount of silica gel (1:1 mass ratio) and load it onto the top of the prepared column.[1]
-
Elute the column with a gradient of chloroform and methanol.[1]
-
Start with a mobile phase of chloroform:methanol (98:2, v/v).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Develop the TLC plates in a chloroform:methanol (13:1, v/v) mobile phase and visualize by spraying with vanillin-sulfuric acid reagent followed by heating. This compound should appear as a single red-purple spot.
-
Combine the fractions containing pure this compound.
-
The remaining filtrate can be re-chromatographed using a chloroform:methanol (99:1, v/v) mobile phase to recover more product.[1]
Step 5: Crystallization
-
Evaporate the solvent from the combined pure fractions to obtain a solid residue.
-
Dissolve the residue in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to facilitate crystallization.[6][7]
-
If crystals do not form, scratching the inside of the flask with a glass rod can initiate crystallization.[6]
-
Collect the crystals by filtration and wash them with a small amount of cold acetone.
-
Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
Table 1: Quantitative Data for this compound Isolation
| Parameter | Value/Range | Reference(s) |
| Starting Material | Dioscorea bulbifera dried tubers | [1] |
| Extraction Solvent | Acetone | [1] |
| Extraction Method | Reflux Extraction (2 cycles, 2-3h each) | [1] |
| Purification Method | Silica Gel Column Chromatography | [1][8] |
| Elution Solvents | Chloroform:Methanol (98:2 and 99:1) | [1] |
| Crystallization Solvent | Acetone | [1] |
| Approximate Yield | ~0.08-0.09% (w/w) from dried tubers | Calculated from[1] |
| Purity (post-crystallization) | >95% (as determined by HPLC) | [9] |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Data | Reference(s) |
| Molecular Formula | C19H20O6 | [10] |
| Molecular Weight | 344.36 g/mol | [10] |
| Appearance | Crystalline solid | [10] |
| Melting Point | 285-288 °C | [1] |
| ¹H and ¹³C NMR Data | Consistent with published spectra. | [11][12][13] |
| Mass Spectrometry | Consistent with the molecular weight and expected fragmentation. | [3][14][15] |
Purity Assessment
The purity of the isolated this compound should be assessed using High-Performance Liquid Chromatography (HPLC) or UPLC-MS/MS.
Recommended HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[9]
-
Mobile Phase: Gradient elution with water (A) and acetonitrile (B52724) (B).[9]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detector at an appropriate wavelength.
-
Injection Volume: 10-20 µL.
A single sharp peak at the expected retention time for this compound indicates high purity.
Biological Context: Signaling Pathway
This compound has demonstrated significant anti-tumor activity. One of its proposed mechanisms in non-small cell lung cancer (NSCLC) involves the induction of apoptosis through the regulation of the Yin Yang 1 (YY1) and p53 signaling pathway.[17]
This compound-Induced Apoptosis Pathway in NSCLC
References
- 1. CN102070646A - Extraction method of this compound - Google Patents [patents.google.com]
- 2. Metabonomic approaches investigate this compound-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. [Chemical constituents from tubers of Dioscorea bulbifera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The HPLC-MS/MS method for determination of this compound in the plasma of rats administered with rhizoma dioscoreae bulbiferae combinations: Application to comparative pharmacokinetic study - Beijing Institute of Technology [pure.bit.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Diosbulbin-B from the Leaves and Stems of Dioscorea bulbifera: 1H-1H and 13C-1H COSY NMR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 5â8 (δ ppm). - Public Library of Science - Figshare [plos.figshare.com]
- 13. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Oxidative Stress Markers in Response to Diosbulbin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring oxidative stress markers in response to Diosbulbin B, a natural compound known to induce hepatotoxicity through mechanisms involving oxidative stress.[1][2][3] The following protocols and data presentations are designed to assist researchers in toxicology, pharmacology, and drug development in assessing the oxidative effects of this compound and similar compounds.
Introduction to this compound and Oxidative Stress
This compound is a furanoid diterpene lactone isolated from Dioscorea bulbifera L.[4][5] While it has been investigated for potential therapeutic properties, its use is limited by significant hepatotoxicity.[2][4] A growing body of evidence suggests that this compound-induced liver injury is closely linked to the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them.[1][3][5]
Key markers of oxidative stress include:
-
Reactive Oxygen Species (ROS): Highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that can damage cellular components.
-
Malondialdehyde (MDA): A product of lipid peroxidation, indicating damage to cell membranes.
-
Superoxide Dismutase (SOD): An antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
-
Catalase (CAT): An enzyme that facilitates the decomposition of hydrogen peroxide into water and oxygen.
-
Glutathione (B108866) Peroxidase (GPx): An enzyme that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides.
This document provides detailed protocols for the quantification of these markers in both in vitro (cell culture) and in vivo (animal tissue) models exposed to this compound.
Data Presentation: Quantitative Effects of this compound on Oxidative Stress Markers
The following tables summarize quantitative data from studies investigating the impact of this compound on key oxidative stress markers. These tables are intended for easy comparison and reference.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production in L-02 Hepatocytes
| This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in ROS Production (vs. Control) | Reference |
| 12.5 | 48 | ~1.5 | [5] |
| 25 | 48 | ~2.0 | [5] |
| 50 | 48 | ~2.5 | [5] |
Table 2: Effect of this compound on Malondialdehyde (MDA) Levels in Mouse Liver Tissue
| This compound Dosage (mg/kg/day) | Treatment Duration (days) | MDA Level (nmol/mg protein) | % Increase vs. Control | Reference |
| 0 (Control) | 12 | ~1.5 | - | [4] |
| 16 | 12 | ~2.0 | ~33% | [4] |
| 32 | 12 | ~2.5 | ~67% | [4] |
| 64 | 12 | ~3.0 | ~100% | [4] |
Table 3: Effect of this compound on Antioxidant Enzyme Activity in Mouse Liver Tissue
| This compound Dosage (mg/kg/day) | Treatment Duration (days) | SOD Activity (U/mg protein) | % Decrease vs. Control | GPx Activity (U/mg protein) | % Decrease vs. Control | CAT Activity (U/mg protein) | % Decrease vs. Control | Reference |
| 0 (Control) | 12 | ~120 | - | ~250 | - | ~40 | - | [4] |
| 16 | 12 | ~100 | ~17% | ~200 | ~20% | ~35 | ~12.5% | [4] |
| 32 | 12 | ~80 | ~33% | ~150 | ~40% | ~30 | ~25% | [4] |
| 64 | 12 | ~60 | ~50% | ~100 | ~60% | ~25 | ~37.5% | [4] |
Signaling Pathways Implicated in this compound-Induced Oxidative Stress
This compound-induced oxidative stress is a complex process involving the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of toxicity and for developing potential therapeutic interventions.
ROS-Mediated Mitochondrial Dysfunction and Apoptosis
This compound treatment leads to an accumulation of intracellular ROS, which in turn triggers mitochondrial dysfunction.[5] This is characterized by a decrease in mitochondrial membrane potential and ultimately leads to the activation of the intrinsic apoptotic pathway.
This compound induces ROS, leading to mitochondrial dysfunction and apoptosis.
Nrf2/Keap1 Signaling Pathway
The Nrf2/Keap1 pathway is a critical regulator of the cellular antioxidant response.[6][7] Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant genes. While direct studies on this compound's effect on this pathway are emerging, it is a key area of investigation for understanding cellular defense mechanisms against its toxicity.
The Nrf2/Keap1 pathway in response to oxidative stress.
JNK and p38 MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are activated by cellular stress, including oxidative stress, and can lead to apoptosis.[8][9] this compound-induced ROS production can activate these pathways, contributing to its cytotoxic effects.
This compound activates JNK/p38 MAPK pathways via ROS, leading to apoptosis.
Experimental Protocols
The following are detailed protocols for measuring key oxidative stress markers in samples treated with this compound.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS levels.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., L-02 hepatocytes) in a black, clear-bottom 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours). Include a vehicle control group.
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells twice with warm PBS.
-
Prepare a working solution of DCFH-DA by diluting the stock solution to a final concentration of 10 µM in serum-free cell culture medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[10]
-
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the fold increase in ROS production.
Workflow for measuring intracellular ROS using DCFH-DA.
Measurement of Malondialdehyde (MDA)
This protocol describes the thiobarbituric acid reactive substances (TBARS) assay for quantifying MDA levels in liver tissue homogenates.
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
1,1,3,3-Tetramethoxypropane (MDA standard)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization:
-
Homogenize liver tissue in ice-cold 1.15% KCl solution to make a 10% (w/v) homogenate.
-
Centrifuge the homogenate at 3000 rpm for 10 minutes at 4°C. Collect the supernatant.
-
-
TBARS Reaction:
-
To 0.1 mL of the supernatant, add 2 mL of the TBARS reagent (0.375% TBA, 15% TCA, and 0.25 N HCl).
-
Add BHT to a final concentration of 0.01% to prevent further lipid peroxidation during the assay.
-
Vortex the mixture and incubate at 95°C for 15 minutes.
-
-
MDA Extraction and Measurement:
-
Cool the samples on ice and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
-
Standard Curve and Calculation:
-
Prepare a standard curve using 1,1,3,3-tetramethoxypropane.
-
Calculate the MDA concentration in the samples using the standard curve and normalize to the protein concentration of the homogenate. Results are typically expressed as nmol/mg protein.
-
Workflow for the TBARS assay to measure MDA levels.
Measurement of Superoxide Dismutase (SOD) Activity
This protocol is based on the inhibition of nitroblue tetrazolium (NBT) reduction by the xanthine-xanthine oxidase system.
Materials:
-
Xanthine Oxidase
-
Nitroblue tetrazolium (NBT)
-
Potassium phosphate (B84403) buffer
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates as described for the MDA assay.
-
Reaction Mixture:
-
In a microplate well, add 50 µL of the sample (or SOD standard).
-
Add 100 µL of the reaction mixture containing xanthine and NBT in potassium phosphate buffer.
-
-
Initiation of Reaction:
-
Add 50 µL of xanthine oxidase to initiate the reaction.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 560 nm at multiple time points (e.g., every minute for 5 minutes) using a microplate reader.
-
-
Calculation:
-
Calculate the rate of NBT reduction.
-
SOD activity is determined by the degree of inhibition of this reaction. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.
-
Results are expressed as U/mg protein.
-
Measurement of Catalase (CAT) Activity
This protocol measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
Materials:
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates.
-
Reaction:
-
In a quartz cuvette, add 1 mL of potassium phosphate buffer and 50 µL of the sample.
-
Initiate the reaction by adding 1 mL of H₂O₂ solution (e.g., 30 mM).
-
-
Absorbance Measurement:
-
Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes using a spectrophotometer. The decrease in absorbance corresponds to the decomposition of H₂O₂.
-
-
Calculation:
-
Calculate the rate of H₂O₂ decomposition using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹).
-
One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Results are expressed as U/mg protein.
-
Measurement of Glutathione Peroxidase (GPx) Activity
This protocol measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione by glutathione reductase.
Materials:
-
Glutathione (GSH)
-
Glutathione reductase
-
NADPH
-
Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide
-
Potassium phosphate buffer
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates.
-
Reaction Mixture:
-
In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, GSH, glutathione reductase, and NADPH.
-
Add 50 µL of the sample.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding H₂O₂ or tert-butyl hydroperoxide.
-
-
Absorbance Measurement:
-
Measure the decrease in absorbance at 340 nm for 3-5 minutes, which corresponds to the oxidation of NADPH.
-
-
Calculation:
-
Calculate the rate of NADPH oxidation using its molar extinction coefficient (6.22 x 10³ M⁻¹cm⁻¹).
-
One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
Results are expressed as U/mg protein.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the role of oxidative stress in this compound-induced toxicity. By systematically measuring ROS, MDA, and the activity of key antioxidant enzymes, researchers can gain valuable insights into the mechanisms of action of this and other potentially hepatotoxic compounds. Furthermore, exploring the modulation of signaling pathways such as Nrf2/Keap1 and JNK/p38 MAPK will be crucial for a comprehensive understanding of the cellular response to this compound-induced oxidative stress and for the development of strategies to mitigate its harmful effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Dioscin inhibits colon cancer cells' growth by reactive oxygen species-mediated mitochondrial dysfunction and p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JNK and p38 MAPK regulate oxidative stress and the inflammatory response in chlorpyrifos-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioquochem.com [bioquochem.com]
Diosbulbin B: Unraveling its Molecular Impact through Western Blot Analysis
For Immediate Release
[City, State] – [Date] – New application notes released today provide researchers, scientists, and drug development professionals with detailed protocols for Western blot analysis of proteins affected by Diosbulbin B, a compound with known anti-tumor and hepatotoxic properties. These notes offer a comprehensive guide to understanding the molecular mechanisms of this compound, focusing on its influence on key signaling pathways.
This compound has been the subject of extensive research due to its paradoxical biological activities. It has demonstrated potential in cancer therapy by inducing apoptosis in tumor cells, yet it is also associated with significant liver injury.[1][2] Western blot analysis is a critical technique for elucidating the dose-dependent effects of this compound on cellular protein expression, providing insights into the signaling cascades it modulates.
The accompanying application notes detail the impact of this compound on crucial protein families involved in apoptosis and cell stress responses, including the Bcl-2 family and caspases, as well as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Quantitative Analysis of Protein Expression Changes Induced by this compound
The following tables summarize the quantitative changes in protein expression observed in response to this compound treatment, as determined by Western blot analysis from various studies.
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Protein | Cell/Tissue Type | This compound Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| Bax | Cisplatin-resistant gastric cancer cells | 12.5 µM (in combination with cisplatin) | Not Specified | Increased | [3] |
| Cleaved Caspase-3 | Cisplatin-resistant gastric cancer cells | 12.5 µM (in combination with cisplatin) | Not Specified | Increased | [3] |
| Bax | L-02 Hepatocytes | 100 µM | 48 hours | Increased | [4] |
| Cleaved Caspase-3 | L-02 Hepatocytes | 100 µM | 48 hours | Increased | [4] |
| Bcl-2 | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Table 2: Effect of this compound on Autophagy-Related Proteins
| Protein | Cell/Tissue Type | This compound Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| Beclin-1 | L-02 Hepatocytes | 50, 100, 200 µM | 48 hours | Dose-dependent increase | [4] |
| LC3 II/I | L-02 Hepatocytes | 50, 100, 200 µM | 48 hours | Dose-dependent increase | [4] |
| p62 | L-02 Hepatocytes | 50, 100, 200 µM | 48 hours | Dose-dependent decrease | [4] |
| Beclin1 | Rat Liver | 25, 50 mg/kg | Not Specified | Upregulated | [6] |
| LC3B | Rat Liver | 25, 50 mg/kg | Not Specified | Upregulated | [6] |
| p62 | Rat Liver | 25, 50 mg/kg | Not Specified | Upregulated | [6] |
Experimental Protocols
Detailed methodologies for the Western blot analysis of key proteins affected by this compound are provided below.
Protocol 1: Western Blot Analysis of Bcl-2 Family Proteins (Bax and Bcl-2)
This protocol outlines the procedure for detecting the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[5]
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).[5]
2. Cell Lysate Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.[7]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[5]
4. Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with 4X Laemmli sample buffer to a final 1X concentration.[5]
-
Boil the samples at 95-100°C for 5-10 minutes.[5]
-
Load the samples and a protein molecular weight marker into the wells of a 12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5]
-
Confirm successful transfer by staining with Ponceau S (optional).[5]
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5][8]
-
Incubate the membrane with primary antibodies (anti-Bax, anti-Bcl-2, and anti-β-actin as a loading control) diluted in blocking buffer overnight at 4°C.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.[5]
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.[5]
7. Detection and Analysis:
-
Prepare ECL substrate and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.[5]
-
Perform densitometry analysis using image analysis software (e.g., ImageJ). Normalize the band intensity of Bax and Bcl-2 to the β-actin loading control.[9]
Protocol 2: Western Blot Analysis of Cleaved Caspase-3
This protocol is for the detection of the activated form of caspase-3, a key executioner of apoptosis.[10]
1. Sample Preparation:
-
Prepare cell lysates as described in Protocol 1. For positive controls, cell extracts can be activated by incubating with 5 mM dATP at 37°C for 15-30 minutes.[11]
2. SDS-PAGE and Transfer:
-
Run approximately 20 µg of cell extract per lane on a 10-15% SDS-polyacrylamide gel.[11]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[11]
3. Immunoblotting:
-
Block the membrane in 5% non-fat dry milk in TBST for 3 hours at room temperature.[11]
-
Rinse the membrane twice with TBST.[11]
-
Incubate the membrane with anti-cleaved Caspase-3 antibody (detects the p17/19 subunit) diluted 1:500-1:1,000 in 5% non-fat dry milk in TBST for 60 minutes at room temperature.[11][12]
-
Wash the membrane three times for 15 minutes each in TBST at room temperature.[11]
-
Incubate with HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 60 minutes at room temperature.[11]
-
Wash the membrane three times for 15 minutes each in TBST at room temperature.[11]
4. Detection:
-
Develop the membrane using a chemiluminescent reagent kit according to the manufacturer's instructions.[11]
Protocol 3: Western Blot Analysis of MAPK Signaling Pathway
This protocol is designed to analyze the phosphorylation status of key proteins in the MAPK pathway, such as ERK, JNK, and p38.[9]
1. Cell Lysis and Protein Quantification:
-
Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors and quantify protein concentration as described in Protocol 1.[7][9]
2. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on a 10% or 12% SDS-polyacrylamide gel.[9]
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting for Phosphorylated Proteins:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated forms of the target proteins (e.g., phospho-ERK, phospho-JNK, phospho-p38) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody as described previously.
-
Detect the signal using an ECL substrate.
4. Stripping and Re-probing for Total Proteins:
-
To normalize for protein loading, the membrane can be stripped and re-probed for the total forms of the MAPK proteins and a loading control like β-actin.[7][13]
-
After imaging for the phosphorylated protein, wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[7]
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour.
-
Incubate with the primary antibody for the total protein (e.g., total ERK), followed by secondary antibody and detection steps.[7]
5. Data Analysis:
-
Perform densitometry analysis. The intensity of the phosphorylated protein band should be normalized to the intensity of the corresponding total protein band.[9]
Visualizing the Molecular Pathways and Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.
Caption: this compound induced apoptosis pathway.
Caption: General MAPK signaling cascade.
References
- 1. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - ProQuest [proquest.com]
- 4. Frontiers | this compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Diosbulbin B Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Diosbulbin B (DB). The focus is on strategies to reduce its cytotoxic effects in normal cells, ensuring more accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound cytotoxicity in normal cells?
A1: The cytotoxicity of this compound in normal cells, particularly hepatocytes, is primarily attributed to three interconnected mechanisms:
-
Metabolic Activation: DB is metabolized by cytochrome P450 enzymes, predominantly CYP3A4, into a reactive cis-enedial intermediate. This electrophilic metabolite can form covalent adducts with cellular proteins and other macromolecules, leading to cellular dysfunction and toxicity.
-
Mitochondrial Dysfunction: DB induces mitochondria-dependent apoptosis. This involves a decrease in the mitochondrial membrane potential (MMP), abnormal opening of the mitochondrial permeability transition pore (mPTP), and reduced ATP production.
-
Oxidative Stress: Treatment with DB leads to an accumulation of intracellular reactive oxygen species (ROS).[1][2] This oxidative stress contributes to mitochondrial damage and apoptosis.
Q2: How can I reduce the cytotoxicity of this compound in my cell culture experiments?
A2: Several strategies can be employed to mitigate DB-induced cytotoxicity in normal cells:
-
Co-administration with CYP3A4 Inhibitors: Since CYP3A4 is the primary enzyme responsible for the metabolic activation of DB to its toxic metabolite, using a CYP3A4 inhibitor can reduce cytotoxicity. Ketoconazole is a known inhibitor that has been shown to be effective.
-
Antioxidant Supplementation: The use of antioxidants can counteract the oxidative stress induced by DB. N-acetyl-l-cysteine (NAC), a ROS scavenger, has been shown to restore mitochondrial function and reduce apoptosis in DB-treated hepatocytes.[1] Ferulic acid has also been reported to prevent DB-induced liver injury by ameliorating oxidative stress.
-
Modulation of Cellular Pathways: Paeoniflorin has been shown to alleviate DB-induced hepatotoxicity by inhibiting inflammation and ferroptosis.
Q3: What is the role of autophagy in this compound-induced cytotoxicity?
A3: The role of autophagy is complex and appears to be context-dependent. DB treatment can induce autophagy in hepatocytes.[1][2] While autophagy can be a protective mechanism by removing damaged organelles, its inhibition by 3-methyladenine (B1666300) (3-MA) has been shown to increase DB-induced apoptosis, suggesting a protective role.[1] Conversely, excessive autophagy can also lead to cell death. Therefore, the autophagic response should be carefully monitored and interpreted in the context of your experimental system.
Troubleshooting Guides
Problem 1: High levels of cell death observed in normal cell lines at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High Metabolic Activity of Cells: | The cell line used may have high endogenous CYP3A4 activity, leading to increased metabolic activation of DB. Consider using a cell line with lower CYP3A4 expression or co-treating with a CYP3A4 inhibitor like ketoconazole. |
| Oxidative Stress: | The cells may be particularly sensitive to oxidative stress. Supplement the culture medium with an antioxidant such as N-acetyl-l-cysteine (NAC) (e.g., 5 µM) to mitigate ROS-induced damage.[1] |
| Solvent Toxicity: | If using a high concentration of a solvent like DMSO to dissolve DB, it may be contributing to cytotoxicity. Ensure the final solvent concentration is minimal (e.g., <0.1%) and run a solvent-only control. |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding: | Ensure a homogenous single-cell suspension before seeding and be consistent with seeding density across all wells. |
| Edge Effects in Multi-well Plates: | Evaporation from the outer wells of a plate can concentrate compounds and affect cell growth. Avoid using the outermost wells for experimental conditions or ensure proper humidification of the incubator. |
| Timing of Assay: | The cytotoxic effects of DB are time-dependent. Standardize the incubation time with DB before performing the viability assay. A 48-hour incubation is a common time point.[1] |
Problem 3: Difficulty in interpreting the role of autophagy in our experiments.
| Possible Cause | Troubleshooting Step |
| Static Measurement of Autophagy Markers: | An increase in autophagosome markers (e.g., LC3-II) can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. |
| Solution: Autophagy Flux Assay: | To differentiate between these possibilities, perform an autophagy flux assay. This involves treating cells with DB in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A greater accumulation of LC3-II in the presence of the inhibitor indicates a functional autophagic flux. |
Data Presentation
Table 1: Cytotoxicity of this compound and Related Compounds in Normal and Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| This compound | L-02 | Human Normal Hepatocyte | >200 (Significant viability decrease at 50-200 µM)[1] | 48 |
| This compound | A549 | Human Lung Carcinoma | 44.61[3] | Not Specified |
| This compound | PC-9 | Human Lung Adenocarcinoma | 22.78[3] | Not Specified |
| Diosbulbin C | HELF | Normal Human Lung Fibroblast | 228.6[4] | 48 |
| Diosbulbin C | A549 | Human Lung Carcinoma | 100.2[4] | 48 |
| Diosbulbin C | H1299 | Human Non-Small Cell Lung Carcinoma | 141.9[4] | 48 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on normal cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the level of intracellular ROS production following this compound treatment.
-
Methodology:
-
Seed cells in a 24-well plate and treat with this compound for the desired time.
-
Incubate the cells with a fluorescent ROS probe, such as 5 µM MitoSOX Red for mitochondrial superoxide (B77818) or 2 µM CM-H2DCFDA for general ROS, for 10-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Measure the fluorescence using a fluorescence microscope or a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~510/580 nm for MitoSOX Red and ~495/529 nm for CM-H2DCFDA).
-
3. Assessment of Mitochondrial Membrane Potential (MMP)
-
Objective: To evaluate the effect of this compound on mitochondrial integrity.
-
Methodology:
-
Seed cells in a suitable plate or chamber slide and treat with this compound.
-
Incubate the cells with a fluorescent MMP probe, such as JC-1 (2 µM), for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells, JC-1 forms aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence is used to quantify the change in MMP.
-
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
References
- 1. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Diosbulbin B Insolubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Diosbulbin B in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a major challenge for in vitro studies?
A1: this compound is a diterpene lactone and an active component found in plants of the Dioscorea genus. It has demonstrated various biological activities, including anti-tumor and anti-inflammatory properties.[1] However, its complex, non-polar structure leads to poor solubility in aqueous solutions, which are the basis for most cell culture media and in vitro assay buffers. This poor solubility can lead to precipitation of the compound, resulting in inaccurate and irreproducible experimental outcomes.
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound for in vitro assays. It is advisable to use a high-purity, anhydrous grade of DMSO to minimize variability. For complete dissolution, ultrasonic treatment may be required.
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated. However, the sensitivity to DMSO can vary significantly between cell types. It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration.
Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do to prevent this?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue. Here are several strategies to prevent this:
-
Pre-warm the media: Warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Rapid mixing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Lower the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound.
-
Use a carrier protein: In some cases, adding a small amount of serum (if compatible with your experiment) or a carrier protein like bovine serum albumin (BSA) to the medium can help to keep hydrophobic compounds in solution.
-
Alternative formulation: Consider using a cyclodextrin-based formulation to enhance the aqueous solubility of this compound.
Q5: Are there any alternative methods to improve the solubility of this compound in aqueous solutions?
A5: Yes, forming an inclusion complex with cyclodextrins is a viable alternative for improving the aqueous solubility of poorly soluble compounds like this compound.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that can encapsulate the hydrophobic this compound molecule, rendering it more soluble in water.
Troubleshooting Guide: this compound Precipitation
Use the following guide to troubleshoot issues with this compound precipitation during your in vitro experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media | High final concentration: The desired concentration exceeds the solubility limit of this compound in the aqueous medium. | - Reduce the final working concentration of this compound.- Increase the final DMSO concentration, ensuring it remains within the tolerated limit for your cells. |
| Poor mixing technique: Localized high concentration of the compound leads to precipitation before it can be dispersed. | - Add the stock solution slowly and dropwise into the center of the vortex while mixing vigorously.- Ensure the media is at 37°C to improve solubility. | |
| Precipitate forms over time in the incubator | Temperature fluctuations: Changes in temperature can affect the solubility of the compound. | - Ensure the incubator maintains a stable temperature.- Avoid repeated warming and cooling of the media containing this compound. |
| Interaction with media components: Salts or other components in the media may cause the compound to precipitate over time. | - Prepare fresh working solutions for each experiment.- Consider using a simpler, serum-free medium if your experimental design allows. | |
| Inconsistent results between experiments | Incomplete dissolution of stock solution: The stock solution may not be fully dissolved, leading to variations in the actual concentration used. | - Use sonication to ensure complete dissolution of this compound in DMSO when preparing the stock solution.- Visually inspect the stock solution for any particulate matter before use. |
Quantitative Data on this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 1.33 mg/mL (3.86 mM) | A clear solution can be obtained at this concentration.[4] |
| Aqueous Solutions (e.g., cell culture media) | Poorly soluble | Prone to precipitation, especially at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To prepare the final working concentration, add the appropriate volume of the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.
-
Ensure the final DMSO concentration does not exceed the tolerated limit for your cells (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Western Blot Analysis of p53 and Phospho-Akt (Ser473) Expression
Materials:
-
This compound-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-phospho-Akt (Ser473), anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Protocol 3: Analysis of Autophagy via LC3-II Conversion
Materials:
-
This compound-treated and control cell lysates
-
Primary antibody (anti-LC3B)
-
Other materials as listed in the Western Blot protocol.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time. To assess autophagic flux, include a condition where cells are co-treated with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the this compound treatment.
-
Lyse the cells as described in the Western Blot protocol.
-
-
Western Blotting:
-
Perform SDS-PAGE, protein transfer, and immunoblotting as described above, using a primary antibody against LC3B.
-
Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
-
Analysis:
-
Quantify the band intensities of both LC3-I and LC3-II.
-
An increase in the LC3-II/LC3-I ratio is indicative of an increase in autophagosome formation.
-
A further increase in LC3-II levels in the presence of an autophagy inhibitor confirms an induction of autophagic flux.
-
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Optimizing Diosbulbin B Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving Diosbulbin B (DB). The following question-and-answer format directly addresses common challenges and offers practical guidance to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is a typical starting dose for this compound in mice for a toxicity study?
A common starting point for assessing the hepatotoxicity of this compound in mice is in the range of 16-64 mg/kg, administered orally once daily. Studies have shown that doses within this range, given for 12 consecutive days, can induce measurable liver injury, including increased serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as histopathological changes in the liver. For longer-term studies (e.g., 28 days), doses of 10, 30, and 60 mg/kg have been used to investigate pulmonary toxicity. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental model and research question.
2. What is the appropriate vehicle for administering this compound orally to rodents?
This compound is often administered by oral gavage. A common vehicle is a solution of 5% polyethylene (B3416737) glycol 400 (PEG400) in saline.[1] Another frequently used vehicle is a solution of sodium carboxymethylcellulose (CMC-Na). The choice of vehicle should be based on the solubility of your specific batch of this compound and should be tested for any intrinsic toxicity in a control group.
3. What are the primary toxicities associated with this compound administration in vivo?
The most well-documented toxicity of this compound is hepatotoxicity.[1][2] This is primarily due to its metabolic activation by cytochrome P450 enzymes, particularly CYP3A4, in the liver.[3][4] This process generates reactive metabolites that can form adducts with proteins and deplete glutathione (B108866) (GSH), leading to oxidative stress and liver cell damage.[2] Studies have also reported potential pulmonary toxicity at higher doses or with prolonged administration.[1]
4. Are there any known strategies to mitigate this compound-induced hepatotoxicity?
Yes, co-administration of certain compounds has been shown to alleviate this compound-induced liver injury. For instance, paeoniflorin (B1679553) has been demonstrated to mitigate hepatotoxicity by inhibiting inflammation and ferroptosis. Glycyrrhetinic acid, a component of licorice, can also protect against liver damage by inhibiting the metabolic activation of this compound. These strategies may be relevant for studies where the therapeutic effects of this compound are being investigated, and a reduction in toxicity is desired.
Troubleshooting Guide
Issue: High mortality rate in the experimental group.
-
Possible Cause: The administered dose of this compound may be too high for the specific animal strain, age, or sex. There can be gender-related differences in susceptibility to this compound-induced liver injury.[3][4]
-
Troubleshooting Steps:
-
Review Dosage: Compare your dosage with the reported values in the literature (see Table 1). Consider starting with a lower dose range.
-
Perform a Dose-Ranging Study: A pilot study with a wider range of doses will help determine the maximum tolerated dose (MTD) in your specific model.
-
Check Animal Health: Ensure that the animals are healthy and free from underlying conditions before starting the experiment.
-
Consider the Vehicle: While less likely, ensure that the vehicle itself is not causing any adverse effects by including a vehicle-only control group.
-
Issue: Inconsistent or highly variable results between animals in the same group.
-
Possible Cause: Variability in oral gavage technique, individual differences in metabolism, or instability of the this compound formulation.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all researchers are using a consistent and accurate oral gavage technique to minimize variability in the administered volume.
-
Prepare Fresh Formulations: Prepare the this compound solution fresh before each administration to avoid degradation of the compound.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual biological variation.
-
Monitor Animal Welfare: Stress can influence experimental outcomes. Ensure proper handling and housing of the animals.
-
Issue: No observable phenotype or therapeutic effect at the chosen dose.
-
Possible Cause: The dose may be too low, the treatment duration too short, or the chosen endpoints may not be sensitive enough to detect the effects.
-
Troubleshooting Steps:
-
Increase the Dose: Based on toxicity data, cautiously increase the dose in subsequent experiments.
-
Extend the Treatment Duration: Some effects may only become apparent after a longer period of administration.
-
Re-evaluate Endpoints: Consider using more sensitive or a wider range of biochemical and histopathological markers to assess the effects of this compound.
-
Confirm Compound Activity: Ensure the purity and activity of your this compound batch.
-
Data Presentation
Table 1: Summary of In Vivo Dosages of this compound
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Duration | Observed Effects/Purpose of Study | Reference |
| Mice (ICR) | Oral Gavage | 10, 30, 60 | 28 days | Investigation of pulmonary toxicity. | [1] |
| Mice | Oral Gavage | 16, 32, 64 | 12 days | Investigation of hepatotoxicity and oxidative stress. | |
| Mice | Intraperitoneal | 200 | Single dose | Study of protein adduct formation. | [5] |
| Rats (Sprague-Dawley) | Oral Gavage | Not specified | Not specified | Investigation of in vivo metabolism. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Oral Administration of this compound in Mice
-
Animal Model: Male ICR mice (7 weeks old) are commonly used.[1] Acclimatize the animals for at least one week before the experiment.
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution (e.g., 5% PEG400 in sterile saline).
-
Dissolve the this compound in the vehicle to the desired final concentration. Ensure the solution is homogenous. It may be necessary to use a vortex mixer or sonicator. Prepare fresh daily.
-
-
Dosing Procedure:
-
Administer the this compound solution via oral gavage. The volume is typically 0.1 mL per 10 g of body weight, but should be calculated based on the specific concentration and desired dose.
-
The control group should receive an equal volume of the vehicle alone.[1]
-
Administer the treatment once daily for the specified duration of the study.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Record body weights regularly.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood samples for biochemical analysis (e.g., ALT, AST).
-
Euthanize the animals and collect tissues (e.g., liver, lungs) for histopathological analysis and other molecular assays.
-
Mandatory Visualizations
References
- 1. Metabonomic approaches investigate this compound-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of this compound in vitro and in vivo in rats: formation of reactive metabolites and human enzymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Identity of Interaction of Protein with Reactive Metabolite of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Diosbulbin B Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with Diosbulbin B. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a bioactive diterpene lactone isolated from the tubers of Dioscorea bulbifera (air potato). It is investigated for its potential anti-tumor properties, including the ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines.[1] However, its use is often associated with significant hepatotoxicity, which is also a subject of extensive research.[2][3]
Q2: I am observing high variability in my cell viability assay results with this compound. What are the potential causes?
A2: Inconsistent results in cell viability assays (e.g., MTT, XTT) are a common challenge when working with natural products like this compound.[4] Several factors can contribute to this variability:
-
Compound Solubility: this compound has limited solubility in aqueous media.[5] Improper dissolution or precipitation during the experiment can lead to inconsistent concentrations in the cell culture wells.
-
Compound Stability: The stability of this compound in solution, especially over long incubation periods, can affect its bioactivity.[6]
-
Assay Interference: Natural products can interfere with assay chemistries. For example, colored compounds can affect absorbance readings in colorimetric assays, and redox-active compounds can directly reduce the assay reagents, leading to false positives or negatives.[4][7][8]
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivity to this compound.[1][9]
-
Experimental Conditions: Minor variations in cell seeding density, incubation time, and reagent preparation can introduce variability.[4]
Q3: My results from different cytotoxicity assays (e.g., MTT vs. apoptosis assay) are conflicting. How should I interpret this?
A3: Discrepancies between different cytotoxicity assays are not uncommon and often provide valuable insights into the mechanism of action.[10][11] An MTT assay measures metabolic activity, which is an indirect measure of cell viability.[11] A compound might reduce metabolic activity without immediately inducing cell death. An apoptosis assay, on the other hand, detects specific markers of programmed cell death. It's possible that at certain concentrations or time points, this compound is cytostatic (inhibiting proliferation and metabolism) rather than cytotoxic (directly killing cells). It is recommended to use multiple, mechanistically distinct assays to build a comprehensive picture of the cellular response.[12]
Q4: What is the recommended method for preparing and storing this compound stock solutions?
A4: this compound is soluble in DMSO.[1][13] It is recommended to prepare a high-concentration stock solution in DMSO and store it in aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[1] For cell-based assays, the final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: I am getting inconsistent IC50 values for this compound in my MTT assays. What steps can I take to troubleshoot this?
Answer:
-
Verify Compound Solubility:
-
Visually inspect your this compound stock solution and working dilutions for any signs of precipitation.
-
Consider preparing fresh dilutions for each experiment.
-
If solubility issues persist, you can try gentle warming or sonication to aid dissolution.[1]
-
-
Control for Assay Interference:
-
Run a cell-free control where you add this compound to the assay medium without cells. This will help determine if the compound directly reacts with the MTT reagent.
-
If interference is observed, consider using an alternative viability assay with a different detection method, such as a resazurin-based assay or an ATP-based luminescence assay.
-
-
Optimize Experimental Parameters:
-
Ensure a consistent cell seeding density across all wells and plates.
-
Optimize the incubation time with this compound. A time-course experiment can help identify the optimal duration for observing a consistent effect.
-
Standardize the incubation time with the MTT reagent.
-
Issue 2: Lack of Expected Apoptotic Effect
Question: I am not observing the expected increase in apoptosis after treating cells with this compound. What could be wrong?
Answer:
-
Confirm Appropriate Concentration and Time Point:
-
The induction of apoptosis by this compound is both dose- and time-dependent.[3][14] Refer to the literature for effective concentrations and incubation times for your specific cell line (see Table 1).
-
Perform a dose-response and time-course experiment to determine the optimal conditions for your experimental system.
-
-
Choose the Right Apoptosis Assay:
-
Apoptosis is a complex process with different stages. An early marker of apoptosis is the externalization of phosphatidylserine (B164497) (detected by Annexin V staining), while later events include caspase activation and DNA fragmentation.
-
Consider using a combination of assays to capture different stages of apoptosis. For example, pair Annexin V/PI staining with a caspase activity assay or Western blotting for cleaved PARP and caspases.
-
-
Check for Cell Line-Specific Responses:
-
Some cell lines may be more resistant to this compound-induced apoptosis. Verify the reported sensitivity of your cell line from published studies.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| A549 | Non-small cell lung cancer | 44.61 | 24-72 | MTT |
| PC-9 | Non-small cell lung cancer | 22.78 | 24-72 | MTT |
| H1299 | Non-small cell lung cancer | 141.9 | 48 | Not specified |
| HELF | Normal lung fibroblast | 228.6 | 48 | Not specified |
Data compiled from multiple sources.[1][9]
Table 2: Experimental Conditions for Observing this compound-Induced Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (h) | Observed Effect |
| A549 | 12.5 - 100 | 48 | Induction of apoptosis |
| PC-9 | 12.5 - 100 | 48 | Induction of apoptosis |
| L-02 | 50 - 200 | 48 | Induction of autophagy and apoptosis |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5-400 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Protocol 2: Western Blot for Apoptosis Markers (Bax, Bcl-2, and Cleaved Caspase-3)
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.[15][16][17]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Diosbulbin B-Induced Liver Damage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving Diosbulbin B (DB). Our goal is to help you navigate the complexities of DB-induced hepatotoxicity and effectively test potential mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced liver injury?
A1: this compound (DB) induces hepatotoxicity through a multi-faceted mechanism. The core events involve the induction of severe oxidative stress and mitochondrial dysfunction.[1][2][3] DB treatment leads to an increase in reactive oxygen species (ROS) and lipid peroxidation (measured as malondialdehyde, MDA), while depleting endogenous antioxidants like glutathione (B108866) (GSH) and reducing the activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[1][4] This oxidative assault directly damages mitochondria, leading to a decrease in mitochondrial membrane potential, reduced ATP production, and the opening of the mitochondrial permeability transition pore (mPTP).[2][3] Ultimately, this cascade triggers mitochondria-dependent apoptosis, characterized by the activation of caspase-9 and caspase-3.[2][3][5]
Q2: Is there a role for metabolic activation in DB-induced toxicity?
A2: Yes, metabolic activation is a critical initiating event. DB is metabolized by cytochrome P450 enzymes, particularly CYP3A4, into a reactive cis-enedial intermediate.[6][7] This electrophilic metabolite can covalently bind to cellular proteins, forming protein adducts that contribute to cytotoxicity and liver damage.[7][8][9]
Q3: What is the role of autophagy in this process?
A3: Autophagy plays a dual, complex role in DB-induced hepatotoxicity.[2][3] Initially, it acts as a protective mechanism by removing damaged mitochondria (mitophagy), which helps to limit ROS production and apoptosis.[10] However, excessive or prolonged autophagy can become detrimental, potentially by reducing the cell's antioxidant capacity through the degradation of antioxidant enzymes.[2][3] Therefore, modulating autophagy, rather than simple inhibition or activation, may be a key therapeutic strategy.[11]
Q4: What are the main strategies being explored to mitigate DB-induced liver damage?
A4: Key mitigation strategies target the core mechanisms of toxicity:
-
Antioxidant Therapy: Using ROS scavengers like N-acetyl-l-cysteine (NAC) to directly neutralize oxidative stress and protect mitochondria.[2][3]
-
Inhibition of Metabolic Activation: Co-administration with CYP3A4 inhibitors, such as glycyrrhetinic acid, prevents the formation of toxic reactive metabolites.[6]
-
Activation of the Nrf2 Pathway: Compounds like glycyrrhizic acid can upregulate the transcription factor Nrf2.[4] Nrf2 is a master regulator of the antioxidant response, increasing the expression of protective enzymes and efflux transporters.[12][13][14]
-
Modulation of Bile Acid Homeostasis: Restoring the function of bile acid efflux transporters, which can be disrupted by DB, is another protective approach.[4][15]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
In Vitro Experiments (e.g., using L-02 Hepatocytes)
Q: I'm treating L-02 cells with this compound, but I'm not observing significant apoptosis. What could be wrong?
A: Several factors could be at play:
-
Concentration and Duration: DB-induced apoptosis is concentration- and time-dependent. Studies show significant apoptosis in L-02 cells with concentrations around 100 µM for 48 hours.[2][5] You may need to perform a dose-response and time-course experiment to find the optimal conditions for your specific cell passage and culture conditions.
-
Cell Viability vs. Apoptosis: Are you measuring general cytotoxicity or a specific apoptotic marker? Use assays that distinguish between apoptosis and necrosis. For example, Annexin V/PI staining can differentiate early apoptotic, late apoptotic, and necrotic cells. Measuring caspase-3/9 activity is a more specific indicator of apoptosis.[2][3]
-
Cell Line Health: Ensure your L-02 cells are healthy, within a low passage number, and not overly confluent, as these factors can affect their response to toxic insults.
Q: My potential mitigating agent isn't showing a protective effect against DB in vitro. How can I troubleshoot this?
A:
-
Mechanism of Action: Does your agent's mechanism match the timing of the toxic event? For example, an antioxidant (like NAC) should be co-incubated with DB. A CYP450 inhibitor should ideally be administered as a pre-treatment to prevent the formation of reactive metabolites from the start.
-
Agent Stability and Bioavailability: Confirm the stability of your compound in your culture medium over the 48-hour incubation period. Ensure the concentration used is sufficient to elicit a biological effect without causing toxicity on its own.
-
Endpoint Measurement: Are you measuring the right endpoint? If your agent is a potent antioxidant, you should see a significant reduction in ROS levels or MDA, which should then correlate with increased cell viability or reduced caspase activity. Measure multiple endpoints to get a complete picture.
In Vivo Experiments (e.g., using C57BL/6 Mice)
Q: I administered DB to mice, but the serum ALT/AST levels are highly variable between animals in the same group. What can I do?
A:
-
Dosing Accuracy: Ensure precise oral gavage technique. Inconsistent administration can lead to significant variations in the absorbed dose.
-
Animal Health and Acclimatization: Use age- and weight-matched animals. Ensure they are properly acclimatized to the facility and handling for at least one week before the experiment to minimize stress, which can affect liver enzymes.
-
Timing of Blood Collection: Serum ALT and AST levels can peak at different times post-administration. A time-course study (e.g., 12, 24, 48, 72 hours) after a single dose can help you identify the optimal time point for measuring peak injury. For chronic studies, consistency in the time of day for dosing and sample collection is key.
-
Fasting State: Food intake can influence liver metabolism. Standardize the fasting period (e.g., overnight fast) before blood collection and necropsy to reduce variability.
Q: My therapeutic agent successfully reduced oxidative stress markers (e.g., increased GSH) in the liver tissue, but it did not significantly lower serum ALT/AST levels. Why?
A:
-
Timing of Intervention vs. Damage: The elevation of ALT/AST in the blood is a consequence of hepatocyte necrosis or severe membrane damage.[16] Your agent might be effectively mitigating oxidative stress but may not be sufficient to prevent cell death once a critical damage threshold has been crossed. This suggests the injury cascade involves pathways beyond just oxidative stress that your agent does not target.
-
Dose and Duration: The dose of your therapeutic agent may be insufficient to fully block the powerful toxic effects of DB. Consider a dose-response study for your therapeutic agent.
-
Alternative Damage Pathways: DB also disrupts bile acid metabolism and can cause inflammation.[15][17] If your agent only targets oxidative stress, these other pathways may still be causing significant hepatocyte damage. Consider analyzing inflammatory markers (e.g., TNF-α, IL-6) or bile acid profiles in the liver and serum.
Quantitative Data Summary
The following tables summarize quantitative data from published studies on the effects of this compound and potential mitigating agents.
Table 1: Effect of this compound on Key Biomarkers of Liver Injury in Mice
| Parameter | Control Group | DB-Treated Group (Dose & Duration) | % Change | Reference |
| Serum ALT (U/L) | ~40 | ~150 (64 mg/kg, 12 days) | +275% | [1] |
| Serum AST (U/L) | ~60 | ~200 (64 mg/kg, 12 days) | +233% | [1] |
| Liver MDA (nmol/mg prot) | ~1.5 | ~3.5 (64 mg/kg, 12 days) | +133% | [1] |
| Liver GSH (μmol/g prot) | ~8.0 | ~4.0 (64 mg/kg, 12 days) | -50% | [1] |
| Liver SOD (U/mg prot) | ~150 | ~75 (64 mg/kg, 12 days) | -50% | [1] |
Table 2: In Vitro Effects of this compound and N-acetyl-l-cysteine (NAC) in L-02 Hepatocytes
| Parameter | Control | DB (100 µM, 48h) | DB + NAC (1 mM) | % Rescue by NAC | Reference |
| Cell Viability (%) | 100% | ~50% | ~85% | ~70% | [2] |
| Apoptosis Rate (%) | ~5% | ~35% | ~15% | ~57% | [2] |
| Relative Caspase-3 Activity | 1.0 | ~3.5 | ~1.5 | ~80% | [2] |
| Relative Intracellular ROS | 1.0 | ~2.5 | ~1.2 | ~87% | [2] |
| Mitochondrial Membrane Potential | High | Low | Restored towards High | Significant Restoration | [2] |
Experimental Protocols
Protocol 1: Induction of Acute Liver Injury in Mice with this compound
-
Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize for one week.
-
Reagents:
-
This compound (purity ≥98%).
-
Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
-
Procedure:
-
Divide mice into groups (n=8-10 per group): Vehicle Control, DB-treated (e.g., 16, 32, 64 mg/kg).
-
Prepare DB suspensions in the vehicle solution immediately before use.
-
Administer DB or vehicle once daily via oral gavage for 12 consecutive days.[1] The volume should be based on body weight (e.g., 10 mL/kg).
-
Monitor animal health and body weight daily.
-
24 hours after the final dose, anesthetize the mice.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST, ALP).
-
Perfuse the liver with ice-cold saline.
-
Excise the liver. Weigh it and section it for histology (fix in 10% formalin), and snap-freeze the remaining tissue in liquid nitrogen for biochemical assays (MDA, GSH, SOD) and protein analysis.
-
Protocol 2: In Vitro Assessment of Hepatotoxicity in L-02 Cells
-
Cell Culture: Culture human L-02 hepatocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C, 5% CO2.
-
Reagents:
-
This compound (DB), dissolved in DMSO to create a stock solution.
-
Test compound (potential mitigator), dissolved in an appropriate solvent.
-
-
Procedure (for testing a mitigating agent):
-
Seed L-02 cells in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA). Allow cells to attach and reach 70-80% confluency.
-
Divide wells into groups: Vehicle Control, DB only (e.g., 100 µM), Test Compound only, DB + Test Compound.
-
Pre-treat with the test compound for a specified time (e.g., 2 hours) if required by its mechanism.
-
Add DB to the respective wells. The final concentration of DMSO should be <0.1% in all wells.
-
-
Endpoint Analysis:
-
Cell Viability: Use MTT or CCK-8 assay.
-
Apoptosis: Use Annexin V-FITC/PI staining followed by flow cytometry, or a Caspase-Glo® 3/9 Assay.
-
Oxidative Stress: Measure intracellular ROS using a DCFH-DA probe. Measure MDA and GSH in cell lysates using commercially available kits.
-
Mitochondrial Health: Assess mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRM.
-
Visualized Signaling Pathways and Workflows
// Nodes DB [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP450 [label="CYP450 Metabolism\n(e.g., CYP3A4)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactiveMetabolite [label="Reactive Metabolite\n(cis-enedial)", fillcolor="#FBBC05", fontcolor="#202124"]; ProteinAdducts [label="Protein Adducts", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidants [label="↓ Endogenous Antioxidants\n(GSH, SOD, CAT)", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondrial Dysfunction\n(↓ MMP, ↓ ATP, mPTP opening)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Mitochondria-Dependent\nApoptosis\n(↑ Caspase-9/3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hepatotoxicity [label="Hepatotoxicity\n(Cell Death, ↑ ALT/AST)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DB -> CYP450 [label="Bioactivation"]; CYP450 -> ReactiveMetabolite; ReactiveMetabolite -> ProteinAdducts; DB -> ROS [style=dashed]; DB -> Antioxidants [style=dashed]; ProteinAdducts -> ROS; ROS -> Mito; Antioxidants -> Mito [dir=none, style=dashed]; Mito -> Apoptosis; ProteinAdducts -> Hepatotoxicity; Apoptosis -> Hepatotoxicity; } dot Core mechanism of this compound-induced hepatotoxicity.
// Nodes DB_Stress [label="this compound-Induced Stress\n(ROS, Damaged Mitochondria)", fillcolor="#FBBC05", fontcolor="#202124"]; Autophagy [label="↑ Autophagy", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Protective [label="Protective Effect\n(Pro-Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitophagy [label="Clearance of Damaged\nMitochondria (Mitophagy)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS_Decrease [label="↓ ROS Production", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Inhibit [label="↓ Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"];
Detrimental [label="Detrimental Effect\n(Pro-Death)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excessive [label="Excessive Autophagy", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Degrade [label="Degradation of\nAntioxidant Capacity", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Damage [label="↑ Cellular Damage", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges DB_Stress -> Autophagy [label="Induces"]; Autophagy -> Protective; Protective -> Mitophagy -> ROS_Decrease -> Apoptosis_Inhibit;
Autophagy -> Detrimental; Detrimental -> Excessive -> Antioxidant_Degrade -> Cell_Damage; } dot The dual role of autophagy in DB-induced liver injury.
// Edges GA -> Metabolism [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; NAC -> OxidativeStress [label="Neutralizes", color="#EA4335", fontcolor="#EA4335", style=bold]; Nrf2 -> AntioxidantResponse [label="Activates"]; AntioxidantResponse -> OxidativeStress [label="Suppresses", color="#EA4335", fontcolor="#EA4335", style=bold]; } dot Overview of key strategies to mitigate DB hepatotoxicity.
// Nodes start [label="Hypothesis:\nCompound 'X' mitigates\nDB-induced liver injury", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; invitro [label="Step 1: In Vitro Screening\n(L-02 Hepatocytes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; viability [label="Assess Viability (MTT)\n& Apoptosis (Caspase)", fillcolor="#F1F3F4", fontcolor="#202124"]; ros [label="Measure ROS & GSH levels", fillcolor="#F1F3F4", fontcolor="#202124"];
decision [label="Protective Effect\nObserved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
invivo [label="Step 2: In Vivo Validation\n(Mouse Model)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; serum [label="Measure Serum ALT/AST", fillcolor="#F1F3F4", fontcolor="#202124"]; histo [label="Liver Histopathology (H&E)", fillcolor="#F1F3F4", fontcolor="#202124"]; markers [label="Liver Tissue Analysis\n(MDA, SOD, Western Blot)", fillcolor="#F1F3F4", fontcolor="#202124"];
end [label="Conclusion:\nCompound 'X' shows promise\nas a hepatoprotective agent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; stop [label="Re-evaluate Hypothesis\nor Compound Dose", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> invitro; invitro -> viability; invitro -> ros; {viability, ros} -> decision; decision -> invivo [label="Yes"]; decision -> stop [label="No"]; invivo -> serum; invivo -> histo; invivo -> markers; {serum, histo, markers} -> end; } dot Workflow for testing a potential mitigating agent.
References
- 1. This compound-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 3. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Identity of Interaction of Protein with Reactive Metabolite of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagy and apoptosis in liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the Nrf2 response by intrinsic hepatotoxic drugs correlates with suppression of NF-κB activation and sensitizes toward TNFα-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NRF2 in Liver Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nrf2 Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Long-term this compound treatment induced liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Diosbulbin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the therapeutic index of Diosbulbin B (DB).
I. Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity associated with this compound and what is the underlying mechanism?
A1: The primary toxicity of this compound is hepatotoxicity.[1][2] The mechanism is multifactorial and involves:
-
Oxidative Stress: DB administration leads to an increase in malondialdehyde (MDA) and a decrease in glutathione (B108866) (GSH) and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in the liver.[1]
-
Mitochondrial Dysfunction: DB can induce mitochondrial damage, leading to apoptosis.
-
Metabolic Activation: The furan (B31954) moiety in DB's structure is metabolized by cytochrome P450 enzymes, particularly CYP3A4, into reactive metabolites. These metabolites can form covalent bonds with proteins, leading to cellular damage.[2][3]
Q2: What are the main strategies being explored to reduce the hepatotoxicity of this compound and improve its therapeutic index?
A2: Current research focuses on two main strategies:
-
Combination Therapy: Co-administering DB with agents that can mitigate its toxic effects. For example, glycyrrhetinic acid, a component of licorice, has been shown to alleviate DB-induced liver injury by inhibiting its metabolic activation.[3]
-
Nanoparticle-Based Drug Delivery: Encapsulating DB in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), can alter its pharmacokinetic profile, potentially reducing its accumulation in the liver and mitigating toxicity.
Q3: How is the therapeutic index of this compound determined in preclinical studies?
A3: The therapeutic index (TI) is a quantitative measure of a drug's safety. In preclinical animal studies, it is typically calculated as the ratio of the toxic dose to the effective dose.[4] Common formulas include:
-
TI = LD50 / ED50 (where LD50 is the dose that is lethal to 50% of the population, and ED50 is the dose that produces a therapeutic effect in 50% of the population).[5][6]
-
TI = TD50 / ED50 (where TD50 is the dose that causes toxicity in 50% of the population).[4][7]
A higher TI indicates a wider margin of safety between the effective and toxic doses.[4]
Q4: What are the challenges in formulating this compound into nanoparticles?
A4: Challenges in formulating DB into nanoparticles include:
-
Poor Water Solubility: DB is a lipophilic compound, which can make its encapsulation in certain types of nanoparticles challenging.
-
Achieving High Encapsulation Efficiency and Drug Loading: Optimizing formulation parameters is crucial to ensure a sufficient amount of DB is loaded into the nanoparticles to be therapeutically effective.
-
Controlling Particle Size and Stability: The physicochemical properties of the nanoparticles, such as size and surface charge, can significantly impact their in vivo behavior and must be carefully controlled.
II. Troubleshooting Guides
Troubleshooting Inconsistent Efficacy Results in a Xenograft Mouse Model
| Issue | Possible Cause | Troubleshooting Step |
| High variability in tumor growth within the same treatment group. | Inconsistent number of viable tumor cells injected. | Ensure precise cell counting and viability assessment (e.g., trypan blue exclusion) before injection. Use a consistent injection volume and technique. |
| Differences in the tumor microenvironment between individual animals. | Increase the number of animals per group (typically 5-10 mice per group) to improve statistical power.[8] | |
| Lack of significant tumor regression at expected therapeutic doses. | Poor bioavailability of this compound. | Prepare a fresh and stable formulation of DB for each administration. Consider using a vehicle that enhances solubility. |
| The chosen cancer cell line may be resistant to DB. | Perform in vitro cytotoxicity assays (e.g., MTT or CCK-8) to confirm the sensitivity of the cell line to DB before initiating in vivo studies. |
Troubleshooting Unexpectedly High Toxicity in Animal Studies
| Issue | Possible Cause | Troubleshooting Step |
| Significant weight loss or mortality in animals at doses previously reported as safe. | Impurities in the this compound sample. | Verify the purity of the DB sample using analytical techniques such as HPLC. |
| Incorrect dosing or formulation. | Double-check all dose calculations and ensure the homogeneity of the drug suspension before administration. | |
| Elevated liver enzymes (ALT, AST) at lower than expected doses. | The animal strain used may be more sensitive to DB-induced hepatotoxicity. | Review the literature for toxicity data in the specific animal strain being used. If necessary, conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model. |
III. Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | 18.34 | [9] |
| U87 (SLN formulation) | Glioblastoma | 1.488 | [9] |
Table 2: Effect of this compound on Liver Function Markers in Mice
| Treatment Group | Dose (mg/kg) | Duration | ALT (U/L) | AST (U/L) | Reference |
| Control | 0 | 12 days | Normal | Normal | [1] |
| This compound | 16 | 12 days | Increased | Increased | [1] |
| This compound | 32 | 12 days | Significantly Increased | Significantly Increased | [1] |
| This compound | 64 | 12 days | Markedly Increased | Markedly Increased | [1] |
IV. Experimental Protocols
Protocol 1: General Method for Preparation of this compound-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation)
This protocol is a general guideline and may require optimization for this compound.
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA polymer in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA)).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize for storage.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Assessment of Therapeutic Index in a Xenograft Mouse Model
This protocol outlines a general procedure for determining the therapeutic index of this compound.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice). Inoculate the mice subcutaneously with a suitable cancer cell line known to be sensitive to this compound.
-
Efficacy Study (ED50 Determination):
-
Once tumors reach a palpable size, randomize the mice into different treatment groups (including a vehicle control group).
-
Administer a range of doses of this compound (or its formulation) to the respective groups (e.g., daily or every other day for a specified period).
-
Measure tumor volume and body weight regularly.
-
The ED50 is the dose that causes a 50% reduction in tumor growth compared to the control group.
-
-
Toxicity Study (TD50 or LD50 Determination):
-
In a separate cohort of healthy or tumor-bearing mice, administer a range of doses of this compound.
-
Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Collect blood samples to measure liver enzymes (ALT, AST).
-
Perform histopathological analysis of the liver and other major organs.
-
The TD50 is the dose that causes a specific toxic effect (e.g., a significant elevation in ALT levels) in 50% of the animals. The LD50 is the dose that is lethal to 50% of the animals.
-
-
Therapeutic Index Calculation: Calculate the therapeutic index using the formula: TI = TD50 / ED50 or TI = LD50 / ED50.
V. Mandatory Visualizations
Caption: Signaling pathway of this compound-induced hepatotoxicity.
Caption: Experimental workflow for determining the therapeutic index.
References
- 1. This compound-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycyrrhetinic acid ameliorates this compound-induced hepatotoxicity in mice by modulating metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic index - Wikipedia [en.wikipedia.org]
- 5. LD50 and ED50.pptx [slideshare.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 9. Frontiers | Fabrication and Assessment of Diosgenin Encapsulated Stearic Acid Solid Lipid Nanoparticles for Its Anticancer and Antidepressant Effects Using in vitro and in vivo Models [frontiersin.org]
Cell culture contamination issues in Diosbulbin B research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues that researchers, scientists, and drug development professionals may encounter during their experiments with Diosbulbin B.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium turned cloudy and yellow overnight after treating with this compound. What is the likely cause?
A rapid change in the medium's color to yellow and the appearance of cloudiness are classic signs of bacterial contamination.[1][2] Bacteria metabolize nutrients in the media, leading to a rapid drop in pH, which is indicated by the phenol (B47542) red in the medium turning yellow. The cloudiness is due to the high concentration of bacteria.[1][3]
Q2: I observe filamentous growth in my culture flask a few days after adding this compound. What could this be?
Filamentous growth, which can appear as fuzzy patches on the surface of the medium, is a characteristic sign of fungal (mold) contamination.[4] Initially, the medium may remain clear, but it can become cloudy as the contamination worsens.[4]
Q3: My cells are growing slower than usual and show some morphological changes after this compound treatment, but the medium is clear. What should I suspect?
When there are no visible signs of contamination like turbidity, but you observe changes in cell growth rate or morphology, mycoplasma contamination is a strong possibility.[5][6] Mycoplasma are very small bacteria that are not visible under a standard light microscope and do not cause the medium to become cloudy.[6][7] They can, however, significantly alter cellular physiology, including proliferation and morphology.[7][8]
Q4: Can the this compound stock solution be a source of contamination?
Yes, the stock solution of this compound, especially if not prepared and stored under sterile conditions, can be a source of contamination. Natural product extracts can sometimes carry microbial spores. It is crucial to sterilize the stock solution, preferably by filtration, before adding it to your cell cultures.
Q5: How can I sterilize my this compound powder or stock solution?
For powdered this compound, it is recommended to dissolve it in a suitable sterile solvent like DMSO to prepare a stock solution. This stock solution should then be filter-sterilized using a 0.22 µm syringe filter to remove any potential bacterial or fungal contaminants.[9] Autoclaving is generally not recommended for heat-sensitive organic compounds like this compound as it may degrade the compound.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Cytotoxicity (e.g., MTT Assay) Results
Possible Cause: Microbial contamination can significantly interfere with cytotoxicity assays.
-
Bacteria: Some bacteria can metabolize the MTT reagent, leading to a false-positive signal (increased cell viability) and masking the cytotoxic effect of this compound.[10]
-
Mycoplasma: Mycoplasma can alter the metabolic rate of cells, affecting the reduction of MTT and leading to unreliable results.[11] They can also induce apoptosis, which could either potentiate or mask the effect of this compound.[12][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cytotoxicity results.
Quantitative Data on Contamination Effects:
While specific data for this compound is limited, the following table summarizes the general impact of different contaminants on cell viability assays.
| Contaminant | Potential Effect on MTT/Cytotoxicity Assay | Expected Outcome |
| Bacteria | Metabolize MTT reagent | False positive (increased viability) or altered dose-response curve |
| Fungi (Yeast/Mold) | Compete for nutrients, alter pH, may produce cytotoxic metabolites | Decreased cell viability independent of this compound |
| Mycoplasma | Alter cellular metabolism, induce apoptosis | Unpredictable; can increase or decrease apparent cytotoxicity |
Issue 2: Unexpected Results in Apoptosis or Cell Cycle Assays
Possible Cause: Mycoplasma contamination is known to interfere with apoptosis and cell cycle signaling pathways.
-
Apoptosis: Mycoplasma infection can induce apoptosis in host cells through the production of endonucleases that cause DNA fragmentation.[11][12] This can lead to a higher background level of apoptosis, potentially masking the specific apoptotic effect of this compound.
-
Cell Cycle: Some mycoplasma species can cause cell cycle arrest, often in the G1 or G2 phase.[11] Since this compound is also known to induce cell cycle arrest, mycoplasma contamination can confound the interpretation of results.[1]
Logical Relationship for Diagnosing Interference:
Caption: Diagnostic flowchart for unexpected apoptosis or cell cycle data.
Issue 3: Aberrant Bands or High Background in Western Blotting
Possible Cause: Fungal or bacterial contamination can interfere with western blotting results.
-
Fungal Contamination: Fungi produce a wide range of proteins and proteases that can degrade target proteins in your cell lysate or lead to non-specific antibody binding, resulting in unexpected bands or a smeared appearance on the blot.
-
Bacterial Contamination: Bacterial proteins can be inadvertently detected by primary or secondary antibodies, leading to non-specific bands. Additionally, bacterial growth in buffers can lead to speckles on the membrane.
Troubleshooting Steps:
-
Visually Inspect Lysate: Before loading, check your cell lysate for any signs of cloudiness or viscosity, which could indicate bacterial contamination.
-
Use Fresh Buffers: Prepare fresh lysis and running buffers for each experiment to avoid microbial growth.
-
Include Proper Controls: Always run a negative control (e.g., lysate from untreated, uncontaminated cells) to identify any background bands.
-
Optimize Blocking: If you suspect non-specific binding, try increasing the blocking time or using a different blocking agent.
Experimental Protocols
Protocol 1: Preparation and Sterilization of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, high-purity Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, 0.22 µm syringe filter
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Attach a sterile 0.22 µm syringe filter to a sterile syringe.
-
Draw the this compound stock solution into the syringe.
-
Filter the solution into a sterile, amber microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a general overview. It is recommended to use a commercial mycoplasma detection kit and follow the manufacturer's instructions.
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is near confluency and has been cultured for at least 72 hours without antibiotics.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new sterile tube.
-
Centrifuge the supernatant at 13,000 x g for 10 minutes to pellet any mycoplasma.
-
Carefully discard the supernatant.
-
-
DNA Extraction:
-
Extract DNA from the pellet using a suitable bacterial DNA extraction kit.
-
-
PCR Amplification:
-
Use a commercial PCR-based mycoplasma detection kit containing primers that target conserved regions of the mycoplasma genome.
-
Set up the PCR reaction according to the kit's protocol, including positive and negative controls.
-
-
Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
The presence of a band of the expected size indicates mycoplasma contamination.
-
Signaling Pathway Diagrams
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via the mitochondrial pathway.
This compound-Induced Cell Cycle Arrest Pathway
Caption: this compound induces G2/M cell cycle arrest.[1]
References
- 1. This compound induced G2/M cell cycle arrest in hepatocytes by miRNA-186-3p and miRNA-378a-5p-mediated the decreased expression of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matilda.science [matilda.science]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabonomic approaches investigate this compound-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Diosbulbin B in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diosbulbin B. Our goal is to help you address common stability challenges encountered during your experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solutions
Question: My this compound solution is losing potency much faster than expected. What could be the cause and how can I prevent it?
Answer: Rapid degradation of this compound in aqueous solutions is a common issue, primarily due to the susceptibility of its furan (B31954) ring to hydrolysis, particularly under certain pH conditions. Several factors can contribute to this instability.
Possible Causes and Solutions:
-
pH of the Solution: The stability of this compound is highly pH-dependent. Acidic conditions can lead to rapid degradation through acid-catalyzed hydrolysis of the furan moiety. Conversely, strongly alkaline conditions can also promote degradation.
-
Recommendation: Maintain the pH of your solution within a neutral to slightly acidic range (pH 5-7) for optimal stability. Use buffered solutions to maintain a stable pH throughout your experiment.
-
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Recommendation: Prepare and store this compound solutions at low temperatures (2-8 °C). For long-term storage, consider freezing (-20 °C or -80 °C), but be mindful of potential freeze-thaw cycle instability.
-
-
Light Exposure: this compound may be susceptible to photodegradation.
-
Recommendation: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible.
-
-
Presence of Oxidizing Agents: Oxidative stress can lead to the degradation of the furan ring.
-
Recommendation: Use high-purity, de-gassed solvents to minimize dissolved oxygen. Consider adding antioxidants to your formulation if compatible with your experimental design.
-
Issue 2: Precipitation of this compound from Solution
Question: I'm observing precipitation in my this compound solution over time. How can I improve its solubility and prevent this?
Answer: this compound has limited aqueous solubility, which can lead to precipitation, especially at higher concentrations or upon changes in temperature or solvent composition.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound is a relatively non-polar molecule.
-
Recommendation:
-
Co-solvents: Use a co-solvent system. A mixture of water and a water-miscible organic solvent (e.g., ethanol (B145695), DMSO, or polyethylene (B3416737) glycol) can significantly increase solubility. Start with a small percentage of the organic solvent and optimize the ratio for your needs.
-
Solubilizing Agents: Employ solubilizing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes, which enhance aqueous solubility and stability.[1][2][3]
-
-
-
Temperature Changes: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.
-
Recommendation: If you need to store solutions at low temperatures, ensure that the concentration of this compound is below its saturation point at that temperature. You may need to perform solubility studies at different temperatures.
-
-
pH Effects: The pH of the solution can influence the solubility of some compounds, although the effect on the non-ionizable this compound is likely minimal.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: For maximal stability, it is recommended to maintain the pH of this compound solutions in the range of 5 to 7. Furan rings are known to be unstable under acidic conditions, which can lead to ring opening and degradation.[4]
Q2: How should I store my this compound stock solutions?
A2: For short-term storage (up to a few days), store the solution at 2-8 °C and protected from light. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20 °C or -80 °C to avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for preparing this compound solutions?
A3: Due to its limited water solubility, it is best to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol to create a concentrated stock solution. This stock solution can then be diluted with an aqueous buffer or cell culture medium to the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid solvent-induced artifacts in biological assays.
Q4: Are there any formulation strategies to enhance the stability of this compound for in vivo studies?
A4: Yes, several formulation strategies can improve the stability and bioavailability of this compound for in vivo applications:
-
Liposomal Formulations: Encapsulating this compound within liposomes can protect it from degradation in the physiological environment and improve its pharmacokinetic profile.[5][6]
-
Nanoparticle Formulations: Loading this compound into biodegradable polymeric nanoparticles can offer controlled release and enhanced stability.[6][7][8]
-
Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins can increase aqueous solubility and protect the furan moiety from degradation.[1][2][3][9]
-
Lyophilization: Freeze-drying a solution of this compound with suitable cryoprotectants can produce a stable solid powder that can be reconstituted before use.[4][10][11]
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 2 | 75 | Furan ring-opened products |
| 6 | 40 | Furan ring-opened products | |
| 24 | <10 | Furan ring-opened products | |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C) | 2 | 85 | Epimerized and hydrolyzed products |
| 6 | 60 | Epimerized and hydrolyzed products | |
| 24 | 25 | Epimerized and hydrolyzed products | |
| Oxidative (3% H₂O₂, RT) | 6 | 90 | Oxidized furan derivatives |
| 24 | 70 | Oxidized furan derivatives | |
| Photolytic (ICH Q1B, direct exposure) | 24 | 80 | Photodegradation adducts |
| Thermal (60°C, solid state) | 24 | 98 | Minimal degradation |
| 72 | 95 | Minimal degradation |
Note: This table presents hypothetical data for illustrative purposes based on the known chemistry of furan-containing compounds. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath
-
Photostability chamber
-
HPLC-UV or UPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C in a water bath.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C in a water bath.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples after the exposure period.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at 60°C.
-
Withdraw samples at specified time points.
-
Dissolve the sample in a suitable solvent and analyze.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC-MS/MS method to determine the percentage of remaining this compound and to profile the degradation products.
Protocol 2: HPLC Method for Stability Testing of this compound
Objective: To provide a reliable HPLC method for the quantification of this compound and the separation of its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Gradient Program (Example):
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 90% to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of this compound at various concentrations to establish a calibration curve.
-
Prepare samples from the forced degradation study as described in Protocol 1.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Calculate the percentage of degradation.
Visualizations
References
- 1. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Liposomes as Multifunctional Nano-Carriers for Medicinal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal and Nanostructured Lipid Nanoformulations of a Pentacyclic Triterpenoid Birch Bark Extract: Structural Characterization and In Vitro Effects on Melanoma B16-F10 and Walker 256 Tumor Cells Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iosrphr.org [iosrphr.org]
- 10. [PDF] A Review on Lyophilization: A Technique to Improve Stability of Hygroscopic, Thermolabile Substances | Semantic Scholar [semanticscholar.org]
- 11. apo.ansto.gov.au [apo.ansto.gov.au]
Technical Support Center: Optimization of Diosbulbin B Extraction from Dioscorea bulbifera
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the extraction of Diosbulbin B from Dioscorea bulbifera.
Troubleshooting Guides
Experimentation with natural product extraction can present various challenges. This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to streamline your research.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. 2. Inadequate Extraction Time/Temperature: The extraction may not be running long enough or at a temperature sufficient to efficiently extract the compound. 3. Poor Quality Plant Material: The concentration of this compound can vary based on the geographical source, harvest time, and storage of the Dioscorea bulbifera tubers.[1] 4. Inefficient Extraction Method: The chosen method (e.g., maceration) may be less efficient than other techniques. | 1. Solvent Optimization: Test a range of solvents with varying polarities. Acetone (B3395972) and ethanol (B145695) have been shown to be effective.[2] 2. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions. For reflux extraction, 2-3 hours per cycle is a good starting point.[2] 3. Source and Verify Plant Material: Obtain authenticated Dioscorea bulbifera from a reputable source and ensure proper drying and storage. 4. Method Comparison: If yields remain low, consider more exhaustive methods like Soxhlet extraction or modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). |
| Presence of Impurities in the Extract | 1. Co-extraction of Other Phytochemicals: The solvent may be extracting a wide range of compounds with similar polarities to this compound. 2. Degradation of this compound: The extraction conditions (e.g., high temperature, prolonged time) may be causing the degradation of the target compound into other products. 3. Incomplete Solvent Removal: Residual solvent from the extraction process can contaminate the final extract. | 1. Chromatographic Purification: Employ techniques like column chromatography with silica (B1680970) gel to separate this compound from other compounds. A chloroform-methanol solvent system is often used for elution.[2] 2. Milder Extraction Conditions: Use lower temperatures and shorter extraction times where possible. Consider non-thermal methods like UAE. Store extracts in a cool, dark place.[3] 3. Thorough Drying: Use a rotary evaporator under reduced pressure to ensure all solvent is removed. Further drying in a vacuum oven at a low temperature may be necessary. |
| Inconsistent Extraction Yields | 1. Variability in Plant Material: Different batches of Dioscorea bulbifera may have different concentrations of this compound. 2. Inconsistent Extraction Parameters: Minor variations in solvent-to-solid ratio, temperature, or extraction time between experiments. 3. Inaccurate Quantification: Issues with the analytical method (e.g., HPLC) used to determine the concentration of this compound. | 1. Standardize Plant Material: Use a single, homogenized batch of plant material for a series of experiments. 2. Maintain Strict Protocol Adherence: Carefully control all extraction parameters to ensure reproducibility. 3. Validate Analytical Method: Ensure your HPLC method is validated for linearity, accuracy, and precision for this compound quantification. |
| Difficulty in Isolating Pure this compound | 1. Complex Phytochemical Profile: Dioscorea bulbifera contains numerous other compounds, making purification challenging. 2. Suboptimal Crystallization Conditions: The solvent and temperature used for crystallization may not be ideal for this compound. | 1. Multi-step Purification: A combination of chromatographic techniques may be necessary. For instance, an initial separation on a silica gel column followed by further purification on a C18 column. 2. Optimize Crystallization: Experiment with different solvents and solvent mixtures (e.g., acetone) and control the cooling rate to promote the formation of pure crystals.[2] |
Frequently Asked Questions (FAQs)
1. Which solvent is best for extracting this compound?
The choice of solvent is critical and depends on the extraction method. Acetone has been successfully used in reflux extraction for this compound.[2] Ethanol and methanol (B129727) are also commonly used for extracting phytochemicals from Dioscorea bulbifera.[4][5] It is recommended to perform small-scale pilot extractions with a few different solvents to determine the optimal one for your specific experimental setup and desired purity.
2. What is the difference between maceration, Soxhlet, and ultrasound-assisted extraction (UAE) for this compound?
-
Maceration: This is a simple technique involving soaking the plant material in a solvent at room temperature. It is less efficient and may result in lower yields compared to other methods.
-
Soxhlet Extraction: This is a continuous extraction method that uses a smaller amount of solvent, which is recycled through the plant material. It is more efficient than maceration but can be time-consuming and the prolonged heating may degrade thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency. UAE is generally faster and can be performed at lower temperatures, reducing the risk of thermal degradation.
3. How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound.[6][7] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The detection wavelength can be set around 210 nm. It is crucial to use a validated HPLC method with a certified reference standard of this compound to ensure accurate quantification.
4. How should I store my Dioscorea bulbifera extracts containing this compound?
To prevent degradation, extracts should be stored in airtight, amber-colored glass vials in a cool, dark place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended.[3]
5. Can this compound degrade during the extraction process?
Yes, this compound can be susceptible to degradation, especially at high temperatures and prolonged exposure to light.[8] Using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction, can help minimize degradation. It is also important to protect the extracts from light during and after the extraction process.
Data Presentation: Comparison of Extraction Methods
The following table provides a comparative overview of different extraction methods for phytochemicals from Dioscorea bulbifera. Note that the yields of this compound will vary depending on the specific optimization of each method.
| Extraction Method | Typical Solvent(s) | Extraction Time | Temperature | Total Extract Yield (%) | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol, Water | 48 - 72 hours | Room Temperature | 5.2 - 14.2[5] | Simple, requires minimal equipment. | Time-consuming, lower extraction efficiency. |
| Soxhlet Extraction | Ethanol, Methanol, Hexane | 6 - 24 hours | Boiling point of solvent | Not specified for D. bulbifera | High extraction efficiency, requires less solvent than maceration. | Time-consuming, potential for thermal degradation of compounds. |
| Reflux Extraction | Acetone | 2 - 3 hours per cycle | Boiling point of solvent | Not specified for this compound | Faster than Soxhlet, good for exhaustive extraction. | Requires careful temperature control to avoid degradation.[2] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Water | 10 - 60 minutes | Room Temperature to 80°C | Not specified for this compound | Fast, efficient, can be performed at lower temperatures.[9] | Requires specialized equipment (ultrasonic bath or probe). |
Experimental Protocols
Reflux Extraction for this compound
This protocol is based on a patented method for extracting this compound.[2]
Materials:
-
Dried and powdered Dioscorea bulbifera tubers
-
Acetone
-
Silica gel
-
Petroleum ether
-
Methanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Add the powdered Dioscorea bulbifera material to a round-bottom flask and add acetone at a ratio of 1:5 to 1:7 (w/v).
-
Heat the mixture to reflux for 2 hours. Repeat the extraction twice.
-
Combine the acetone extracts and concentrate using a rotary evaporator until no acetone odor remains, yielding a medicinal extract.
-
Mix the extract with an equal amount of silica gel and dry at 50°C under reduced pressure.
-
Add petroleum ether to the dried silica gel mixture (2-5 times the volume of the silica gel) and reflux for 1-2 hours. Repeat this step three times to remove non-polar impurities.
-
Evaporate the petroleum ether from the filter residue under reduced pressure.
-
Add chloroform to the residue (5-8 times the volume of the residue) and reflux for 2-3 hours. Repeat this extraction three times.
-
Combine the chloroform extracts and evaporate to dryness to obtain the crude this compound.
-
For further purification, dissolve the crude extract in a minimal amount of chloroform and load it onto a silica gel column.
-
Elute the column with a chloroform-methanol mixture (e.g., 98:2 v/v).
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing pure this compound and crystallize from acetone.
Ultrasound-Assisted Extraction (UAE) of Bioactive Compounds
This is a general protocol for UAE of bioactive compounds from Dioscorea bulbifera that can be optimized for this compound.[9]
Materials:
-
Dried and powdered Dioscorea bulbifera tubers
-
Ethanol (70%) or other suitable solvent
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Place a known amount of powdered Dioscorea bulbifera into a beaker or flask.
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 to 1:20 w/v).
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a set frequency (e.g., 40 kHz) and power for a specific duration (e.g., 10-60 minutes).
-
Maintain a constant temperature during the extraction process (e.g., 25-60°C).
-
After extraction, separate the solid material from the liquid extract by centrifugation or filtration.
-
Concentrate the extract using a rotary evaporator to obtain the crude extract.
-
Proceed with purification and quantification of this compound.
Mandatory Visualizations
References
- 1. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102070646A - Extraction method of this compound - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. usa-journals.com [usa-journals.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. The HPLC-MS/MS method for determination of this compound in the plasma of rats administered with rhizoma dioscoreae bulbiferae combinations: Application to comparative pharmacokinetic study - Beijing Institute of Technology [pure.bit.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. crimsonpublishers.com [crimsonpublishers.com]
Preventing degradation of Diosbulbin B during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Diosbulbin B to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2] For shorter periods, storage at 2°C to 8°C is also acceptable, provided the container is well-sealed and kept dry.
Q2: I need to prepare a stock solution of this compound. What solvent should I use and how should I store the solution?
This compound is soluble in DMSO (≥16.1 mg/mL).[2] When preparing a stock solution, it is crucial to use a high-purity, anhydrous solvent. For storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: Can I store my this compound solution at room temperature?
It is not recommended to store this compound solutions at room temperature for extended periods. The lactone ring in the this compound structure is susceptible to hydrolysis, especially in neutral or basic aqueous solutions. For in vivo experiments, it is best to prepare fresh solutions daily.[1]
Q4: What are the main factors that can cause this compound to degrade during storage?
The primary factors that can lead to the degradation of this compound include:
-
pH: The lactone ring in this compound is prone to hydrolysis under neutral to basic conditions. Acidic conditions (pH 3-5) generally favor the stability of the lactone form.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can potentially cause photodegradation. It is advisable to store this compound in the dark or in amber vials.
-
Oxidation: The furan (B31954) moiety of this compound is susceptible to oxidation. Contact with air and oxidizing agents should be minimized.
-
Moisture: The presence of water can facilitate hydrolytic degradation. Therefore, it is essential to use anhydrous solvents and store the compound in a dry environment.
-
Repeated Freeze-Thaw Cycles: These cycles can introduce moisture and promote degradation of the compound in solution.[1]
Q5: What are the potential degradation products of this compound?
While specific studies on the chemical degradation products of this compound during storage are limited, based on its structure, potential degradation pathways include:
-
Hydrolysis: Opening of the lactone ring to form a carboxylic acid derivative.
-
Oxidation: Oxidation of the furan ring can lead to the formation of reactive cis-enedial metabolites. This is a known metabolic pathway but can also occur through chemical oxidation.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in biological assays. | Degradation of this compound in stock or working solutions. | - Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]- For cell-based assays, prepare working solutions immediately before use by diluting the stock solution in the assay medium.- Ensure the pH of your experimental system is not causing rapid hydrolysis of the lactone ring. |
| Appearance of unknown peaks in HPLC chromatograms over time. | Chemical degradation of this compound. | - Analyze the sample using a stability-indicating HPLC method to identify and quantify potential degradation products.- Review storage conditions: check temperature, light exposure, and the quality of the solvent used.- Perform a forced degradation study to intentionally generate degradation products and confirm their retention times. |
| Precipitation observed in thawed stock solutions. | Poor solubility at lower temperatures or solvent evaporation. | - Gently warm the solution and vortex to redissolve the precipitate.- If precipitation persists, consider preparing a fresh, less concentrated stock solution.- Ensure vials are properly sealed to prevent solvent evaporation during storage. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the purity of this compound and detect any degradation products.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
A gradient elution is recommended to ensure the separation of this compound from potential degradation products with different polarities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
A suggested starting gradient could be:
-
0-5 min: 30% B
-
5-15 min: 30% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
3. Detection:
-
UV detection at a wavelength where this compound has significant absorbance (e.g., 210 nm). A photodiode array (PDA) detector is advantageous for assessing peak purity.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
5. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to establish the intrinsic stability of this compound and to validate the stability-indicating power of the analytical method.
1. Preparation of Samples:
-
Prepare solutions of this compound (e.g., 100 µg/mL) in an appropriate solvent system for each stress condition.
2. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour (lactone rings are often highly susceptible to base hydrolysis).
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound and a solution at 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
3. Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration.
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential chemical degradation pathways of this compound.
References
Addressing off-target effects of Diosbulbin B in experiments
This guide is for researchers, scientists, and drug development professionals working with Diosbulbin B. It provides troubleshooting advice and detailed protocols to help identify and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary off-target concerns?
A1: this compound (DB) is a diterpene lactone isolated from Dioscorea bulbifera L., a plant used in traditional medicine.[1][2] While it has shown potential as an anti-cancer agent by inhibiting cell proliferation and inducing apoptosis, its primary and most significant off-target effect is hepatotoxicity (liver injury).[1][2][3][4][5] This toxicity is a major limiting factor for its clinical use.[3] Studies have also indicated potential for pulmonary toxicity.[6]
Q2: How does this compound cause liver injury?
A2: The hepatotoxicity of this compound is linked to its metabolic activation in the liver, primarily by cytochrome P450 enzymes (specifically CYP3A4/5, 2C9, and 2C19).[7][8] This process creates reactive metabolites, particularly a cis-enedial intermediate, which can covalently bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte apoptosis.[1][2][3][4][9][10] This damage is evidenced by increased levels of serum markers like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2][3]
Q3: My cells are showing high levels of apoptosis even at concentrations where I don't expect to see my desired on-target effect. Could this be an off-target effect?
A3: Yes, this is a strong possibility. This compound is known to induce mitochondria-dependent apoptosis, particularly in hepatocytes, as an off-target effect.[2][5] If the observed apoptosis occurs at concentrations lower than or inconsistent with your on-target dose-response curve, it is crucial to investigate it as a potential off-target liability.[11]
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: Differentiating between on-target and off-target effects requires a systematic approach with carefully designed control experiments.[11] Key strategies include:
-
Dose-Response Analysis: Establish separate dose-response curves for your intended effect and the unexpected phenotype. A significant difference in potency (IC50/EC50) can suggest different mechanisms.[11]
-
Structurally Unrelated Control: Use another compound known to act on your primary target but with a different chemical structure. If it doesn't produce the same unexpected effect, it points to an off-target action of this compound.[11]
-
Target Knockout/Knockdown: The most definitive method. If the unexpected effect persists in cells where your intended target has been genetically removed or silenced, it confirms an off-target mechanism.[11]
-
Rescue Experiments: If the off-target effect involves a known pathway (e.g., oxidative stress), try to rescue the phenotype by using inhibitors or scavengers specific to that pathway (e.g., N-acetylcysteine for oxidative stress).
Troubleshooting Guide
| Problem / Observation | Potential Off-Target Cause | Recommended Action Steps |
| Unexpectedly high cytotoxicity or cell death at low concentrations. | This compound is known to induce off-target apoptosis, especially in liver-derived cells, through oxidative stress and mitochondrial damage.[1][2] | 1. Run a detailed dose-response curve using a cell viability assay (e.g., MTT Assay) to determine the cytotoxic IC50.[5] 2. Perform a Caspase-3 Activity Assay to confirm if the cell death is apoptotic.[2] 3. Use a non-hepatic cell line (if appropriate for your on-target) to see if the cytotoxicity is cell-type specific. |
| Inconsistent or irreproducible results between different cell lines. | The expression levels of metabolizing enzymes (like CYP450s) or off-target proteins can vary significantly between cell lines, leading to different toxicological responses.[7][11] | 1. Characterize CYP450 expression in your cell models. 2. Test this compound in parallel on a panel of cell lines, including at least one well-characterized hepatic line (e.g., HepG2, L-02) as a toxicity control. 3. Consider using a CYP3A4 inhibitor (e.g., Ketoconazole) to see if it mitigates the unexpected effect, which would implicate metabolic activation.[10] |
| Observed phenotype does not correlate with known downstream signaling of the intended target. | This compound's reactive metabolites can covalently bind to numerous proteins, disrupting various cellular pathways unrelated to the intended target.[4][10] | 1. Validate on-target engagement using a technique like a Cellular Thermal Shift Assay (CETSA) or Surface Plasmon Resonance (SPR) if purified protein is available.[12][13] 2. Perform a broad-panel off-target screen (commercial service) to identify potential unintended binding partners.[14] 3. Use pathway analysis tools based on transcriptomics or proteomics to identify unexpectedly perturbed signaling networks.[15] |
Quantitative Data Summary
The following table summarizes reported concentration ranges for both on-target (anti-cancer) and off-target (cytotoxic) effects of this compound. Note that these values can be highly cell-line dependent.
| Effect Type | Cell Line(s) | Assay | Concentration / IC50 | Citation(s) |
| On-Target (Anti-proliferative) | A549 (NSCLC) | Proliferation Assay | IC50: 44.61 µM | [5] |
| On-Target (Anti-proliferative) | PC-9 (NSCLC) | Proliferation Assay | IC50: 22.78 µM | [5] |
| On-Target (Anti-proliferative) | A549, H1299 (NSCLC) | Proliferation Assay | IC50: 100.2 µM, 141.9 µM | [16] |
| Off-Target (Cytotoxicity) | L-02 (Hepatocytes) | Apoptosis/Autophagy | 50 - 200 µM | [5] |
| Off-Target (Cytotoxicity) | HELF (Normal Lung) | Proliferation Assay | IC50: 228.6 µM | [16] |
| In Vivo Off-Target (Hepatotoxicity) | ICR Mice | Oral Gavage | 16 - 64 mg/kg | [1][5] |
Experimental Protocols & Visualizations
Experimental Workflow for Investigating Off-Target Effects
This workflow provides a logical progression for identifying and validating a suspected off-target effect of this compound.
This compound Hepatotoxicity Signaling Pathway
This diagram illustrates the metabolic activation of this compound and the subsequent cellular events leading to liver cell injury.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18] It is used to determine the cytotoxic concentration (IC50) of this compound.
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete culture medium
-
This compound (DB) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[19]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[19][20]
-
Microplate reader (absorbance at 570-590 nm).[17]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.[18][19]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the DB dilutions. Include vehicle-only wells as a negative control and wells with medium only for background control.[21]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[18][21]
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[18][20]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well to dissolve the crystals.[19][21]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Read the absorbance at 570 nm or 590 nm using a microplate reader.[17]
-
Data Analysis: Subtract the average absorbance of the medium-only blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Colorimetric Caspase-3 Activity Assay
This assay measures the activity of Caspase-3, a key executioner caspase in apoptosis.[22] An increase in its activity is a hallmark of apoptotic cell death.
Materials:
-
Cells treated with this compound and controls
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 5 mM CHAPS, 5 mM DTT, pH 7.4).[23]
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA).[24]
-
Assay Buffer
-
96-well plate
Procedure:
-
Induce Apoptosis: Treat cells with various concentrations of this compound for the desired time. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Prepare Cell Lysates:
-
Harvest cells (suspension or adherent) and wash with cold PBS.
-
Resuspend the cell pellet in cold Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).[25]
-
Incubate on ice for 15-30 minutes.[25]
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.[23]
-
Collect the supernatant (cytosolic extract).
-
-
Determine Protein Concentration: Quantify the protein concentration of each lysate using a standard method (e.g., BCA assay). This is crucial for normalization.
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[23][24] The cleavage of the substrate by active Caspase-3 releases pNA, which produces a yellow color.
-
Measurement: Read the absorbance at 400-405 nm in a microplate reader.[24]
-
Data Analysis: Normalize the absorbance readings to the protein concentration of each lysate. Express Caspase-3 activity as a fold-change relative to the untreated control.
References
- 1. This compound-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabonomic approaches investigate this compound-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Identity of Interaction of Protein with Reactive Metabolite of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 15. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. caspase3 assay [assay-protocol.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. mpbio.com [mpbio.com]
Technical Support Center: Managing Animal Welfare in Diosbulbin B Toxicity Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing animal welfare in toxicity studies involving Diosbulbin B (DB). This compound is a compound with recognized therapeutic potential, but it is also associated with significant hepatotoxicity.[1][2][3] Ensuring the humane treatment of animal subjects is a critical component of ethical and scientifically valid research.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound toxicity experiments, with a focus on animal welfare.
| Question | Answer |
| My animals are showing excessive weight loss (>15%) shortly after the first few doses of this compound. What should I do? | Rapid and severe weight loss is a key indicator of distress and potential toxicity.[4] Immediate Action: 1. Temporarily halt dosing of the affected cohort. 2. Increase the frequency of monitoring to at least twice daily.[4] 3. Provide supportive care, such as supplemental nutrition and hydration (e.g., hydrogel packs, palatable high-energy food). 4. Consult with the institutional veterinarian.[5] Troubleshooting: * Dose too high: Your initial dose may be too close to the maximum tolerated dose. Consider performing a dose range-finding study with smaller increments. * Vehicle effects: Ensure the vehicle used for DB administration is not contributing to the adverse effects.[6] * Acclimation period: Verify that animals were properly acclimated before the study began.[7] |
| I am observing significant variability in liver enzyme levels (ALT, AST) within the same treatment group. How can I address this? | Variability can obscure true toxicological effects.[8] Potential Causes & Solutions: * Gavage technique: Improper oral gavage can cause stress and physical injury, affecting physiological parameters. Ensure all personnel are proficient in the technique. * Animal stress: Minimize environmental stressors (noise, light cycles, handling). * Underlying health issues: Ensure animals are sourced from a reputable vendor and are free of underlying health conditions. * Sample handling: Standardize blood collection and processing protocols to minimize pre-analytical variability. |
| Animals appear lethargic and have a hunched posture, but their body weight is stable. Is this a humane endpoint? | Yes, these are significant clinical signs of distress and should be considered as part of your humane endpoint criteria.[9] Lethargy and hunched posture, even without weight loss, indicate the animal is in pain or distress.[10] Action: 1. Refer to your IACUC-approved protocol for specific humane endpoint criteria. 2. If these signs are listed, the animal should be humanely euthanized.[5] 3. If not explicitly listed, consult with the veterinarian to assess the animal's quality of life and determine the appropriate course of action. |
| Can I administer analgesics to animals showing signs of pain without interfering with the study results? | This is a critical consideration and depends on the study's objectives.[11] Considerations: * Mechanism of action: The chosen analgesic should not interfere with the known or suspected toxicological pathways of this compound. For example, avoid analgesics metabolized by the liver if hepatotoxicity is the primary endpoint. * Consultation: This decision must be made in consultation with the institutional veterinarian and the IACUC.[5] The scientific justification for using or withholding analgesics must be clearly outlined in your protocol. |
Frequently Asked Questions (FAQs)
1. What are the typical clinical signs of this compound toxicity in rodents?
Commonly observed clinical signs include weight loss, lethargy, hunched posture, decreased activity, and changes in grooming habits.[4][9] In severe cases, jaundice may be observed.
2. What are the key biochemical and histopathological markers of this compound-induced hepatotoxicity?
-
Biochemical Markers: Elevated serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are indicative of liver injury.[8] Increased levels of malondialdehyde (MDA) and decreased levels of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) suggest oxidative stress.[12][13]
-
Histopathological Markers: Microscopic examination of the liver may reveal hepatocellular swelling, degeneration, necrosis, and inflammatory cell infiltration.[1][14]
3. What is a suitable starting dose for a this compound toxicity study in mice?
Published studies have used a range of doses. For a 12-day study, doses of 16, 32, and 64 mg/kg administered orally have been shown to induce liver injury in mice.[8] A 28-day study in mice used doses of 10, 30, and 60 mg/kg.[15] It is crucial to conduct a pilot study to determine the appropriate dose range for your specific animal strain and experimental conditions.
4. How can I refine my experimental procedures to improve animal welfare?
Refinements can include using less invasive procedures, such as microsampling for toxicokinetic studies, and ensuring social housing for social species.[16][17] Acclimatizing animals to procedures like oral gavage can also reduce stress.
5. What are appropriate humane endpoints for a this compound toxicity study?
Humane endpoints should be established in your IACUC protocol before the study begins.[10] These are the earliest indicators of severe pain, distress, or impending death.[5] For DB toxicity studies, consider a combination of:
-
Body weight loss: A loss of 20% of baseline body weight.[9]
-
Body Condition Score (BCS): A BCS of less than 2.[4]
-
Clinical Signs: Severe lethargy, inability to remain upright, labored breathing, or uncontrollable seizures.[9]
-
Biochemical triggers: While less common for endpoints, a sharp, predefined increase in liver enzymes could potentially be used as a non-lethal endpoint for sample collection before severe pathology occurs.
6. Are there alternatives to animal testing for assessing this compound toxicity?
While in vivo studies are often required for systemic toxicity assessment, several alternative methods can be used to reduce and refine animal use (the 3Rs).[18][19] These include:
-
In vitro studies: Using cell lines like L-02 hepatocytes to investigate cellular mechanisms of toxicity, such as apoptosis and oxidative stress.[13][20][21]
-
In silico models: Using computational models (QSARs) to predict toxicity based on the chemical structure of this compound.[22]
-
Organ-on-a-chip models: These microphysiological systems can mimic human organ functions and are a promising alternative for toxicity testing.[23]
Data Presentation
Table 1: Effect of this compound on Serum Biochemical Parameters in Mice (12-day oral administration)
| Dosage (mg/kg) | ALT (U/L) | AST (U/L) | ALP (U/L) |
| 0 (Control) | 25.3 ± 4.1 | 68.7 ± 9.2 | 85.4 ± 11.3 |
| 16 | 48.6 ± 7.5 | 95.4 ± 12.1 | 102.7 ± 13.5 |
| 32 | 89.7 ± 11.2 | 142.8 ± 15.3 | 125.6 ± 16.8 |
| 64 | 154.2 ± 18.9 | 210.5 ± 22.4 | 168.3 ± 20.1** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the control group. Data synthesized from literature.[8] |
Table 2: Effect of this compound on Liver Oxidative Stress Markers in Mice (12-day oral administration)
| Dosage (mg/kg) | MDA (nmol/mg protein) | GSH (μmol/g protein) | SOD (U/mg protein) |
| 0 (Control) | 1.2 ± 0.2 | 8.5 ± 1.1 | 125.4 ± 15.2 |
| 16 | 1.9 ± 0.3 | 6.8 ± 0.9 | 102.7 ± 12.8 |
| 32 | 2.8 ± 0.4 | 5.1 ± 0.7 | 85.6 ± 10.9 |
| 64 | 4.1 ± 0.5 | 3.9 ± 0.5 | 68.3 ± 9.1 |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the control group. Data synthesized from literature.[8] |
Experimental Protocols
Protocol: Induction of Hepatotoxicity in Mice with this compound
This protocol is a synthesized example based on published literature.[8] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animals: Male ICR mice (6-8 weeks old) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
-
Acclimation: Animals are acclimated for at least one week before the experiment.
-
Grouping and Dosing:
-
Animals are randomly divided into groups (e.g., control, 16, 32, and 64 mg/kg DB).
-
This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).[6]
-
The suspension is administered orally via gavage once daily for the duration of the study (e.g., 12 consecutive days). The control group receives the vehicle only.
-
-
Monitoring:
-
Animals are monitored at least once daily for clinical signs of toxicity (weight loss, behavioral changes, etc.).
-
Body weight is recorded daily.
-
-
Sample Collection:
-
At the end of the study, animals are anesthetized.
-
Blood is collected via cardiac puncture for serum biochemical analysis (ALT, AST, ALP).
-
Animals are humanely euthanized, and the liver is immediately excised.
-
A portion of the liver is fixed in 10% neutral buffered formalin for histopathological analysis.
-
The remaining liver tissue is snap-frozen in liquid nitrogen and stored at -80°C for oxidative stress marker analysis (MDA, GSH, SOD).
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 5. Humane Endpoints for Animals in Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Humane Endpoints | Office of Research [bu.edu]
- 10. ppj.phypha.ir [ppj.phypha.ir]
- 11. Bioassay-guided evaluation of Dioscorea villosa - an acute and subchronic toxicity, antinociceptive and anti-inflammatory approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | this compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Refining Procedures within Regulatory Toxicology Studies: Improving Animal Welfare and Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Refining Procedures within Regulatory Toxicology Studies: Improving Animal Welfare and Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alternatives to animal testing in toxicity testing: Current status and future perspectives in food safety assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. peta.org [peta.org]
- 23. Do alternatives to animal experimentation replace preclinical research? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Diosbulbin B Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving Diosbulbin B.
I. Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CCK-8).
-
Question: My MTT assay results show high variability between replicate wells and experiments. What could be the cause?
-
Answer: High variability in MTT assays can stem from several factors. Firstly, ensure complete solubilization of the formazan (B1609692) crystals, as incomplete dissolution is a common source of error. Secondly, this compound, like other compounds, may interfere with the MTT reagent itself. It is crucial to include a control group with this compound and the MTT reagent in cell-free wells to check for any direct chemical interaction.[1] Finally, ensure a homogenous cell seeding density and avoid edge effects on the microplate by not using the outer wells.
Issue 2: Difficulty in interpreting apoptosis data (Annexin V/PI staining).
-
Question: I am observing a high percentage of Annexin V positive/PI positive cells even in my control group. What does this indicate?
-
Answer: A high background of double-positive cells in the control group often suggests mechanical stress or harsh cell handling during the experiment.[2][3] Over-trypsinization or vigorous pipetting can damage the cell membrane, leading to false positives. Ensure gentle cell handling and consider using a cell scraper for sensitive cell lines. Additionally, ensure your cells are in the logarithmic growth phase and not overgrown, as this can also lead to spontaneous apoptosis.
Issue 3: Challenges in detecting Reactive Oxygen Species (ROS).
-
Question: My ROS measurements using DCFH-DA show inconsistent fluorescence signals. What are the potential pitfalls?
-
Answer: The DCFH-DA assay is sensitive to light and can undergo auto-oxidation, leading to high background fluorescence.[4][5] It is critical to protect the reagent from light at all times and to prepare the working solution immediately before use. Furthermore, some compounds can directly interact with the probe. Include cell-free controls with this compound and DCFH-DA to rule out any direct chemical reaction. Also, ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
Issue 4: this compound Precipitation in Cell Culture Media.
-
Question: I notice precipitation in my cell culture wells after adding the this compound stock solution. How can I prevent this?
-
Answer: this compound is readily soluble in DMSO.[6] However, it can precipitate when diluted into aqueous cell culture media, a phenomenon known as "solvent shock".[7] To avoid this, first, prepare a high-concentration stock solution in 100% DMSO. When preparing your final working concentrations, perform serial dilutions in the cell culture medium, ensuring rapid and thorough mixing at each step. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of media. The final DMSO concentration in your culture should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a this compound stock solution?
A1: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[6] For example, a 10 mM or 20 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Q2: What is a typical concentration range for this compound in cytotoxicity assays?
A2: The effective concentration of this compound can vary significantly depending on the cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. See the table below for reported IC50 values in different cell lines.
Q3: How can I differentiate between apoptosis and autophagy in this compound-treated cells?
A3: Both apoptosis and autophagy can be induced by this compound.[8][9] To distinguish between these two processes, it is recommended to use multiple assays. For apoptosis, Annexin V/PI staining can be used to identify early and late apoptotic cells. For autophagy, monitoring the expression levels of key markers such as LC3-II and p62 by Western blot is a common method. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagic flux.[10]
Q4: Does this compound interfere with common fluorescent dyes used in bioassays?
A4: While direct interference of this compound with specific fluorescent dyes is not extensively documented in the provided search results, it is a possibility for any test compound.[10][11] To mitigate this, it is essential to include proper controls, such as cell-free wells containing the compound and the dye, to check for any quenching or auto-fluorescence effects.
III. Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in various cell lines. These values should be used as a starting point for optimizing experimental conditions.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| A549 (Non-small cell lung cancer) | CCK8 | Not Specified | Not Specified |
| PC-9 (Non-small cell lung cancer) | CCK8 | Not Specified | Not Specified |
| H1299 (Non-small cell lung cancer) | CCK8 | Not Specified | Not Specified |
| L-02 (Human normal liver cells) | MTT | 48 | ~100-200 |
Note: The exact IC50 values can vary based on experimental conditions such as cell density and passage number.[12][13]
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (e.g., <0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible under a microscope.[12]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells into a 6-well plate and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the chosen duration. Include vehicle and untreated controls.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization or gentle scraping.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Measurement of Intracellular ROS using DCFH-DA
Objective: To measure the levels of intracellular reactive oxygen species following this compound treatment.
Materials:
-
24-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (phenol red-free recommended)
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells into a 24-well plate and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the intended time.
-
Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium immediately before use. Protect from light.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 500 µL of PBS to each well.
-
Measure the fluorescence intensity immediately using a fluorescence microplate reader (Excitation/Emission ~485/535 nm) or visualize under a fluorescence microscope.
V. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: Key markers in this compound-induced autophagy.
Caption: Workflow for this compound cytotoxicity MTT assay.
References
- 1. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vsr.biohorizons.com [vsr.biohorizons.com]
- 7. abcam.cn [abcam.cn]
- 8. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Calibrating analytical instruments for Diosbulbin B detection
Welcome to the technical support center for the analytical detection of Diosbulbin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on calibrating analytical instruments and troubleshooting common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantification of this compound?
A1: The most common and sensitive method for the quantification of this compound in biological matrices is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1][2] This technique offers high selectivity and sensitivity for detecting and quantifying low concentrations of the analyte. Methods using HPLC with UV detection have also been developed.
Q2: What are the typical calibration ranges for this compound analysis?
A2: Calibration curves for this compound analysis by LC-MS/MS are typically linear over a range of 0.5 to 500 ng/mL in rat plasma.[2] Another study showed linearity in the range of 5 to 5000 ng/mL in rat plasma and urine.[1]
Q3: What are the acceptance criteria for a calibration curve in a bioanalytical method?
A3: According to the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, a calibration curve should consist of a blank sample, a zero standard, and at least six non-zero standards. The simplest regression model that adequately describes the concentration-response relationship should be used. For acceptance criteria, the back-calculated concentrations of the standards should be within a certain percentage of the nominal value (e.g., ±15% for non-zero standards and ±20% for the Lower Limit of Quantification).
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the calibration and analysis of this compound.
Issue 1: Poor Peak Shape (Peak Tailing)
Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a step-by-step guide to troubleshoot this problem:
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and injecting it again to see if the peak shape improves.[3]
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Although this compound is a lactone and not strongly ionizable, interactions with the stationary phase can still be pH-dependent. Ensure the mobile phase pH is stable and appropriate for your column. Using a buffer can help maintain a consistent pH.[3][4]
-
Secondary Interactions with Stationary Phase: Peak tailing can occur due to interactions between the analyte and active sites (e.g., free silanol (B1196071) groups) on the HPLC column.[5]
-
Solution: Use a high-purity, end-capped column. Consider adding a competitive base (e.g., triethylamine) to the mobile phase in small concentrations to block the active sites, though this is less common with modern columns.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column can lead to poor peak shape.
-
Solution: Use a guard column to protect your analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Extra-Column Effects: Dead volume in the HPLC system (e.g., from tubing that is too long or has too large an internal diameter) can contribute to peak broadening and tailing. Ensure all connections are properly made with minimal tubing length.
Below is a troubleshooting workflow for peak tailing:
Caption: Troubleshooting workflow for addressing peak tailing issues.
Issue 2: Inconsistent or Poor Linearity in Calibration Curve
Question: My calibration curve for this compound is not linear or is inconsistent across different runs. What should I do?
Answer:
Achieving a linear and reproducible calibration curve is critical for accurate quantification. Here are the steps to troubleshoot this issue:
-
Standard Preparation: Inaccurate preparation of standard solutions is a common source of error.
-
Solution: Ensure that the stock and working standard solutions are prepared accurately using calibrated pipettes and balances. Prepare fresh standards regularly, as this compound stability in solution may be a factor.
-
-
Matrix Effects: When analyzing samples from complex matrices (e.g., plasma, tissue homogenates), co-eluting endogenous components can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[6][7][8]
-
Solution:
-
Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing a more accurate quantification.
-
If a SIL-IS is not available, use a structural analog as an internal standard.
-
Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.
-
Modify the chromatographic conditions to separate this compound from the interfering components.
-
-
-
Instrument Performance: Issues with the HPLC or mass spectrometer can lead to inconsistent results.
-
Solution:
-
Check for leaks in the HPLC system.
-
Ensure the autosampler is injecting a consistent volume.
-
Clean the mass spectrometer's ion source.
-
Verify that the detector is functioning correctly and is not saturated.
-
-
-
Linear Range: You may be operating outside the linear range of the detector.
-
Solution: Prepare a wider range of calibration standards to determine the actual linear range of your assay. If necessary, dilute samples that fall outside the upper limit of quantification.
-
Here is a logical diagram for troubleshooting calibration curve issues:
Caption: Decision-making flow for addressing calibration curve linearity problems.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound using LC-MS/MS, compiled from various studies.
| Parameter | Value | Matrix | Instrument | Reference |
| Linearity Range | 0.5 - 500 ng/mL | Rat Plasma | LC-MS/MS | [2] |
| 5 - 5000 ng/mL | Rat Plasma & Urine | LC-MS/MS | [1] | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Rat Plasma | LC-MS/MS | [2] |
| 5.0 ng/mL | Rat Plasma & Urine | LC-MS/MS | [1] | |
| Accuracy (Relative Error, RE) | -4.2% to 8.1% | Rat Plasma | LC-MS/MS | [2] |
| -8.2% to 1.4% | Rat Plasma & Urine | LC-MS/MS | [1] | |
| Precision (Relative Standard Deviation, RSD) | 3.2% to 9.1% | Rat Plasma | LC-MS/MS | [2] |
| 1.9% to 10.1% | Rat Plasma & Urine | LC-MS/MS | [1] |
Experimental Protocols
Protocol 1: LC-MS/MS for this compound in Rat Plasma
This protocol is a generalized procedure based on published methods.[1][2]
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., spinosin (B15895) or buspirone)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Rat plasma (blank)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare working standard solutions at various concentrations.
-
Calibration Standards: Spike blank rat plasma with the working standard solutions to create calibration standards with final concentrations ranging from 0.5 to 500 ng/mL.
-
Sample Preparation:
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile or methyl tert-butyl ether).
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
3. LC-MS/MS Conditions
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the IS need to be optimized on your instrument. For this compound, one study used the transition for DIOB: 345.13326.[9]
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Use a linear regression model to fit the data.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the experimental workflow:
Caption: A simplified workflow for the LC-MS/MS analysis of this compound.
References
- 1. Determination of this compound in rat plasma and urine by LC-MS/MS and its application in pharmacokinetic and urinary excretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The HPLC-MS/MS method for determination of this compound in the plasma of rats administered with rhizoma dioscoreae bulbiferae combinations: Application to comparative pharmacokinetic study - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. mastelf.com [mastelf.com]
- 5. agilent.com [agilent.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Metabonomic approaches investigate this compound-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Diosbulbin B vs. Diosbulbin C: A Comparative Analysis of Anticancer Activity
In the landscape of natural compounds with therapeutic potential, Diosbulbin B and Diosbulbin C, both diterpene lactones extracted from Dioscorea bulbifera L., have emerged as molecules of interest for their anticancer properties. Recent studies have elucidated their distinct mechanisms of action and cytotoxic effects, particularly against non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of their anticancer activities, supported by experimental data, to inform researchers and drug development professionals.
Comparative Anticancer Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and Diosbulbin C in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | A549 | Non-Small Cell Lung Cancer | 44.61 | [1] |
| PC-9 | Non-Small Cell Lung Cancer | 22.78 | [1] | |
| Diosbulbin C | A549 | Non-Small Cell Lung Cancer | 100.2 | [2][3] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 141.9 | [2][3] | |
| HELF (normal lung) | Non-cancerous | 228.6 | [2][3] |
The data indicates that this compound exhibits greater potency against A549 and PC-9 NSCLC cell lines compared to Diosbulbin C. Notably, Diosbulbin C shows lower cytotoxicity in normal lung cells (HELF), suggesting a potentially favorable therapeutic window.[2][3]
Mechanisms of Anticancer Action
While both compounds induce cell cycle arrest and inhibit proliferation, their underlying molecular mechanisms diverge significantly.
This compound primarily targets the Yin Yang 1 (YY1) oncogene.[4] By directly interacting with and inhibiting YY1, this compound triggers the tumor suppressor p53.[4] This activation leads to the induction of G0/G1 phase cell cycle arrest and apoptosis.[1][4][5] The downstream effects include the suppression of key cell cycle regulators such as Cyclin A2, B2, CDK1, CDK2, and CDK4, as well as the anti-apoptotic protein BCL-2, and the induction of the pro-apoptotic protein BAX.[4]
Diosbulbin C , on the other hand, is reported for the first time in a 2023 study to exert its anticancer effects by downregulating the expression and activation of AKT, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS).[2][3][6][7] This disruption of key signaling and metabolic pathways leads to a significant G0/G1 phase cell cycle arrest.[2][3][6][7] Interestingly, apoptosis induction by Diosbulbin C is observed only at relatively high concentrations, suggesting it may not be the primary mode of its anticancer action.[2]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by this compound and Diosbulbin C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 6. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ethicseido.com [ethicseido.com]
A Comparative Analysis of Diosbulbin B and Doxorubicin in Breast Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the naturally derived compound Diosbulbin B and the established chemotherapeutic agent doxorubicin (B1662922) for the treatment of breast cancer. This analysis is based on available preclinical experimental data, offering insights into their respective efficacy, mechanisms of action, and toxicity profiles.
Executive Summary
Doxorubicin, a long-standing cornerstone of breast cancer chemotherapy, exhibits potent cytotoxic effects through well-defined mechanisms including DNA intercalation and topoisomerase II inhibition. However, its clinical utility is often limited by significant cardiotoxicity. This compound, a diterpenoid lactone isolated from Dioscorea bulbifera, has emerged as a potential anti-cancer agent. While research on its specific application in breast cancer is less extensive, preliminary studies and in silico models suggest promising cytotoxic and pro-apoptotic properties. This guide aims to juxtapose the current understanding of these two compounds to inform future research and drug development efforts.
Data Presentation: In Vitro Efficacy and Apoptotic Induction
The following tables summarize the quantitative data available for this compound and doxorubicin concerning their effects on breast cancer cell lines. It is important to note that data for this compound in breast cancer models is limited, and some findings are derived from studies on crude extracts of Dioscorea bulbifera or related compounds.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| This compound (Methanol Extract) | MCF-7 | 3.27 µg/mL | 72h | [1] |
| MDA-MB-231 | 7.23 µg/mL | 72h | [1] | |
| Doxorubicin | MCF-7 | 4 µM | 48h | [2] |
| MCF-7 | 0.68 ± 0.04 µg/ml (approx. 1.25 µM) | 48h | [3] | |
| MCF-7 | 8306 nM (8.31 µM) | 48h | [4] | |
| MCF-7 | 9.908 µM | Not Specified | [5] | |
| MCF-7/ADR (Resistant) | 13.39 µM | Not Specified | [5] | |
| MDA-MB-231 | 1 µM | 48h | [2] | |
| MDA-MB-231 | 6602 nM (6.60 µM) | 48h | [4] | |
| MDA-MB-231 | 0.69 µM | Not Specified | [5] |
Table 2: Comparative Induction of Apoptosis
| Compound | Cell Line | Key Apoptotic Effects | Reference |
| This compound (Predicted) | - | Predicted to be an apoptosis inducer (in silico) | [6][7] |
| Doxorubicin | MCF-7 | Increased Bax/Bcl-xL ratio (>10-fold after 48h) | [8][9] |
| MCF-7 | Upregulation of Bax, caspase-8, and caspase-3; Downregulation of Bcl-2 | [2][10] | |
| MDA-MB-231 | Increased Bax/Bcl-2 ratio (2-fold) | [4] | |
| MDA-MB-231 | Upregulation of Bax, caspase-8, and caspase-3; Downregulation of Bcl-2 | [2] | |
| MDA-MB-231 | Apoptosis rates increased to 6.75%, 15%, and 8.25% with 50, 200, and 800 nM, respectively | [4] |
Mechanisms of Action and Signaling Pathways
Doxorubicin
Doxorubicin exerts its anticancer effects through a multi-pronged approach. Its primary mechanism involves the intercalation into DNA, thereby inhibiting topoisomerase II and leading to DNA strand breaks.[2] This DNA damage triggers cell cycle arrest and apoptosis. Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects but also its cardiotoxicity.[10] In breast cancer cells, doxorubicin has been shown to modulate several signaling pathways, including the downregulation of NF-κB, which is involved in cell survival, and the activation of the TGF-β pathway, which can paradoxically promote metastasis.[2][11]
This compound
The precise signaling pathways modulated by this compound in breast cancer are not yet fully elucidated. However, in silico studies predict its activity as an apoptosis inducer.[6][7] Research in other cancer cell types suggests that this compound can induce G0/G1 phase cell cycle arrest and apoptosis.[12] It has also been shown to induce mitochondrial dysfunction and autophagy in hepatocytes.[12] One study indicated that this compound has a lower binding affinity for estrogen and progesterone (B1679170) receptors compared to doxorubicin, suggesting a mechanism of action that may be independent of hormone receptor status.[6][7] The PI3K/Akt pathway is a crucial signaling network in breast cancer, and while not directly demonstrated for this compound, it is a common target for many natural anti-cancer compounds.[13][14][15]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or doxorubicin for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or doxorubicin for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP) overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Breast Cancer Xenograft Model
-
Cell Preparation: Human breast cancer cells (e.g., MDA-MB-231) are harvested and resuspended in a mixture of culture medium and Matrigel.
-
Tumor Implantation: Approximately 1-5 x 10⁶ cells are subcutaneously or orthotopically (into the mammary fat pad) injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and administered with this compound, doxorubicin, or a vehicle control via an appropriate route (e.g., intraperitoneal, intravenous).
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Doxorubicin's multifaceted mechanism of action in cancer cells.
References
- 1. Secondary Metabolites, Antioxidant, and Antiproliferative Activities of Dioscorea bulbifera Leaf Collected from Endau Rompin, Johor, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells [apb.tbzmed.ac.ir]
- 10. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Natural inhibitors of PI3K/AKT signaling in breast cancer: emphasis on newly-discovered molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting breast cancer cell signaling molecules PI3K and Akt by phytochemicals Cannabidiol, Nimbin and Acetogenin: An in silico approach [jbiomed.com]
The Synergistic Potential of Diosbulbin B with Cisplatin in Lung Cancer: A Comparative Guide
Disclaimer: To date, specific studies detailing the synergistic effect of Diosbulbin B in combination with cisplatin (B142131) for the treatment of lung cancer have not been extensively published. This guide provides a comparative framework based on existing research into this compound's effects on non-small cell lung cancer (NSCLC) and its synergistic activity with cisplatin in other cancer types, such as gastric cancer. The experimental data and protocols presented herein are adapted from these related studies to provide a potential model for future research in lung cancer.
Introduction
Cisplatin is a cornerstone of chemotherapy for non-small cell lung cancer (NSCLC), but its efficacy is often limited by both intrinsic and acquired resistance, alongside significant side effects.[1] this compound, a diterpene lactone extracted from Dioscorea bulbifera, has demonstrated notable anti-tumor activities, including the ability to inhibit cell proliferation and induce apoptosis in NSCLC cells.[2] Research in other malignancies, particularly gastric cancer, has revealed that this compound can sensitize cancer cells to cisplatin, suggesting a promising synergistic relationship that may be applicable to lung cancer.[3] This guide explores the potential synergistic effects of combining this compound with cisplatin for the treatment of lung cancer, drawing on parallel findings and established experimental models.
Hypothetical Performance Data
The following tables summarize hypothetical quantitative data for the synergistic effect of this compound and cisplatin on NSCLC cell lines, modeled on findings from gastric cancer studies.[3] These projections are intended to serve as a benchmark for future in vitro and in vivo studies in lung cancer.
Table 1: In Vitro Cytotoxicity (IC50) in A549 Lung Cancer Cells
| Treatment Group | Concentration | Cell Viability (%) | IC50 (µM) |
| Cisplatin | 5 µM | 85% | 16.5 |
| 10 µM | 68% | ||
| 20 µM | 50% | ||
| 40 µM | 32% | ||
| This compound | 10 µM | 95% | > 100 |
| 25 µM | 88% | ||
| 50 µM | 75% | ||
| 100 µM | 60% | ||
| Cisplatin + this compound (12.5 µM) | 5 µM | 65% | 8.2 |
| 10 µM | 45% | ||
| 20 µM | 25% | ||
| 40 µM | 15% |
Table 2: Apoptosis and Cell Cycle Arrest in A549 Cells
| Treatment Group | Apoptosis Rate (%) | G0/G1 Phase Arrest (%) |
| Control | 5% | 45% |
| Cisplatin (10 µM) | 15% | 55% |
| This compound (50 µM) | 12% | 60% |
| Cisplatin (10 µM) + this compound (50 µM) | 45% | 75% |
Table 3: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Weight (g) at Day 21 |
| Control (Vehicle) | 1500 | 1.2 |
| Cisplatin (5 mg/kg) | 900 | 0.7 |
| This compound (10 mg/kg) | 1100 | 0.9 |
| Cisplatin (5 mg/kg) + this compound (10 mg/kg) | 350 | 0.3 |
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to validate the synergistic effects of this compound and cisplatin in lung cancer.
Cell Culture and Treatment
Human NSCLC cell lines (e.g., A549, PC-9, H1299) would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.[4] For combination studies, cells would be treated with varying concentrations of cisplatin, this compound, or a combination of both for specified time periods (e.g., 24, 48, 72 hours).[3]
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.
-
Treat cells with the indicated concentrations of this compound, cisplatin, or their combination for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Treat cells with the desired drug concentrations for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V-positive) is quantified.[3]
Western Blot Analysis
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., against YY1, p53, BAX, BCL-2, NLRP3, Caspase-3) overnight at 4°C.[3]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system.
In Vivo Xenograft Tumor Model
-
Subcutaneously inject A549 cells (5 x 10⁶) into the flank of nude mice.
-
When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, cisplatin alone, this compound alone, combination).
-
Administer treatments intraperitoneally or orally according to the study design.
-
Measure tumor volume and body weight every 3 days.
-
After a set period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[3]
Visualizing the Mechanism of Action
Proposed Signaling Pathway for Synergy
Based on current research, the synergistic effect of this compound and cisplatin in lung cancer could be mediated through multiple pathways. This compound has been shown to inhibit YY1, leading to the activation of p53 and subsequent cell cycle arrest and apoptosis. In gastric cancer, this compound enhances cisplatin sensitivity by downregulating PD-L1 and activating NLRP3-mediated pyroptosis.[3] A combined mechanism in lung cancer is plausible.
References
- 1. Synergistic anticancer activity of cisplatin combined with tannic acid enhances apoptosis in lung cancer through the PERK-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 3. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mouse Models for Diosbulbin B-Induced Liver Injury: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of established mouse models used to study Diosbulbin B (DB)-induced hepatotoxicity. We offer a synthesis of experimental data and detailed protocols to aid in the selection and implementation of the most appropriate model for your research needs.
This compound, a diterpene lactone found in the tuber of Dioscorea bulbifera, has been identified as a significant hepatotoxin.[1][2][3][4] Understanding its mechanisms of liver injury is crucial for developing potential therapeutic interventions and ensuring the safety of traditional medicines. This guide compares key aspects of mouse models used to validate and study DB-induced hepatotoxicity.
Comparative Analysis of Hepatotoxicity Markers
The following tables summarize quantitative data from various studies, providing a clear comparison of the dose-dependent effects of this compound on key serum and hepatic biomarkers in different mouse strains.
Table 1: Serum Biomarkers of this compound-Induced Hepatotoxicity in Mice
| Mouse Strain | DB Dose (mg/kg/day) | Duration | ALT (U/L) | AST (U/L) | ALP (U/L) |
| ICR | 16 | 12 days | Increased | Increased | Increased |
| ICR | 32 | 12 days | Significantly Increased | Significantly Increased | Significantly Increased |
| ICR | 64 | 12 days | Markedly Increased | Markedly Increased | Markedly Increased |
| C57BL/6 | 10 | 28 days | No significant change | No significant change | Not Reported |
| C57BL/6 | 30 | 28 days | Significantly Increased | Significantly Increased | Not Reported |
| C57BL/6 | 60 | 28 days | Significantly Increased | Significantly Increased | Not Reported |
Data synthesized from studies by Ma et al. (2014) and Ji et al. (2020).[1][2]
Table 2: Hepatic Oxidative Stress Markers in Mice Treated with this compound
| Mouse Strain | DB Dose (mg/kg/day) | Duration | MDA Level | GSH Level | SOD Activity | CAT Activity | GPx Activity |
| ICR | 16, 32, 64 | 12 days | Increased | Decreased | Decreased | Decreased | Decreased |
| C57BL/6 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data from the study by Ma et al. (2014).[1]
Histopathological Findings
Across different studies and mouse strains, oral administration of this compound consistently leads to observable liver damage. Histological evaluation of liver tissues reveals dose-dependent hepatocyte swelling, cytoplasmic loosening, and punctate necrosis.[1][5][6] These pathological changes confirm the hepatotoxic effects of DB observed through serum biomarker analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of protocols employed in key studies.
Protocol 1: ICR Mouse Model of Sub-chronic Hepatotoxicity
-
Animal Model: Male ICR mice.
-
Acclimation: Animals are acclimated for one week prior to the experiment.
-
Grouping: Mice are randomly divided into a control group and three DB-treated groups.
-
Drug Administration: this compound is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.[7] It is administered orally via gavage once daily for 12 consecutive days at doses of 16, 32, and 64 mg/kg.[1] The control group receives an equal volume of the vehicle.
-
Sample Collection: 24 hours after the final dose, blood is collected for serum analysis of ALT, AST, and ALP. Livers are harvested for histopathological examination and measurement of oxidative stress markers (MDA, GSH, SOD, CAT, GPx).[1]
Protocol 2: C57BL/6 Mouse Model of Chronic Hepatotoxicity
-
Animal Model: Male C57BL/6 mice.[2]
-
Acclimation: Mice are acclimated for one week.[7]
-
Grouping: Animals are randomly assigned to a control group and three DB treatment groups.[2]
-
Drug Administration: this compound is administered orally via gavage for 28 consecutive days at doses of 10, 30, and 60 mg/kg.[2] The control group receives the vehicle.
-
Sample Collection and Analysis: At the end of the treatment period, blood and liver tissues are collected. Analysis includes serum biochemistry, liver histopathology, and metabolomics to investigate effects on fatty acid and glucose metabolism.[2][8]
Visualizing Experimental Design and Molecular Pathways
To further clarify the experimental process and the underlying molecular mechanisms of this compound-induced hepatotoxicity, the following diagrams are provided.
References
- 1. This compound-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabonomic approaches investigate this compound-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Systems Toxicology Approaches Reveal the Mechanisms of Hepatotoxicity Induced by this compound in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Diosbulbin B from Diverse Geographical Provenances
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the efficacy of Diosbulbin B, a key bioactive diterpenoid lactone isolated from the tubers of Dioscorea bulbifera. While direct, peer-reviewed studies comparing the therapeutic efficacy of purified this compound from different geographical origins are not yet prevalent in the literature, compelling evidence suggests that the geographical source of the plant material is a critical determinant of its biological activity. This is primarily due to significant variations in the concentration of the compound.
A pivotal study on Dioscorea bulbifera L. (DBL) herbs collected from 11 different locations in China revealed that the content of this compound varied dramatically, with as much as a 47-fold difference between sources. The research established a direct correlation between the this compound content and the herb's hepatotoxicity, indicating that the potency of the raw material is geographically dependent[1]. This underscores the necessity for rigorous standardization and source validation in both research and drug development.
Dioscorea bulbifera, commonly known as the air potato, is native to Africa, Asia, and northern Australia and has naturalized in many other tropical and subtropical regions[2][3][4][5]. The significant variation in this compound content highlights the influence of environmental factors such as climate, soil composition, and altitude on the biosynthesis of this potent secondary metabolite[6].
Comparative In Vitro Anticancer Efficacy
This compound has demonstrated significant anticancer activity across various cancer cell lines. Although the geographical origin of the compound is not always specified in these studies, the collective data provide a robust baseline for its efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various in vitro studies, showcasing its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 100.2 (Diosbulbin C) | [7] |
| H1299 | Non-Small Cell Lung Cancer | 141.9 (Diosbulbin C) | [7] |
| PC-9 | Non-Small Cell Lung Cancer | Not Specified | [8] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | [9] |
Note: The table includes data for Diosbulbin C, a related compound, to provide a broader context of the activity of diterpenoids from Dioscorea bulbifera. Efficacy is dose-dependent.
Key Signaling Pathway: this compound-Induced Apoptosis
This compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death). Mechanistic studies have shown that this compound can directly interact with the oncogene Yin Yang 1 (YY1), inhibiting its expression[8]. This leads to the upregulation of the tumor suppressor p53. Activated p53 then modulates the expression of Bcl-2 family proteins, decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein BAX. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis[8][9][10].
Experimental Protocols
To ensure reproducible and comparable results when assessing the efficacy of this compound, standardized protocols are essential. Below is a representative methodology for evaluating its in vitro anticancer activity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to various concentrations with the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (medium with 0.1% DMSO).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the control group. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Proposed Experimental Workflow for Geographical Comparison
To systematically address the gap in knowledge regarding the efficacy of this compound from different geographical sources, the following experimental workflow is proposed.
References
- 1. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. pfaf.org [pfaf.org]
- 4. Dioscorea bulbifera - Wikipedia [en.wikipedia.org]
- 5. Dioscorea bulbifera [socfindoconservation.co.id]
- 6. benchchem.com [benchchem.com]
- 7. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diosmetin triggers cell apoptosis by activation of the p53/Bcl-2 pathway and inactivation of the Notch3/NF-κB pathway in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Diosbulbin B in Combination with Natural Compounds for Cancer Therapy: A Comparative Guide
For Immediate Release
A growing body of preclinical evidence suggests that the natural compound Diosbulbin B, a diterpenoid lactone isolated from the tuber of Dioscorea bulbifera, holds significant promise in oncology. While its standalone anticancer activities are noteworthy, recent research has illuminated its enhanced therapeutic efficacy when combined with other natural compounds. This guide provides a comparative analysis of this compound in combination with Astragalus polysaccharide, offering insights into their synergistic effects, underlying mechanisms, and the experimental data that substantiates these findings. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
I. Comparative Efficacy of this compound and Combination Therapies
This compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.[1] However, its therapeutic window is often limited by its potential for hepatotoxicity. The combination with other natural compounds, such as Astragalus polysaccharide (APS), has been explored to enhance its antitumor effects while potentially mitigating its toxicity.
A key study investigating the combination of this compound and APS in BRAF-mutated papillary thyroid cancer (PTC) cell lines, IHH-4 and GLAG-66, demonstrated a significant synergistic anticancer effect.[2][3][4]
Table 1: Comparative Cytotoxicity (IC50) of this compound and Astragalus Polysaccharide (APS)
| Compound | Cell Line | IC50 |
| This compound | IHH-4 | 41.2 µM |
| GLAG-66 | 22.74 µM | |
| Astragalus Polysaccharide (APS) | IHH-4 | 153.9 µg/mL |
| GLAG-66 | 728.0 µg/mL |
Data sourced from a study on BRAF-mutated papillary thyroid cancer cells.[2][3][4]
The combination of this compound and APS resulted in enhanced cancer cell growth inhibition, increased apoptosis, and reduced cell migration and invasion capabilities compared to either compound administered alone.[2][3][4] Intriguingly, the combination therapy also demonstrated a significant reduction in this compound-induced liver injury.[2][3][4]
II. Mechanistic Insights: Signaling Pathways
The synergistic effect of this compound and Astragalus polysaccharide appears to be mediated through the induction of ferroptosis, a form of iron-dependent regulated cell death.
The combination treatment led to an increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and a decrease in glutathione (B108866) (GSH) levels, a key antioxidant.[2][3][4] This alteration in redox homeostasis is a hallmark of ferroptosis. The study also observed mitochondrial damage, further supporting this mechanism.[2][3][4] Inhibition of ferroptosis was found to impair the anticancer effects of the combination therapy.[2][4]
Diagram 1: Proposed Signaling Pathway for the Synergistic Effect of this compound and Astragalus Polysaccharide
Caption: Synergistic induction of ferroptosis and apoptosis by this compound and APS.
III. Experimental Protocols
The following are summaries of the key experimental methodologies employed in the study of this compound and Astragalus polysaccharide combination therapy.
A. Cell Culture and Viability Assay
-
Cell Lines: Human BRAF-mutated papillary thyroid cancer cell lines IHH-4 and GLAG-66, and human normal liver epithelial cell line THLE-2 were used.[2][3]
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay (CCK-8): Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates, treated with various concentrations of this compound, APS, or their combination for a specified duration. The absorbance was measured at 450 nm using a microplate reader to determine the half-maximal inhibitory concentration (IC50).[2]
B. Apoptosis Analysis
-
Flow Cytometry: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment, cells were harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was analyzed by flow cytometry.[2]
C. Cell Migration and Invasion Assays
-
Transwell Assay: Cell migration and invasion were evaluated using Transwell chambers. For the invasion assay, the upper chamber was coated with Matrigel. Cells were seeded in the upper chamber in serum-free medium, and the lower chamber was filled with a medium containing a chemoattractant. After incubation, non-migrated/invaded cells were removed, and the cells on the lower surface of the membrane were fixed, stained, and counted.[2]
D. Measurement of MDA and GSH Levels
-
ELISA: The intracellular levels of malondialdehyde (MDA) and glutathione (GSH) were measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[2]
E. In Vivo Animal Studies
-
Tumor Xenograft Model: Nude mice were subcutaneously injected with cancer cells to establish a tumor xenograft model. Once the tumors reached a certain volume, the mice were randomly assigned to different treatment groups: control, this compound alone, APS alone, and the combination of this compound and APS. Tumor growth was monitored regularly.
-
Toxicity Assessment: The body weight of the mice was recorded, and at the end of the experiment, major organs were collected for histological analysis to assess toxicity.[3]
Diagram 2: Experimental Workflow for In Vitro and In Vivo Analysis
Caption: Workflow for evaluating this compound and APS combination therapy.
IV. Conclusion and Future Directions
The combination of this compound with Astragalus polysaccharide presents a promising strategy for cancer therapy, particularly for BRAF-mutated papillary thyroid cancer. The synergistic enhancement of anticancer activity, coupled with a reduction in this compound-associated hepatotoxicity, highlights the potential of this combination for clinical translation. The induction of ferroptosis as a key mechanism of action offers a novel therapeutic avenue to explore.
Future research should focus on:
-
Investigating the efficacy of this combination in other cancer types.
-
Optimizing the dosage and administration schedule to maximize therapeutic synergy and minimize toxicity.
-
Elucidating the detailed molecular interactions between this compound, APS, and the components of the ferroptosis pathway.
-
Conducting further preclinical and eventually clinical trials to validate these promising findings in a more complex biological setting.
This guide provides a snapshot of the current understanding of this compound in combination with Astragalus polysaccharide. As research in this area continues to evolve, it is anticipated that more synergistic combinations with other natural compounds will be discovered, paving the way for novel, effective, and safer cancer treatment modalities.
References
- 1. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of astragalus polysaccharide with this compound exerts an enhanced antitumor effect in BRAFmut papillary thyroid cancer with decreased liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of astragalus polysaccharide with this compound exerts an enhanced antitumor effect in BRAFmut papillary thyroid cancer with decreased liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Species Metabolism of Diosbulbin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of Diosbulbin B, a natural furanosteroid with potential therapeutic applications and noted hepatotoxicity, across different species. The information presented herein is supported by experimental data to aid researchers in understanding the cross-species differences and similarities in the biotransformation of this compound, which is crucial for preclinical safety assessment and extrapolation of toxicological data to humans.
Executive Summary
This compound undergoes metabolic activation primarily mediated by cytochrome P450 (CYP) enzymes in humans, rats, and mice. The central metabolic event is the oxidation of the furan (B31954) ring, leading to the formation of a reactive and potentially toxic 2-butene-1,4-dial derivative. This intermediate can then follow two main pathways: detoxification through conjugation with glutathione (B108866) (GSH) or conversion to less reactive hemiacetal lactones. While the overall metabolic scheme is similar across the studied species, notable differences in the activity of specific CYP isoforms and potential gender-specific variations in metabolism have been observed, particularly in rodents.
Comparative Metabolic Data
The following table summarizes the key aspects of this compound metabolism across humans, rats, and mice based on available in vitro and in vivo data.
| Parameter | Human | Rat | Mouse |
| Primary Metabolizing Enzymes | CYP3A4/5, CYP2C9, CYP2C19[1][2] | CYP3A subfamily[1][2] | CYP3A subfamily[1] |
| Major Metabolic Pathway | Furan ring oxidation to a reactive dialdehyde[1][2] | Furan ring oxidation to a reactive dialdehyde[1][2] | Furan ring oxidation to a reactive dialdehyde |
| Key Metabolites | Hemiacetal lactones (M12, M13), Glutathione conjugates (M31)[1][2] | Hemiacetal lactones (M12, M13), Glutathione conjugates (M31)[1][2] | Glutathione conjugates |
| Gender Differences | Not reported | Significant gender-related differences in pharmacokinetics, with females showing higher oral bioavailability.[1][2] This is attributed to differences in CYP3A expression.[1][2] | Gender-related differences in hepatotoxicity have been linked to CYP3A expression.[1][2] |
| Primary Route of Excretion | Not explicitly detailed in the provided results. | Primarily fecal, with a small percentage of the parent compound excreted in urine.[3][4] | Not explicitly detailed in the provided results. |
Metabolic Pathways of this compound
The metabolic activation of this compound is initiated by CYP450-mediated epoxidation of the furan ring, which then rearranges to form a reactive α,β-unsaturated γ-dialdehyde. This electrophilic intermediate is a critical juncture in the metabolic fate of this compound.
Caption: Metabolic activation and detoxification pathways of this compound.
Experimental Protocols
The following sections outline the generalized methodologies employed in the cross-species metabolism studies of this compound.
In Vitro Metabolism using Liver Microsomes
This experiment is designed to identify the metabolites of this compound and the enzymes responsible for its metabolism in a controlled, in vitro setting.
Caption: Experimental workflow for in vitro metabolism of this compound.
Methodology:
-
Preparation of Incubation Mixtures: Liver microsomes from the selected species (e.g., human, rat, mouse) are pre-incubated in a phosphate (B84403) buffer (pH 7.4) containing magnesium chloride.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of this compound and an NADPH-generating system (or NADPH). For studies involving trapping of reactive metabolites, trapping agents like glutathione (GSH) are included in the incubation mixture.
-
Incubation: The reaction mixtures are incubated at 37°C, typically for 30-60 minutes, with gentle shaking.
-
Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The terminated reaction mixtures are centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the metabolites, is collected for analysis.
-
Metabolite Identification and Quantification: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
In Vivo Pharmacokinetic and Metabolite Profiling Studies
These studies are conducted in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole-organism context.
Methodology:
-
Animal Dosing: Laboratory animals (typically rats or mice) are administered this compound, usually via oral gavage or intravenous injection.
-
Sample Collection: Blood samples are collected at various time points post-dosing. Urine and feces are also collected over a specified period (e.g., 24 or 48 hours).
-
Sample Processing: Plasma is separated from the blood samples. All biological samples (plasma, urine, feces) are processed to extract the drug and its metabolites.
-
Analysis: The concentrations of this compound and its metabolites in the processed samples are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).
Conclusion
The metabolism of this compound shows significant similarities across humans, rats, and mice, with the furan ring oxidation being the key bioactivation step. However, the observed gender-specific differences in the pharmacokinetics in rats highlight the importance of considering such factors in preclinical toxicology studies. The primary involvement of the CYP3A subfamily in the metabolism of this compound across species suggests that dogs, which are known to have comparable hepatic CYP3A activity to humans, could be a relevant non-rodent species for further toxicological evaluation, although specific data on this compound metabolism in dogs is currently lacking. Future research should focus on direct, quantitative comparisons of metabolic rates and metabolite profiles across a wider range of species to refine the risk assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of this compound in vitro and in vivo in rats: formation of reactive metabolites and human enzymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gender-related pharmacokinetics and absolute bioavailability of this compound in rats determined by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in rat plasma and urine by LC-MS/MS and its application in pharmacokinetic and urinary excretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison: Diosbulbin B and Tamoxifen in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Diosbulbin B, a key bioactive compound in Dioscorea bulbifera, and tamoxifen (B1202), a standard-of-care endocrine therapy for estrogen receptor-positive (ER+) breast cancer. The data presented is based on a key study that directly compares a hydroalcoholic extract of Dioscorea bulbifera with tamoxifen in a chemically induced breast cancer model.
Comparative Efficacy Data
| Parameter | Disease Control Group | Dioscorea bulbifera Extract Group | Tamoxifen (Standard) Group |
| Estrogen Levels | Elevated | Decreased | Decreased |
| Progesterone (B1679170) Levels | Elevated | Decreased | Decreased |
Note: The study reported a decrease in hormone levels in the test and standard groups compared to the disease control group, suggesting anti-cancer activity. Specific quantitative values were not available in the accessed abstracts.
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment comparing the Dioscorea bulbifera extract and tamoxifen, based on the available information.[1][2][3]
NMU-Induced Breast Cancer Model in Female Wistar Rats
-
Animal Model: Female Wistar rats were used for the study.
-
Tumor Induction: Breast cancer was induced using N-methyl-N-nitrosourea (NMU), a chemical carcinogen known to induce hormone-dependent mammary tumors.
-
Treatment Groups:
-
Disease Control Group: Received the vehicle or no treatment.
-
Test Group: Treated with a hydroalcoholic extract of Dioscorea bulbifera. The exact dosage was not specified in the abstract.
-
Standard Group: Treated with tamoxifen. The exact dosage was not specified in the abstract.
-
-
Treatment Duration: The in vivo study was conducted for a period of 30 days.
-
Endpoint Analysis: At the end of the 30-day study period, blood serum was collected from all groups to measure the levels of estrogen and progesterone.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental design and the proposed mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the in vivo comparison study.
Caption: Proposed signaling pathways of the two compared agents.
Discussion of Mechanisms
This compound and Dioscorea bulbifera Extract:
This compound is a diterpene lactone and a primary bioactive component of Dioscorea bulbifera.[4] The in vivo study by Anandpara and Tirgar suggests that the hydroalcoholic extract of Dioscorea bulbifera may exert its anti-cancer effects through aromatase inhibition.[1][2][3] Aromatase is a key enzyme responsible for the peripheral synthesis of estrogens. By inhibiting this enzyme, the extract would lower the levels of circulating estrogen, thereby reducing the hormonal stimulus for the growth of ER+ breast cancer cells. Other studies on this compound have indicated that it can induce G0/G1 phase arrest and apoptosis in cancer cells, suggesting multiple mechanisms of action.[4]
Tamoxifen:
Tamoxifen is a selective estrogen receptor modulator (SERM).[5] Its primary mechanism of action in breast cancer is to competitively bind to the estrogen receptor on tumor cells. This binding blocks estrogen from attaching to the receptor, thereby preventing the signaling cascade that leads to cell proliferation.[5]
Conclusion
The available in vivo data from the study by Anandpara and Tirgar indicates that a hydroalcoholic extract of Dioscorea bulbifera demonstrates anti-cancer activity in an NMU-induced breast cancer model, comparable to the effects of tamoxifen in reducing estrogen and progesterone levels.[1][2][3] The proposed mechanism for the extract is through aromatase inhibition, which differs from the estrogen receptor modulation of tamoxifen. It is important to note that this study utilized a plant extract, and the effects may be due to the synergistic action of multiple compounds, including but not limited to this compound. Further head-to-head studies with purified this compound are warranted to definitively compare its efficacy and mechanism of action directly with tamoxifen. Researchers should also consider the potential for hepatotoxicity associated with this compound, which has been reported in other studies.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 5. The NFκB pathway promotes tamoxifen tolerance and disease recurrence in estrogen receptor positive breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Molecular Targets of Diosbulbin B: A Comparative Guide to Traditional Methods and CRISPR-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the molecular targets of Diosbulbin B, a natural diterpene lactone with recognized anti-tumor properties. While traditional biochemical and cellular assays have implicated several key proteins in its mechanism of action, the advent of CRISPR-Cas9 technology offers a powerful and precise alternative for target validation. This document outlines and compares the experimental protocols, data presentation, and underlying principles of both approaches, offering researchers a clear perspective on the strengths and applications of each.
Introduction to this compound and its Putative Targets
This compound, isolated from the plant Dioscorea bulbifera, has been shown to inhibit cell proliferation, induce G0/G1 phase arrest, and trigger apoptosis and autophagy in various cancer cell lines.[1] Its anti-cancer effects are attributed to the modulation of several signaling pathways. Key putative molecular targets identified through traditional methods include:
-
Yin Yang 1 (YY1): A transcription factor that regulates both oncogenes and tumor suppressors. This compound has been observed to reduce the levels of YY1.[1][2]
-
p53: A critical tumor suppressor protein that this compound can upregulate, leading to cell cycle arrest and apoptosis.[1][2]
-
AKT1, DHFR, and TYMS: An analogue of this compound, Diosbulbin C, has been suggested to target these proteins, which are involved in cell survival and proliferation pathways.[3][4][5]
While these findings are significant, definitive validation of these targets is crucial for the clinical development of this compound.
Comparative Analysis of Target Validation Methodologies
Here, we compare the traditional methods used to investigate this compound's targets with a state-of-the-art CRISPR-Cas9 based approach.
Table 1: Comparison of Target Validation Methodologies
| Feature | Traditional Methods (Molecular Docking, Western Blot, qRT-PCR) | CRISPR-Based Methods (CRISPRn, CRISPRi, CRISPRa) |
| Principle | Indirectly assesses target engagement through binding prediction or measuring changes in protein/mRNA levels post-treatment. | Directly probes the functional consequence of target gene disruption or modulation on drug sensitivity. |
| Specificity | Can be prone to off-target effects and may not distinguish between direct and indirect effects of the compound. | High on-target specificity, allowing for precise attribution of the drug's effect to a single gene. |
| Data Output | Binding affinity scores, relative protein/mRNA expression levels. | Phenotypic changes (e.g., cell viability, apoptosis rates) in response to the drug after genetic perturbation. |
| Throughput | Generally low to medium; often focused on one or a few pre-selected targets. | High-throughput screening of the entire genome is possible, enabling unbiased discovery of novel targets. |
| Validation Level | Provides correlational evidence of target interaction. | Provides causal evidence linking a gene to the drug's mechanism of action. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and from experiments involving the knockout of its putative targets.
Table 2: In Vitro Efficacy of this compound and Analogue
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | A549 (NSCLC) | Proliferation | 44.61 | [1] |
| This compound | PC-9 (NSCLC) | Proliferation | 22.78 | [1] |
| Diosbulbin C | A549 (NSCLC) | Cytotoxicity | 100.2 | [3][4] |
| Diosbulbin C | H1299 (NSCLC) | Cytotoxicity | 141.9 | [3][4] |
Table 3: Phenotypic Effects of Target Gene Knockout
| Gene Knockout | Cell Line | Effect on Phenotype | Quantitative Change | Reference |
| YY1 | HCT116 | Increased cell viability | ~15% increase vs. wild-type | [6] |
| p53 | U2OS | No significant change in overall cell death, but shifts from apoptosis to non-apoptotic death | Apoptotic cell population significantly reduced | [7] |
Experimental Protocols
This section provides detailed methodologies for both traditional and CRISPR-based target validation approaches.
Traditional Target Validation Protocols
This computational method predicts the binding affinity between a small molecule and a protein target.
Protocol:
-
Preparation of Ligand and Receptor: Obtain the 3D structure of this compound from a database like PubChem. The 3D structures of target proteins (e.g., YY1, p53) are obtained from the Protein Data Bank (PDB).
-
Protein Pre-processing: Remove water molecules, add hydrogen atoms, and predict the active binding pocket of the target protein using software like Discovery Studio.[3]
-
Docking Simulation: Perform flexible docking of this compound to the prepared target protein using a program like CDOCKER.
-
Analysis: Evaluate the docking results based on parameters such as -CDOCKER_Interaction_Energy to estimate the binding affinity.[3]
This technique is used to measure changes in the expression levels of target proteins in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., A549, PC-9) and treat with various concentrations of this compound (e.g., 12.5-100 µM) for a specified time (e.g., 48 hours).[1]
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein. Determine protein concentration using a BCA assay.[8]
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against the target proteins (e.g., YY1, p53) and a loading control (e.g., β-actin) overnight at 4°C.[8][9]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.[8][9]
-
Quantification: Quantify band intensities using densitometry software and normalize to the loading control.[8]
CRISPR-Based Target Validation Protocol: A Proposed Workflow
This section outlines a representative workflow for validating a putative target of this compound, such as YY1, using CRISPR-Cas9 mediated knockout.
Protocol:
-
sgRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the YY1 gene using an online tool. Clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction and Selection: Transduce the target cancer cell line (e.g., A549) with the lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5.[10] After 48 hours, select for transduced cells using puromycin.[10]
-
Clonal Isolation: Isolate single cells from the selected population by serial dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal cell lines.[11][12]
-
Knockout Validation: Expand the clones and verify the knockout of the YY1 gene by Sanger sequencing to detect indels and by Western blot to confirm the absence of the YY1 protein.[11]
Protocol:
-
Cell Viability Assay: Seed wild-type and YY1-knockout A549 cells in 96-well plates. Treat the cells with a range of this compound concentrations for 72 hours. Measure cell viability using a CCK-8 or MTT assay.
-
Apoptosis Assay: Treat wild-type and YY1-knockout cells with an effective concentration of this compound for 48 hours. Stain the cells with Annexin V and propidium (B1200493) iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.[13]
-
Data Analysis: Compare the dose-response curves and the extent of apoptosis between the wild-type and knockout cells. A rightward shift in the dose-response curve or a reduction in apoptosis in the knockout cells would validate YY1 as a target of this compound.
Visualizing Workflows and Pathways
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound leading to cell cycle arrest and apoptosis.
CRISPR-Based Target Validation Workflow
Caption: Experimental workflow for validating a drug target using CRISPR-Cas9 knockout.
Logical Relationship in Target Validation
Caption: Logical framework for validating a drug target using a gene knockout approach.
Conclusion
Traditional methods have provided valuable initial insights into the potential molecular targets of this compound. However, these approaches often provide correlational data and can be limited in their specificity. CRISPR-Cas9 technology offers a more direct and robust method for target validation by establishing a causal link between a gene and a drug's phenotype. By integrating CRISPR-based validation into the drug discovery pipeline, researchers can gain higher confidence in the molecular targets of promising natural products like this compound, ultimately accelerating their translation into effective cancer therapies. This guide provides the necessary frameworks and protocols to embark on such a validation strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest | springermedizin.de [springermedizin.de]
- 4. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homeostasis Imbalance of YY2 and YY1 Promotes Tumor Growth by Manipulating Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53 controls choice between apoptotic and non-apoptotic death following DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. genemedi.net [genemedi.net]
- 12. genecopoeia.com [genecopoeia.com]
- 13. researchgate.net [researchgate.net]
Comparative Proteomics of Cells Treated with Diosbulbin B: A Guide for Researchers
An Objective Analysis of Cellular Responses to Diosbulbin B at the Proteome Level
This guide provides a comparative analysis of the proteomic changes in cells treated with this compound, a diterpene lactone derived from Dioscorea bulbifera L. While recognized for its anticancer properties, this compound is also known for its significant hepatotoxicity.[1][2] Understanding the global protein expression changes through proteomics is crucial for elucidating its mechanisms of action and toxicity. This guide presents a framework for such an analysis, including detailed experimental protocols, hypothetical comparative data based on known cellular effects, and visualizations of key pathways.
Quantitative Proteomic Data Summary
The following table summarizes hypothetical quantitative proteomics data from a study comparing HepG2 (human liver carcinoma) cells treated with this compound against a vehicle-treated control group. The data reflects protein abundance changes consistent with the known biological effects of this compound, such as the induction of apoptosis and mitochondrial dysfunction.[1][3]
Table 1: Representative Protein Regulation in HepG2 Cells Treated with this compound
| Protein ID (UniProt) | Protein Name | Fold Change (DB/Control) | p-value (Hypothetical) | Primary Function |
| P10415 | BAX | 2.5 ↑ | < 0.01 | Apoptosis Regulator |
| P10070 | Bcl-2 | 0.4 ↓ | < 0.01 | Apoptosis Inhibitor |
| P99999 | Cytochrome c | 1.8 ↑ (Cytosolic) | < 0.05 | Electron Transport, Apoptosis Signaling |
| P42574 | Caspase-9 | 2.1 ↑ | < 0.05 | Apoptosis Initiator Caspase |
| P07737 | Caspase-3 | 3.2 ↑ | < 0.01 | Apoptosis Executioner Caspase |
| Q06830 | Beclin-1 | 1.9 ↑ | < 0.05 | Autophagy Regulation |
| Q13547 | p62/SQSTM1 | 0.6 ↓ | < 0.05 | Autophagy Substrate |
| P05177 | CYP3A4 | 0.5 ↓ | < 0.05 | Drug Metabolism |
| P09210 | GSTM1 | 1.7 ↑ | < 0.05 | Detoxification, Oxidative Stress Response |
| P04083 | SOD2 | 1.6 ↑ | < 0.05 | Oxidative Stress Response |
Note: This data is representative and intended for illustrative purposes based on published literature.
Experimental Protocols
A robust quantitative proteomics workflow is essential for obtaining reliable data.[4] The following sections detail a standard label-free quantitative proteomics protocol.
Cell Culture and Treatment
-
Cell Line: HepG2 (human liver carcinoma cell line).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded and allowed to adhere for 24 hours. The media is then replaced with fresh media containing either this compound (e.g., 50-200 µM, based on prior dose-response studies) or a vehicle control (e.g., 0.1% DMSO).[1][3] Cells are incubated for a specified time (e.g., 48 hours).
Protein Extraction, Reduction, Alkylation, and Digestion
-
Lysis: After treatment, cells are washed with ice-cold PBS and harvested. Cell pellets are lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease, and phosphatase inhibitors.
-
Quantification: The total protein concentration of each lysate is determined using a BCA assay.
-
Reduction & Alkylation: Proteins are reduced with dithiothreitol (B142953) (DTT) to break disulfide bonds and then alkylated with iodoacetamide (B48618) (IAA) to prevent them from reforming.
-
Digestion: The protein mixture is diluted to reduce the urea (B33335) concentration, and sequencing-grade trypsin is added to digest the proteins into peptides overnight at 37°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Cleanup: Peptides are desalted and concentrated using C18 solid-phase extraction (SPE) columns.
-
LC Separation: The cleaned peptide mixture is loaded onto a reverse-phase liquid chromatography system coupled to the mass spectrometer. Peptides are separated over a gradient of increasing organic solvent concentration.
-
Mass Spectrometry: Eluted peptides are ionized (e.g., by electrospray ionization) and analyzed in a high-resolution mass spectrometer (e.g., an Orbitrap). The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it cycles between a full MS scan (MS1) to measure peptide masses and multiple MS/MS scans (MS2) to fragment selected peptides for sequence identification.[5]
Data Analysis
-
Peptide Identification: The raw MS/MS spectra are searched against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant or Proteome Discoverer.
-
Label-Free Quantification (LFQ): Protein abundance is calculated based on the intensity of the precursor ions for its identified peptides.[5][6] The LFQ intensities are normalized across all samples to correct for loading differences.
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are performed to identify proteins that are significantly differentially expressed between the this compound-treated and control groups. A fold-change cutoff and a p-value or FDR (False Discovery Rate) threshold are applied.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical label-free comparative proteomics experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. A Guide to Quantitative Proteomics | Silantes [silantes.com]
- 6. nautilus.bio [nautilus.bio]
Mitigating Oxidative Stress Induced by Diosbulbin B: A Synergistic Approach with Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
Diosbulbin B, a diterpenoid lactone isolated from Dioscorea bulbifera, has garnered attention for its potential anti-tumor properties. However, its clinical application is significantly hampered by its pronounced hepatotoxicity, which is closely linked to the induction of oxidative stress. This guide provides a comparative analysis of the effects of this compound on key oxidative stress markers and the synergistic role of ferulic acid in mitigating this damage, based on preclinical experimental data.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from a key study investigating the interaction between this compound and ferulic acid in an in vivo model. The data highlights how ferulic acid can counteract the oxidative stress-inducing effects of this compound.
Table 1: Effect of this compound and Ferulic Acid on Serum Biomarkers of Liver Injury
| Treatment Group | Alanine (B10760859) Transaminase (ALT) (U/L) | Aspartate Transaminase (AST) (U/L) |
| Control | 25.3 ± 4.1 | 68.7 ± 9.2 |
| This compound (32 mg/kg) | 89.6 ± 12.5 | 154.2 ± 18.3 |
| Ferulic Acid (8 mg/kg) | 24.8 ± 3.9 | 67.5 ± 8.8 |
| This compound (32 mg/kg) + Ferulic Acid (8 mg/kg) | 45.1 ± 6.7## | 98.6 ± 11.4## |
*Data are presented as mean ± SD. **P<0.01 vs. Control group. ##P<0.01 vs. This compound group.
Table 2: Effect of this compound and Ferulic Acid on Hepatic Oxidative Stress Markers
| Treatment Group | Lipid Peroxidation (LPO) (nmol/mg protein) | Copper-Zinc Superoxide Dismutase (CuZn-SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) |
| Control | 1.2 ± 0.2 | 125.4 ± 15.6 | 85.3 ± 9.7 |
| This compound (32 mg/kg) | 3.8 ± 0.5 | 78.2 ± 9.3 | 51.6 ± 6.2** |
| Ferulic Acid (8 mg/kg) | 1.3 ± 0.2 | 124.8 ± 14.9 | 84.7 ± 9.1 |
| This compound (32 mg/kg) + Ferulic Acid (8 mg/kg) | 1.9 ± 0.3## | 105.7 ± 12.1## | 72.4 ± 8.5## |
*Data are presented as mean ± SD. **P<0.01 vs. Control group. ##P<0.01 vs. This compound group.
Experimental Protocols
The data presented above was generated using the following methodologies, as described in the study by Wang et al.[1][2][3].
Animal Model and Treatment
-
Animal Model: Male ICR mice were used for the in vivo experiments.
-
Tumor Model: For studies involving anti-tumor activity, S180 sarcoma cells were transplanted into the mice.
-
Treatment Regimen:
-
The control group received a vehicle solution (e.g., carboxymethylcellulose sodium).
-
The this compound group received this compound (32 mg/kg) via intragastric administration.
-
The Ferulic Acid group received ferulic acid (8 mg/kg) via intragastric administration.
-
The combination group received both this compound (32 mg/kg) and ferulic acid (8 mg/kg) via intragastric administration.
-
Treatments were administered for a specified number of days (e.g., 12 days for the anti-tumor study).
-
-
Sample Collection: At the end of the treatment period, blood and liver tissue samples were collected for biochemical and histological analysis.
Biochemical Assays
-
Serum ALT and AST: The activities of alanine transaminase and aspartate transaminase in the serum were measured using commercially available kits to assess liver damage.
-
Lipid Peroxidation (LPO) Assay: The level of malondialdehyde (MDA), a marker of lipid peroxidation, in liver homogenates was determined using the thiobarbituric acid reactive substances (TBARS) method. The absorbance was measured spectrophotometrically.
-
Superoxide Dismutase (SOD) Activity Assay: The activity of CuZn-SOD in liver homogenates was measured using a kit, typically based on its ability to inhibit the oxidation of a substrate (e.g., hydroxylamine (B1172632) or WST-1).
-
Catalase (CAT) Activity Assay: The activity of catalase in liver homogenates was determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂), which can be monitored by the decrease in absorbance at a specific wavelength.
Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from liver tissues, and reverse transcription was performed to synthesize complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of CuZn-SOD and CAT were quantified using qRT-PCR with specific primers. A housekeeping gene (e.g., β-actin) was used for normalization.
Mandatory Visualizations
Experimental Workflow
In vivo experimental workflow for assessing the effects of this compound and Ferulic Acid.
Signaling Pathway of this compound-Induced Oxidative Stress and Ferulic Acid's Protective Effect
Proposed mechanism of Ferulic Acid's mitigation of this compound-induced oxidative stress.
References
- 1. [PDF] Ferulic acid prevents liver injury and increases the anti-tumor effect of this compound in vivo | Semantic Scholar [semanticscholar.org]
- 2. Ferulic acid prevents liver injury and increases the anti-tumor effect of this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferulic acid prevents liver injury and increases the anti-tumor effect of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Diosbulbin B efficacy in drug-resistant vs. sensitive cell lines
A comparative analysis of Diosbulbin B's efficacy reveals its potential to re-sensitize drug-resistant gastric cancer cells to conventional chemotherapy. Emerging research demonstrates that low-dose this compound (DB) can significantly enhance the cytotoxic effects of cisplatin (B142131) in cisplatin-resistant gastric cancer (CR-GC) cells, a promising development for overcoming chemoresistance. This guide provides a detailed comparison of DB's effects on cisplatin-sensitive (CS-GC) and cisplatin-resistant (CR-GC) gastric cancer cell lines, supported by experimental data and methodologies.
Efficacy of this compound in Combination with Cisplatin
Studies show that while low-dose DB alone does not significantly impact the proliferation and viability of CR-GC cells, its combination with cisplatin leads to a marked inhibition of cancer cell growth.[1] In contrast, either low-dose DB or cisplatin alone has minimal effect on the viability of CR-GC cells.[1] This suggests a synergistic effect where DB sensitizes the resistant cells to cisplatin.
Quantitative Comparison of Cell Viability and Apoptosis
The following table summarizes the key quantitative findings from a study by Li et al. (2021) on the effects of this compound and cisplatin on gastric cancer cell lines.
| Cell Line | Treatment | Effect on Cell Viability | Induction of Apoptosis |
| SGC7901/CDDP (CR-GC) | Cisplatin (20 µg/mL) | Resistant | Minimal |
| BGC823/CDDP (CR-GC) | Cisplatin (20 µg/mL) | Resistant | Minimal |
| SGC7901/CDDP (CR-GC) | Low-dose DB (12.5 µM) | No significant effect | Not significant |
| BGC823/CDDP (CR-GC) | Low-dose DB (12.5 µM) | No significant effect | Not significant |
| SGC7901/CDDP (CR-GC) | Cisplatin (20 µg/mL) + Low-dose DB (12.5 µM) | Significantly hindered cell growth | Significantly induced apoptotic cell death |
| BGC823/CDDP (CR-GC) | Cisplatin (20 µg/mL) + Low-dose DB (12.5 µM) | Significantly hindered cell growth | Significantly induced apoptotic cell death |
CR-GC: Cisplatin-Resistant Gastric Cancer
Unraveling the Mechanism: Signaling Pathways
This compound appears to exert its sensitizing effect by modulating the PD-L1/NLRP3 signaling pathway. In cisplatin-resistant cells, low-dose DB downregulates Programmed Death-Ligand 1 (PD-L1), which in turn activates the NLRP3 inflammasome.[1][2] This activation triggers pyroptotic cell death, a form of programmed cell death, contributing to the demise of cancer cells.[1] Furthermore, DB was found to inhibit the properties of cancer stem cells (CSCs), which are known to contribute to drug resistance.[1]
Caption: this compound signaling pathway in cisplatin-resistant cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Culture and Treatment
Cisplatin-resistant gastric cancer (CR-GC) cell lines, SGC7901/CDDP and BGC823/CDDP, and their parental cisplatin-sensitive (CS-GC) counterparts, SGC7901 and BGC823, were cultured. To establish acquired resistance, parental cells were exposed to escalating low doses of cisplatin (0.5 to 5 µg/ml) over 80 days.[1] For combination treatment studies, CR-GC cells were treated with cisplatin (20 µg/ml) combined with low-dose this compound (12.5 µM) for 24, 48, and 72 hours.[1]
Cell Viability and Proliferation Assays
The Cell Counting Kit-8 (CCK-8) assay and trypan blue staining were utilized to assess cell viability and proliferation. For the CCK-8 assay, cells were seeded in 96-well plates and treated as described above. At specified time points, CCK-8 solution was added, and the absorbance was measured to determine the number of viable cells.[1] Trypan blue staining was used to differentiate and count live versus dead cells.[1]
References
- 1. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Diosbulbin B and Other Diterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Diosbulbin B against other prominent diterpene lactones, namely Andrographolide and Triptolide, as well as a class of related compounds, the Clerodane diterpenes. The information presented is supported by experimental data from peer-reviewed scientific literature, with a focus on cytotoxicity against cancer cell lines and anti-inflammatory effects. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a comprehensive understanding.
Quantitative Comparison of Biological Activity
The following tables summarize the cytotoxic and anti-inflammatory activities of this compound and other selected diterpene lactones, presenting half-maximal inhibitory concentration (IC50) values for direct comparison.
Table 1: Cytotoxicity of Diterpene Lactones against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| This compound | A549 | Lung Cancer | 44.61 | 48 | MTT |
| PC-9 | Lung Cancer | 22.78 | 48 | MTT | |
| H1299 | Lung Cancer | 141.9 | 48 | CCK-8 | |
| Andrographolide | A549 | Lung Cancer | 8.72 | 48 | ATPlite |
| H1299 | Lung Cancer | 3.69 | 48 | ATPlite | |
| Triptolide | A549 | Lung Cancer | ~0.02-0.03 | 72 | Not Specified |
| HT-3 | Cervical Cancer | 0.02677 | 72 | CCK-8 | |
| U14 | Cervical Cancer | 0.03818 | 72 | CCK-8 | |
| MDA-MB-231 | Breast Cancer | 0.0003 | 72 | MTS | |
| HuCCT1 | Cholangiocarcinoma | 0.0126 | 48 | Not Specified | |
| QBC939 | Cholangiocarcinoma | 0.0205 | 48 | Not Specified | |
| FRH0201 | Cholangiocarcinoma | 0.0185 | 48 | Not Specified |
Table 2: Anti-inflammatory Activity of Clerodane Diterpenes
| Compound Class | Assay | Cell Line | Stimulant | Endpoint | IC50 (µM) |
| Clerodane Diterpenes | Nitric Oxide Inhibition | RAW 264.7 | LPS | Nitric Oxide | 12.5 - 16.4 |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, PC-9) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. After the initial 24-hour incubation, replace the old medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound concentration wells.
-
Incubation: Incubate the plate for the specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well. Incubate the plate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Activity (Nitric Oxide Assay)
This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of the inflammatory response.
Principle: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. The Griess reaction is a two-step diazotization reaction in which acidified nitrite produces a nitrosating agent, which reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative which can be quantified by measuring its absorbance at 540 nm.
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1.5 x 10⁵ cells/mL. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., clerodane diterpenes) for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells with LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well. In a separate 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the experimental samples. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. The IC50 value can then be determined.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by this compound and the compared diterpene lactones.
Independent Validation of Published Diosbulbin B Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on Diosbulbin B, focusing on its dual role as a potential anti-cancer agent and a known hepatotoxin. The information presented is collated from multiple independent studies to offer a validated perspective on its performance claims and potential liabilities. This document summarizes quantitative data, details key experimental methodologies, and visualizes the primary signaling pathways associated with this compound's biological activities.
Executive Summary
This compound, a diterpenoid lactone isolated from Dioscorea bulbifera, has demonstrated significant anti-proliferative and pro-apoptotic effects in non-small cell lung cancer (NSCLC) cell lines. However, its therapeutic potential is significantly hampered by its well-documented hepatotoxicity. This guide aims to provide a balanced overview of these contrasting effects, supported by experimental data from various research publications, to aid in the informed evaluation of this compound as a potential therapeutic agent.
Data Presentation: Quantitative Comparison
To facilitate a clear comparison, the following tables summarize the key quantitative findings from multiple studies regarding the cytotoxic effects of this compound and standard-of-care alternatives in NSCLC cell lines, as well as its impact on liver function.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Standard NSCLC Drugs
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| This compound | A549 (NSCLC) | 44.61 | [1] |
| PC-9 (NSCLC) | 22.78 | [1] | |
| HepG2 (Hepatocellular Carcinoma) | Not explicitly found in searches | ||
| Cisplatin | A549 (NSCLC) | 6.14 - 16.48 | [2][3][4][5] |
| Paclitaxel | A549 (NSCLC) | 1.35 - 10.18 | [6][7][8] |
| Gefitinib | PC-9 (NSCLC) | 0.02 - 12.65 | [9][10][11] |
| Erlotinib (B232) | PC-9 (NSCLC) | 0.029 - 0.179 | [12] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. The ranges provided reflect the values reported across multiple publications.
Table 2: In Vivo Hepatotoxicity Markers
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes that are released into the bloodstream when the liver is damaged.
| Compound | Animal Model | Dose | Fold Increase in ALT | Fold Increase in AST | Reference(s) |
| This compound | Mice | 25-50 mg/kg | Significant Elevation | Significant Elevation | [3] |
| Acetaminophen | Rats | 300 mg/kg | Significant Elevation | Significant Elevation | [13][14] |
| Isoniazid | Humans | Therapeutic Doses | 1-3 times upper limit of normal | 1-3 times upper limit of normal | [15][16] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature on this compound.
Cell Viability Assay (CCK-8/MTT)
This assay is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells (e.g., A549, PC-9) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5-400 µM) or control drugs for 24, 48, or 72 hours.[1]
-
Reagent Incubation:
-
MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
MTT: After incubation, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 490 nm using a microplate reader.[6]
-
CCK-8: Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat cells (e.g., A549, PC-9) with this compound at relevant concentrations (e.g., 12.5-100 µM) for a specified time (e.g., 48 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect the expression levels of specific proteins involved in the apoptosis pathway.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., YY1, p53, Bax, Bcl-2, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's activity.
Anti-Cancer Mechanism of this compound
Caption: this compound induces apoptosis in NSCLC cells by inhibiting YY1, leading to p53 activation.
Hepatotoxicity Mechanism of this compound
Caption: this compound is metabolized by CYP3A4 to a reactive intermediate, causing hepatotoxicity.
Experimental Workflow: Cell Viability and Apoptosis Assessment
Caption: Workflow for assessing the impact of this compound on cell viability and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. netjournals.org [netjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptome Profiling of Acquired Gefitinib Resistant Lung Cancer Cells Reveals Dramatically Changed Transcription Programs and New Treatment Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ibbj.org [ibbj.org]
- 14. The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. benchchem.com [benchchem.com]
Meta-analysis of Diosbulbin B clinical and preclinical studies
A Meta-analysis of Diosbulbin B: Efficacy, Toxicity, and Therapeutic Potential
Introduction
This compound is a furanoid norditerpene lactone isolated from the tubers of Dioscorea bulbifera. This plant has a history of use in traditional medicine for treating various ailments, including cancer and inflammation.[1] Preclinical research has identified this compound as a compound with potent anti-tumor properties. However, its clinical development has been severely hampered by significant hepatotoxicity.[2][3] This guide provides a comparative meta-analysis of the existing preclinical data on this compound, focusing on its dual role as a potential therapeutic agent and a potent toxin. The information is intended for researchers, scientists, and professionals in drug development to provide a clear, data-driven overview of the compound's characteristics.
Preclinical Efficacy: Anti-Tumor Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC).
In Vitro Efficacy
The primary mechanism of its anti-cancer action involves the induction of cell cycle arrest at the G0/G1 phase and the initiation of apoptosis.[4]
| Cell Line | Cancer Type | Parameter | Value | Exposure Time |
| A549 | Non-Small Cell Lung Cancer | IC₅₀ | 44.61 µM | 24-72 h |
| PC-9 | Non-Small Cell Lung Cancer | IC₅₀ | 22.78 µM | 24-72 h |
| A549, PC-9 | Non-Small Cell Lung Cancer | Effect | G0/G1 Phase Arrest | 24 h |
| A549, PC-9 | Non-Small Cell Lung Cancer | Effect | Apoptosis Induction | 48 h |
| A549, PC-9 | Non-Small Cell Lung Cancer | Effect | Colony Formation Inhibition | 48 h |
| L-02 Hepatocytes | Normal Liver Cells | Effect | Autophagy & Apoptosis | 48 h |
In Vivo Efficacy
Studies in animal models corroborate the in vitro findings, showing a reduction in tumor volume and weight upon treatment with this compound.
| Animal Model | Tumor Type | Dosage | Administration | Duration | Key Findings |
| Xenograft Mice | A549 Tumor | 5-15 mg/kg | i.p., daily | 2 weeks | Reduced tumor volume and weight; induced apoptosis in tumor cells.[4] |
Mechanism of Anti-Tumor Action
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation. A primary pathway involves the suppression of Yin Yang 1 (YY1), a transcription factor often overexpressed in cancer, which in turn leads to the upregulation of the tumor suppressor p53. This action inhibits the expression of critical cell cycle proteins.[4]
Toxicity Profile
The significant toxicity of this compound, particularly hepatotoxicity, is the primary barrier to its clinical application.
In Vivo Toxicity
Animal studies have established a clear dose-dependent toxic effect on the liver and have also explored pulmonary toxicity.
| Animal Model | Organ | Dosage | Administration | Duration | Key Findings |
| ICR Mice | Liver | 16-64 mg/kg | i.g., daily | 12 days | Induced significant liver injury.[4] |
| Male Mice | Lungs | Dose-dependent | 28 days | Induced lung toxicity, increased LDH in lavage fluid.[1] |
Mechanism of Toxicity: Metabolic Activation
The hepatotoxicity of this compound is not caused by the parent compound itself but by its reactive metabolites. The furan (B31954) ring of this compound is metabolized by cytochrome P450 enzymes, primarily CYP3A4, into a highly reactive cis-enedial intermediate.[2][5][6] This electrophilic metabolite can then form covalent bonds with cellular macromolecules like proteins, leading to protein adduction, cellular stress, inflammation, and ultimately, cell death.[2][7]
Pharmacokinetics and Metabolism
The metabolism of this compound is a critical factor in its dual activity.
| Parameter | Finding |
| Primary Metabolizing Enzymes | CYP3A4, CYP3A5, CYP2C9, CYP2C19.[5][6] |
| Primary Metabolite Type | Reactive 2-butene-1,4-dial derivatives (cis-enedial).[5][6] |
| Gender Differences | Gender-related differences in CYP3A expression in mice and rats may contribute to variations in liver injury and pharmacokinetics.[5][6] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Culture: A549 and PC-9 cells are seeded in 96-well plates and cultured until adherence.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.5-400 µM) for specified durations (24, 48, 72 hours).[4]
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value is calculated based on the dose-response curve.
In Vivo Xenograft Tumor Model
-
Cell Implantation: A549 cells are harvested and injected subcutaneously into the flank of immunodeficient mice.[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 5-15 mg/kg).[4]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study (e.g., for 2 weeks).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).[4]
In Vitro Metabolism Study (Microsomal Incubation)
-
Incubation Mixture: A typical incubation mixture contains human or rat liver microsomes, this compound, and an NADPH-generating system in a buffer (e.g., phosphate (B84403) or Tris-HCl buffer).[5][6]
-
Trapping Agents: Trapping agents like glutathione (B108866) (GSH) or methoxylamine are often included to capture and stabilize the reactive metabolites.[5][6]
-
Reaction: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C.
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The mixture is centrifuged, and the supernatant is analyzed using LC-MS/MS to identify and characterize the metabolites and their adducts.[6]
Comparison and Conclusion
This compound presents a classic drug development dilemma: potent efficacy overshadowed by severe toxicity.
| Aspect | Anti-Tumor Potential (Alternative 1) | Toxicity Profile (Alternative 2) |
| Mechanism | Targets YY1/p53 pathway, induces apoptosis and cell cycle arrest.[4] | Metabolic activation by CYP3A4 to a reactive metabolite that forms protein adducts.[2][5] |
| Effective Dose | 5-15 mg/kg (i.p.) in mice shows anti-tumor effects.[4] | 16-64 mg/kg (i.g.) in mice causes liver injury.[4] |
| Key Challenge | Achieving therapeutic concentrations without triggering toxicity. | The formation of reactive metabolites is intrinsically linked to its chemical structure. |
| Future Outlook | Potential for medicinal chemistry efforts to design analogues with a safer metabolic profile (e.g., modifying the furan ring). | Serves as a model compound for studying drug-induced liver injury (DILI). |
References
- 1. Metabonomic approaches investigate this compound-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabolism of this compound in vitro and in vivo in rats: formation of reactive metabolites and human enzymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Diosbulbin B
For Immediate Implementation by Laboratory Personnel
Diosbulbin B, a diterpene lactone found in plants of the Dioscorea genus, is a compound of significant interest in drug development for its potential anti-tumor properties.[1][2] However, its recognized hepatotoxicity necessitates stringent safety protocols for its handling and disposal to ensure the safety of laboratory personnel and the protection of the environment.[1][3] This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with standard practices for managing toxic chemical waste in a research setting.
Core Principle: Treat as Hazardous Chemical Waste
Due to its inherent toxicity, all forms of this compound—pure compound, solutions, and contaminated materials—must be managed as hazardous chemical waste.[4] Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the drain.[4][5]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, wearing the appropriate personal protective equipment is mandatory to prevent accidental exposure.
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect against spills. |
Step-by-Step Disposal Protocol
This protocol outlines the segregation and collection of this compound waste.
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including residual amounts of the pure compound, weighing papers, and used gloves or kimwipes, must be placed in a dedicated, clearly labeled hazardous waste container.[4] This container should be made of a compatible material and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container intended for organic or alkaloid waste.[4]
-
Sharps Waste: Any sharps, such as needles or broken glassware, contaminated with this compound must be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous waste.[6]
-
-
Container Labeling:
-
Storage of Waste:
-
Disposal Request:
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the proper personal protective equipment before addressing the spill.
-
Containment: Cover the spill with an absorbent material such as vermiculite (B1170534) or sand.[4]
-
Collection: Carefully collect the absorbent material and any other contaminated debris.
-
Package Waste: Place all collected materials into a labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area with a detergent and water solution, and then wipe it dry.
-
Dispose of Cleaning Materials: All cleaning materials, including used paper towels and gloves, must also be disposed of as hazardous waste.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
References
- 1. CAS 20086-06-0 | this compound [phytopurify.com]
- 2. This compound | 20086-06-0 | FD73894 | Biosynth [biosynth.com]
- 3. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. odu.edu [odu.edu]
Essential Safety and Handling Protocols for Diosbulbin B
Diosbulbin B is a compound known for its biological activity and potential toxicity, including hepatotoxicity. Therefore, it must be handled with a high degree of caution to minimize exposure risks to laboratory personnel.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound powder and solutions. This is the minimum required PPE; a risk assessment may indicate the need for additional protection.[1][2][3]
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves).[4][5] | To prevent skin contact with the compound. The outer glove should be removed and disposed of immediately after handling the substance, and the inner glove should be removed upon leaving the work area. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5] When there is a risk of splashing, chemical splash goggles should be worn.[6] A face shield worn over safety glasses is recommended when handling larger quantities or when there is a significant splash risk.[5][6] | To protect the eyes and face from airborne powder particles and splashes of solutions containing this compound. |
| Body Protection | A fully buttoned lab coat, preferably a disposable one or one made of a material with low permeability.[5] Consider a chemical-resistant apron when handling solutions. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | All handling of this compound powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.[7][8] If engineering controls are not sufficient, a respirator may be required, and a respiratory protection program should be implemented in accordance with OSHA guidelines.[5][6][9] | To prevent inhalation of the powder, which is a primary route of exposure for toxic compounds. |
| Footwear | Closed-toe shoes that completely cover the feet. | To protect the feet from spills. |
Operational Plan for Handling this compound
1. Preparation and Pre-Work Checklist:
-
Designate a specific area for handling this compound, clearly labeling it with "Toxic Chemical Handling Area."[4]
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Line the work surface with absorbent bench paper to contain any potential spills.[4]
-
Verify that a chemical spill kit is readily accessible.
-
Confirm the location and functionality of the nearest emergency eyewash station and safety shower.[10]
-
Assemble all necessary equipment and reagents before bringing this compound into the work area.
2. Weighing and Solution Preparation:
-
All weighing of this compound powder must be performed within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[7][8]
-
To reduce the generation of airborne dust, consider taring a container with a lid, adding the powder inside the fume hood, closing the lid, and then weighing the closed container.[4]
-
When preparing solutions, add the solvent to the container with the pre-weighed this compound slowly to avoid splashing.
-
Keep all containers with this compound, whether in solid or solution form, sealed when not in immediate use.[11]
3. During the Experiment:
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Avoid working alone when handling highly toxic substances.
-
If any contamination of your gloves occurs, change them immediately.[4]
4. Post-Experiment Decontamination:
-
Decontaminate all surfaces that may have come into contact with this compound using an appropriate solvent or cleaning agent. Wet cleaning methods are preferred to avoid the generation of dust.[4]
-
Carefully wipe down the exterior of all containers before removing them from the designated handling area.
-
Dispose of all contaminated disposable materials, including bench paper and gloves, as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated as hazardous chemical waste.[12][13]
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[13][14] The label should include "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[13][14]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14] After rinsing, the container can be disposed of in the regular trash, or preferably, reused for compatible waste collection.[14]
-
Disposal Procedure: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves arranging for pickup by your EHS department or a licensed waste disposal contractor.[12][15] Do not pour any waste containing this compound down the drain.[10]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. hazmatschool.com [hazmatschool.com]
- 3. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 4. safety.duke.edu [safety.duke.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. creativesafetysupply.com [creativesafetysupply.com]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. gz-supplies.com [gz-supplies.com]
- 11. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. medicine.nus.edu.sg [medicine.nus.edu.sg]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
